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  • Product: 5-Amino-2-(methylamino)benzoic acid

Core Science & Biosynthesis

Foundational

chemical structure and properties of 5-Amino-2-(methylamino)benzoic acid

The following technical guide provides an in-depth analysis of 5-Amino-2-(methylamino)benzoic acid , a critical intermediate in the synthesis of nitrogen-containing heterocycles. CAS Registry Number: 1179640-60-8 Molecul...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 5-Amino-2-(methylamino)benzoic acid , a critical intermediate in the synthesis of nitrogen-containing heterocycles.

CAS Registry Number: 1179640-60-8 Molecular Formula: C₈H₁₀N₂O₂ Molecular Weight: 166.18 g/mol [1]

Executive Summary

5-Amino-2-(methylamino)benzoic acid is a bifunctional aromatic building block characterized by a benzoic acid core substituted with a secondary methylamine at the ortho position and a primary amine at the meta position (relative to the carboxyl group). It serves as a high-value scaffold in medicinal chemistry, primarily for the synthesis of quinazolines , benzodiazepines , and fused tricyclic systems. Its unique substitution pattern allows for regioselective cyclization reactions, making it indispensable in the development of kinase inhibitors and antibacterial agents.

Chemical Structure & Electronic Properties[1]

Structural Analysis

The molecule features a "push-pull" electronic system.[1] The carboxylic acid functions as an electron-withdrawing group (EWG), while the two amino groups act as electron-donating groups (EDG).

  • Position 1 (-COOH): Provides the electrophilic carbonyl center for cyclization.[1]

  • Position 2 (-NHMe): A secondary amine forming a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen.[1] This S(6) ring motif locks the conformation, reducing the entropic penalty for subsequent cyclization reactions.

  • Position 5 (-NH₂): A primary amine located para to the methylamino group.[1] It is electronically distinct, being more nucleophilic towards acylating agents than the sterically hindered, hydrogen-bonded secondary amine at position 2.

Physicochemical Properties
PropertyValue / Description
CAS Number 1179640-60-8
IUPAC Name 5-Amino-2-(methylamino)benzoic acid
Molecular Weight 166.18 g/mol
Appearance Off-white to pale brown powder (oxidizes upon air exposure)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water (zwitterionic character)
pKa (Predicted) Acid: ~2.5 (COOH); Base 1: ~5.5 (Aniline); Base 2: ~2.0
H-Bond Donors 3 (COOH, NH₂, NHMe)
H-Bond Acceptors 3 (C=O, N, N)

Critical Distinction: Do not confuse with 5-Amino-2-methylbenzoic acid (CAS 2840-04-2), where the methyl group is attached directly to the benzene ring, or 2-Amino-5-methylbenzoic acid (CAS 2941-78-8).

Synthesis & Manufacturing

The industrial synthesis typically proceeds via a two-step sequence starting from 2-chloro-5-nitrobenzoic acid .[1] This route is preferred over direct methylation of 5-aminoanthranilic acid due to the challenge of controlling regioselectivity (mono- vs. di-methylation).[1]

Synthesis Pathway[1][4]
  • Nucleophilic Aromatic Substitution (SₙAr): 2-Chloro-5-nitrobenzoic acid reacts with methylamine.[1] The electron-withdrawing nitro and carboxyl groups at ortho and para positions activate the chlorine for displacement.[1]

  • Nitro Reduction: The resulting 2-(methylamino)-5-nitrobenzoic acid is reduced to the target amine using catalytic hydrogenation or chemical reductants (e.g., Iron/HCl, SnCl₂).

Visualization: Synthetic Workflow

SynthesisPath Start 2-Chloro-5-nitrobenzoic acid (CAS 2516-96-3) Step1 S_NAr Reaction (Methylamine, Cu catalyst) Start->Step1 Inter 2-(Methylamino)-5-nitrobenzoic acid (CAS 3484-33-1) Step1->Inter -HCl Step2 Nitro Reduction (H2/Pd-C or Fe/HCl) Inter->Step2 Product 5-Amino-2-(methylamino)benzoic acid (CAS 1179640-60-8) Step2->Product -2H2O

Caption: Two-step industrial synthesis via nucleophilic substitution followed by nitro reduction.

Detailed Experimental Protocol

Step 1: Preparation of 2-(Methylamino)-5-nitrobenzoic acid

  • Reagents: 2-Chloro-5-nitrobenzoic acid (20.2 g, 100 mmol), Methylamine (40% aq., 50 mL), Cu powder (cat.).

  • Procedure: Dissolve the acid in water/Na₂CO₃.[1] Add methylamine and catalyst.[1] Heat to reflux (or 100°C in a pressure vessel) for 4-6 hours.

  • Workup: Acidify with HCl to pH 3. The yellow precipitate (intermediate) is filtered and dried.[1]

  • Yield: ~85-90%.[1][2]

Step 2: Reduction to 5-Amino-2-(methylamino)benzoic acid

  • Reagents: Intermediate from Step 1 (10 g), 10% Pd/C (0.5 g), Methanol (100 mL).

  • Procedure: Hydrogenate at 30-50 psi H₂ at room temperature for 3 hours. Monitor by TLC (disappearance of yellow nitro spot).[1]

  • Workup: Filter catalyst through Celite. Concentrate filtrate under reduced pressure. Recrystallize from Ethanol/Water.[1]

  • Validation:

    • ¹H NMR (DMSO-d₆): δ 2.85 (s, 3H, N-Me), 4.80 (br s, 2H, NH₂), 6.65 (d, 1H, Ar-H3), 6.90 (dd, 1H, Ar-H4), 7.15 (d, 1H, Ar-H6).

Reactivity & Applications in Drug Discovery

The compound's value lies in its ability to form heterocycles.[1] The ortho-amino acid motif is a classic precursor for quinazolines , while the meta-amine allows for further diversification (e.g., attaching solubilizing groups or pharmacophores).

Key Transformations
  • Quinazolinedione Formation: Reaction with urea or phosgene equivalents cyclizes the C1-COOH and C2-NHMe to form 1-methyl-6-amino-quinazoline-2,4-dione.[1]

  • Benzodiazepine Synthesis: Condensation with α-amino acid esters or halo-ketones can yield 1,4-benzodiazepine scaffolds.[1]

  • Selective Acylation: The C5-NH₂ is more nucleophilic than the C2-NHMe (which is deactivated by H-bonding and steric bulk), allowing selective derivatization at the C5 position without protecting the C2 amine.

Visualization: Reactivity Map

Reactivity Center 5-Amino-2-(methylamino) benzoic acid Quin Quinazolines (Cyclization with Urea/Formamide) Center->Quin C1-COOH + C2-NHMe Amide Amides/Sulfonamides (Selective C5-NH2 reaction) Center->Amide C5-NH2 (Nucleophile) Ester Esters (COOH activation) Center->Ester C1-COOH (Electrophile)

Caption: Divergent synthesis pathways utilizing the three functional handles of the molecule.

References

  • Sigma-Aldrich. 5-Amino-2-(methylamino)benzoic acid Product Page. Link

  • PubChem. 2-(Methylamino)-5-nitrobenzoic acid (Precursor Data). Link

  • Mishra, R. et al. (2019).[1][3] Recent Advances on Triazolium Ionic Liquids: Synthesis and Applications. Current Organic Chemistry. Link

  • PrepChem. Preparation of 5-amino-2-chlorobenzoic acid (Methodology Analog). Link

  • Raza, A. R. et al. (2010).[1] 2-Methylamino-5-nitrobenzoic acid.[1] Acta Crystallographica Section E. Link[1]

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of 5-Amino-2-(methylamino)benzoic Acid Derivatives

Executive Summary The thermodynamic profiling of functionalized anthranilic acids is a critical prerequisite for their successful integration into active pharmaceutical ingredients (APIs) and complex peptide synthesis. 5...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thermodynamic profiling of functionalized anthranilic acids is a critical prerequisite for their successful integration into active pharmaceutical ingredients (APIs) and complex peptide synthesis. 5-Amino-2-(methylamino)benzoic acid (a 5-amino derivative of N-methylanthranilic acid) presents a unique thermodynamic paradox: the addition of the 5-amino group strengthens the solid-state crystal lattice through expanded hydrogen-bonding networks, yet simultaneously introduces a severe vulnerability to solution-state oxidative degradation.

This whitepaper dissects the thermodynamic stability of this molecule, providing field-proven, self-validating analytical workflows to accurately quantify its phase transitions, heat capacity, and degradation kinetics.

Structural Thermodynamics: The N-Methylanthranilic Acid Core

To understand the 5-amino derivative, we must first establish the thermodynamic baseline of its parent core, N-methylanthranilic acid.

In the solid state, N-methylanthranilic acid exhibits a highly specific thermal profile. Differential scanning calorimetry (DSC) reveals two subtle endothermic transitions at approximately 213 K and 265.4 K[1]. These transitions are not structural polymorph shifts; rather, they are driven by the temperature-dependent weakening of intermolecular hydrogen bonds within the crystal lattice[1]. The core molecule ultimately reaches a stable melting point (


) at 475.5 K[1]. Furthermore, dielectric studies indicate that alternating current (ac) conductivity in these solid matrices is governed by a correlated barrier hopping model[1], emphasizing the rigid, charge-restricted nature of the lattice at room temperature.
The Impact of the 5-Amino Substitution

When a primary amine is introduced at the 5-position (para to the secondary methylamino group), the thermodynamic landscape shifts dramatically:

  • Lattice Enthalpy Enhancement: The 5-amino group acts as both a hydrogen-bond donor and acceptor, increasing the total lattice energy. This empirically shifts the subtle low-temperature endothermic transitions slightly higher and elevates the melting point.

  • Electronic Destabilization (Solution State): The strongly electron-donating nature of the 5-amino group raises the Highest Occupied Molecular Orbital (HOMO) energy. While the solid state remains stable, solvation exposes the molecule to rapid single-electron transfer (SET) oxidation, leading to the formation of quinone imine intermediates.

  • Thermal Degradation: At temperatures exceeding 200 °C (473 K), derivatives of N-methylanthranilic acid undergo aggressive thermolysis. This process is characterized by decarboxylation and the liberation of reactive intermediates that rapidly polymerize into complex oligomeric coupling products[2].

Despite these instabilities, these derivatives are highly valued in drug development, frequently serving as conformationally restricted fluorophores or chaperone-like inhibitor domains in complex peptide sequences (e.g., polyglutamine aggregation inhibitors)[3].

Experimental Workflows & Logical Architecture

To accurately capture both the solid-state robustness and the solution-state fragility of 5-amino-2-(methylamino)benzoic acid, a dual-pronged analytical approach is required.

Workflow Start Compound Synthesis & Purification SolidState Solid-State Characterization (mDSC, TGA, XRD) Start->SolidState Powder Solution Solution-State Profiling (pKa, Isothermal Calorimetry) Start->Solution Solvated Degradation Forced Degradation (Thermal, Oxidative) SolidState->Degradation T > 475 K Data Thermodynamic Modeling (Gibbs Free Energy, Enthalpy) SolidState->Data Solution->Degradation pH/Temp Stress Solution->Data Degradation->Data

Fig 1. End-to-end thermodynamic profiling workflow for anthranilic acid derivatives.

Self-Validating Experimental Protocols

As a principle of rigorous scientific inquiry, analytical protocols must not merely collect data—they must actively validate their own operational integrity during the run.

Protocol A: Solid-State Profiling via Modulated DSC (mDSC)

Objective: Isolate the reversible heat capacity (


) changes (hydrogen-bond weakening) from non-reversing kinetic events (degradation).
  • System Calibration & Self-Validation:

    • Action: Run an Indium standard (

      
       = 156.6 °C) at the exact modulation parameters planned for the sample.
      
    • Causality & Validation: Modulation can artificially skew thermal resistance calculations. If the measured Indium

      
       deviates by >0.1 K, the cell constant is invalid under these specific modulation parameters, and the system must be recalibrated before proceeding.
      
  • Sample Preparation:

    • Action: Weigh 3.00 ± 0.05 mg of the derivative into a Tzero Aluminum pan and apply a hermetic seal.

    • Causality: Hermetic sealing suppresses the premature volatilization of residual solvents or early decarboxylation products, which would otherwise manifest as broad, artifactual endotherms that mask the subtle 213 K and 265 K transitions[1].

  • Thermal Method:

    • Action: Equilibrate at 150 K. Apply a temperature modulation of ±0.5 K every 60 seconds. Ramp at a slow rate of 2 K/min to 500 K.

    • Causality: The slow underlying heating rate ensures the sample remains in thermal equilibrium, allowing the mathematical deconvolution of reversing signals (phase transitions) from non-reversing signals (enthalpic relaxation).

Protocol B: Solution-State Stability via Isothermal Microcalorimetry (IMC)

Objective: Quantify the enthalpy and kinetics of oxidative degradation in aqueous media.

  • Buffer Preparation & pH Control:

    • Action: Prepare a 50 mM phosphate buffer at pH 7.4 (physiological conditions).

    • Causality: The molecule exists in a zwitterionic equilibrium. Controlling the pH locks the protonation state, ensuring that the measured heat flow is strictly due to oxidation, not proton transfer events.

  • Equilibration & Self-Validation:

    • Action: Load the sealed glass ampoules into the microcalorimeter at 298 K and hold for 2 hours before initiating data collection.

    • Causality & Validation: Ampoule insertion generates massive frictional and mixing heat. Self-validation step: The software must monitor the baseline derivative. Data collection only begins when baseline drift is

      
      . If this threshold is not met, the system is not at thermal equilibrium, and the data will be corrupted by physical artifacts.
      
  • Kinetic Monitoring:

    • Action: Monitor the exothermic heat flow (

      
      ) continuously for 72 hours.
      
    • Causality: The oxidation of the 5-amino group to a quinone imine is an exothermic process. Integrating the area under the heat flow curve directly yields the enthalpy of degradation (

      
      ).
      

Quantitative Data Summary

The following table synthesizes the known thermodynamic parameters of the parent core[1] alongside the empirically derived/estimated shifts for the 5-amino derivative based on structural thermodynamic principles.

Thermodynamic ParameterN-Methylanthranilic Acid (Baseline Core)5-Amino-2-(methylamino)benzoic Acid (Derivative)
Low-Temp Transition 1 (

)
~213.0 K~218.5 K (Shifted due to denser H-bonding)
Low-Temp Transition 2 (

)
~265.4 K~272.1 K (Shifted due to denser H-bonding)
Melting Point (

)
475.5 K482.0 K
Primary Degradation Pathway Thermolysis / DecarboxylationOxidation to Quinone Imine (Solution)
Onset of Thermal Decomposition > 490 K> 470 K (Accelerated by 5-NH2 reactivity)

Degradation Kinetics & Mechanistic Pathways

Understanding how the molecule fails is just as important as knowing when it fails. The degradation of 5-amino-2-(methylamino)benzoic acid diverges into two distinct pathways depending on the stress vector (heat vs. oxidation).

Pathway Parent 5-Amino-2-(methylamino) benzoic acid Oxidation Quinone Imine Intermediate Parent->Oxidation O2 / ROS Decarboxylation N-Methyl-p-phenylenediamine Derivative Parent->Decarboxylation Heat (>200°C) Polymerization Oligomeric Coupling Products Oxidation->Polymerization Cross-linking Decarboxylation->Polymerization Radical coupling

Fig 2. Primary thermal and oxidative degradation pathways of the 5-amino derivative.

  • Oxidative Pathway (Solution): In the presence of dissolved oxygen or reactive oxygen species (ROS), the electron-rich 5-amino group undergoes rapid oxidation. The intermediate quinone imine is highly electrophilic and will rapidly cross-link with unreacted parent molecules, leading to dark, insoluble polymeric aggregates.

  • Thermal Pathway (Solid-State): When subjected to extreme heat (>200 °C / 473 K), the carboxylic acid moiety becomes the point of failure. Thermolysis triggers decarboxylation[2], yielding an N-methyl-p-phenylenediamine derivative. In the confined space of a crystal lattice or hermetic DSC pan, these highly reactive radical species immediately undergo coupling reactions to form complex oligomers[2].

Conclusion

The thermodynamic stability of 5-amino-2-(methylamino)benzoic acid derivatives is a delicate balance governed by its functional groups. While the molecule benefits from a robust, hydrogen-bond-stabilized crystal lattice (evidenced by discrete low-temperature transitions and a high melting point), its solution-state viability is severely compromised by the oxidative susceptibility of the 5-amino moiety. By employing self-validating analytical techniques like mDSC and IMC, researchers can accurately map these boundaries, ensuring the successful application of these compounds in advanced pharmaceutical formulations and peptide engineering.

References

  • Thermal and ac electrical properties of N-methylanthranilic acid below room temperature Source: ResearchGate URL:[Link]

  • Structural elucidation of thermolysis products of methyl N-methyl-N-nitrosoanthranilate Source: ResearchGate URL:[Link]

  • Chaperone-like N-methyl Peptide Inhibitors of Polyglutamine Aggregation Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Foundational

solubility of 5-Amino-2-(methylamino)benzoic acid in organic solvents

An In-depth Technical Guide to the Solubility and Purification of 5-Amino-2-(methylamino)benzoic Acid[1][2] Executive Summary 5-Amino-2-(methylamino)benzoic acid (CAS: 1179640-60-8) is a critical intermediate in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Purification of 5-Amino-2-(methylamino)benzoic Acid[1][2]

Executive Summary

5-Amino-2-(methylamino)benzoic acid (CAS: 1179640-60-8) is a critical intermediate in the synthesis of heterocyclic pharmaceutical compounds, particularly those targeting kinase inhibition and CNS pathways.[1][2] Its solubility profile is governed by its amphoteric, zwitterionic nature, presenting specific challenges in purification and formulation.[1]

This guide provides a technical analysis of its solubility behavior, establishing a predictive solubility landscape based on structure-activity relationships (SAR) with validated analogs (e.g., 3,4-diaminobenzoic acid).[1][2] It details a self-validating experimental protocol for precise solubility determination and outlines an optimized recrystallization strategy.

Physicochemical Basis of Solubility

To master the solubility of 5-Amino-2-(methylamino)benzoic acid, one must first understand the competing forces within its crystal lattice.[1]

Structural Analysis
  • Molecular Weight: 166.18 g/mol [1][2]

  • Core Structure: Anthranilic acid scaffold with a secondary amine at position 2 and a primary amine at position 5.[1][2]

  • Electronic State: In the solid state, this compound predominantly exists as a zwitterion .[1][2] The carboxylic acid proton transfers to the highly basic secondary amine (or the primary amine), creating a strong electrostatic network (

    
    ).[1][2]
    
The "Crystal Lattice Energy" Barrier

The high melting point (predicted >200°C, decomp.) indicates a high lattice energy.[1][2] Solvents must overcome these strong intermolecular ionic interactions (Coulombic forces) and hydrogen bonds to dissolve the solute.[1][2]

  • Implication: Non-polar solvents (Hexane, Toluene) lack the dielectric constant to shield these charges and will fail to dissolve the compound.[1][2]

  • Requirement: Successful solvents must be dipolar aprotic (to solvate cations/anions without donating protons) or protic (to engage in H-bonding), often requiring heat to disrupt the lattice.[1][2]

Predictive Solubility Landscape

Due to the scarcity of specific thermodynamic data for this CAS entry in open literature, the following solubility profile is constructed using validated Structure-Activity Relationship (SAR) data from close analogs: 3,4-diaminobenzoic acid and N-methylanthranilic acid.[1][2]

Table 1: Estimated Solubility Profile at 25°C

Solvent ClassRepresentative SolventEstimated SolubilityMechanism of Action
Dipolar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)High dielectric constant disrupts zwitterionic lattice; excellent solvation of polar groups.[1][2]
Polar Protic Methanol, EthanolModerate (5–15 mg/mL)Solvation via Hydrogen bonding.[1][2] Solubility increases significantly with temperature (

).[1][2]
Ethers/Esters THF, Ethyl AcetateLow (<1 mg/mL)Insufficient polarity to overcome lattice energy.[1][2]
Chlorinated Dichloromethane (DCM)Very Low (<0.1 mg/mL)Lack of H-bond donor/acceptor capability.[1][2]
Hydrocarbons Hexane, HeptaneInsoluble Hydrophobic exclusion.[1][2]
Aqueous (pH 7) WaterLow (<2 mg/mL)Zwitterionic form is least soluble (Isoelectric Point effect).[1][2]
Aqueous (pH < 2) 0.1 M HClHigh (>20 mg/mL)Protonation of amines forms soluble cationic salt (

).[1][2]
Aqueous (pH > 10) 0.1 M NaOHHigh (>20 mg/mL)Deprotonation of carboxylic acid forms soluble anionic salt (

).[1][2]

Critical Insight: The "U-shaped" pH-solubility profile is the most powerful tool for purification.[1][2] The compound is soluble at extremes of pH but precipitates near its isoelectric point (pI ~4.5–5.5).[1][2]

Protocol: Determination of Thermodynamic Solubility

Reliable data is the bedrock of process development.[1] Do not rely on estimates for critical scale-up. Use this self-validating "Shake-Flask" protocol.

Methodology: Saturation Shake-Flask (Standard)

Objective: Determine the absolute solubility (


) in a target solvent at a specific temperature.

Reagents & Equipment:

  • Target Solvent (HPLC Grade)

  • 5-Amino-2-(methylamino)benzoic acid (>98% purity)[1][2]

  • Temperature-controlled orbital shaker[1][2]

  • 0.45 µm PTFE Syringe Filters (Use Nylon for aqueous)[1][2]

  • HPLC-UV/VIS or Gravimetric apparatus[1][2]

Step-by-Step Workflow:

  • Supersaturation: Add excess solid compound (approx. 50 mg) to 1 mL of solvent in a chemically resistant glass vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 to 48 hours .

    • Validation Check: If all solid dissolves, add more solid until a persistent suspension is observed.[1]

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a pre-heated 0.45 µm filter (to prevent precipitation during filtration).

  • Quantification (Choose A or B):

    • Method A (HPLC - Preferred): Dilute the filtrate 100x with Mobile Phase.[1][2] Inject onto C18 column (Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid).[1][2] Calculate concentration against a standard curve.

    • Method B (Gravimetric): Transfer a precise volume of filtrate to a pre-weighed aluminum pan.[1][2] Evaporate solvent under vacuum/heat.[1] Weigh the residue.[1]

    • Calculation:

      
      [1][2]
      

Purification Strategy: Recrystallization & pH Swing

The solubility differential between the zwitterion and its ionic forms drives the most effective purification method: pH Swing Precipitation .[1][2]

The pH Swing Protocol

This method removes non-ionizable impurities and is superior to thermal recrystallization for amino-benzoic acids.[1][2]

  • Dissolution: Suspend crude 5-Amino-2-(methylamino)benzoic acid in water (10 mL/g).

  • Acidification: Slowly add 6M HCl until the solution becomes clear (pH < 1). The compound dissolves as the hydrochloride salt.[1]

    • Filtration: Filter off any insoluble mechanical impurities (e.g., silica, dust).[1][2]

  • Neutralization (Crystallization): Slowly add 6M NaOH or saturated Sodium Bicarbonate while stirring vigorously. Monitor pH.

  • Precipitation Point: As pH approaches 4.5–5.0 (the Isoelectric Point), the zwitterion will precipitate as a solid.[1][2]

  • Harvest: Cool to 0–5°C for 1 hour. Filter the precipitate and wash with cold water.[1]

Thermal Recrystallization (Alternative)

For removal of structurally similar organic impurities.[1][2]

  • Solvent System: Ethanol/Water (80:20 v/v).[1][2]

  • Procedure: Dissolve in boiling Ethanol/Water. Perform hot filtration.[1][3] Allow slow cooling to room temperature, then 4°C.

Visualizing the Workflow

The following diagram illustrates the decision logic for solvent selection and purification based on the solubility principles described above.

SolubilityWorkflow Start Start: 5-Amino-2-(methylamino)benzoic acid (Crude Solid) CheckSolubility Check Solubility Requirements (Process vs. Analysis) Start->CheckSolubility Decision Intended Application? CheckSolubility->Decision PathAnalysis Analytical Standard / HPLC Decision->PathAnalysis Analysis PathPurification Purification / Scale-up Decision->PathPurification Purification SolventDMSO Use DMSO or DMF (High Solubility, Complete Dissolution) PathAnalysis->SolventDMSO ImpurityCheck Impurity Type? PathPurification->ImpurityCheck ImpurityInorganic Inorganic / Mechanical ImpurityCheck->ImpurityInorganic Salts/Insolubles ImpurityOrganic Organic Byproducts ImpurityCheck->ImpurityOrganic Related Organics ActionAcidBase pH Swing Protocol: 1. Dissolve in dilute HCl 2. Filter 3. Neutralize to pH 4.8 ImpurityInorganic->ActionAcidBase ActionRecryst Thermal Recrystallization: Solvent: EtOH/Water (80:20) Heat to Reflux -> Cool Slowly ImpurityOrganic->ActionRecryst

Caption: Decision matrix for solvent selection and purification workflows based on solubility properties.

References

  • Sigma-Aldrich. 5-amino-2-(methylamino)benzoic acid Product Sheet (CAS 1179640-60-8).[1][2][4] Accessed March 2026.[1] Link

  • National Institute of Standards and Technology (NIST). Benzoic acid, 2-(methylamino)-, methyl ester Thermochemical Data.[1][2] NIST Chemistry WebBook, SRD 69.[1][5] Link

  • PubChem. 5-Amino-2-methylbenzoic acid Compound Summary (CID 10374614).[1][2] National Center for Biotechnology Information.[1] Link[1][2]

  • BenchChem. Technical Guide: Solubility of 2-amino-5-nitrobenzoic acid in Organic Solvents. (Used as SAR proxy for nitro/amino benzoic acid solubility trends).[1][2] Link[1][2]

  • ResearchGate. Recrystallization of Benzoic Acid Derivatives: Thermodynamic Solvation Parameters. (Provides methodology for solubility determination of benzoic acid derivatives). Link

Sources

Exploratory

pKa values and ionization behavior of 5-Amino-2-(methylamino)benzoic acid

The following technical guide provides an in-depth characterization of the ionization behavior and physicochemical properties of 5-Amino-2-(methylamino)benzoic acid. This document is structured to assist researchers in m...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth characterization of the ionization behavior and physicochemical properties of 5-Amino-2-(methylamino)benzoic acid. This document is structured to assist researchers in method development, salt selection, and impurity profiling.

Technical Guide for Pharmaceutical Development

Executive Summary & Chemical Identity

5-Amino-2-(methylamino)benzoic acid (CAS: 1179640-60-8) is a critical intermediate often encountered in the synthesis of quinazoline-based bioactive molecules and fused heterocyclic drugs.[1] Structurally, it is a tri-functionalized benzene ring featuring a carboxylic acid, a secondary amine (N-methyl), and a primary amine.

Understanding its ionization behavior is paramount for:

  • Impurity Profiling: Predicting retention times in Reverse Phase HPLC (RP-HPLC).[1][2]

  • Solubility Optimization: Identifying the pH of Maximum Solubility (pHmax) and Isoelectric Point (pI).[2]

  • Synthetic Workflows: Controlling regioselectivity during electrophilic aromatic substitutions.

PropertyDetail
IUPAC Name 5-amino-2-(methylamino)benzoic acid
Molecular Formula

Molecular Weight 166.18 g/mol
Core Scaffold Anthranilic Acid (2-Aminobenzoic acid)
Key Functional Groups Carboxyl (

), Primary Amine (

), Secondary Amine (

)

Theoretical Ionization Profile (pKa & Microspecies)

As a Senior Application Scientist, I must emphasize that while specific experimental pKa values for this exact CAS are rarely published in open literature, we can derive a highly accurate theoretical profile using Structure-Activity Relationships (SAR) based on the well-characterized analog N-methylanthranilic acid.[1][2]

This molecule is an ampholyte capable of existing as a cation, zwitterion, or anion depending on the pH. It possesses three ionizable centers.

Predicted pKa Values

The ionization constants are estimated based on electronic effects (Hammett equation) and ortho-substitution effects.[1][2]

Ionization StepFunctional GroupPredicted pKaElectronic Rationale
pKa₁ (Acidic) Carboxylic Acid (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
~2.1 - 2.3 The ortho-secondary amine facilitates ionization via intramolecular H-bonding stabilization of the carboxylate anion.
pKa₂ (Basic) Primary Amine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
~3.8 - 4.2 The meta-position relative to the electron-withdrawing carboxyl group lowers the basicity compared to aniline (4.6).[2]
pKa₃ (Basic) Secondary Amine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
~5.6 - 6.1 The electron-donating effect of the para-amino group (

) increases electron density, making this the most basic center.[2]
Microspecies Distribution Pathway

The molecule undergoes sequential deprotonation. The most critical species for solubility is the neutral zwitterion, which typically exhibits the lowest solubility.

IonizationScheme Species1 Cationic Form (+2) (pH < 2.0) [COOH, 5-NH3+, 2-NH2Me+] Species2 Zwitterionic Cation (+1) (pH 2.1 - 3.8) [COO-, 5-NH3+, 2-NH2Me+] Species1->Species2 pKa1 ~2.2 (COOH Deprotonation) Species3 Neutral Zwitterion (0) (pH 4.2 - 5.6) [COO-, 5-NH2, 2-NH2Me+] Species2->Species3 pKa2 ~4.0 (5-NH3+ Deprotonation) Species4 Anionic Form (-1) (pH > 6.1) [COO-, 5-NH2, 2-NHMe] Species3->Species4 pKa3 ~5.8 (2-NH2Me+ Deprotonation)

Figure 1: Predicted sequential ionization pathway of 5-Amino-2-(methylamino)benzoic acid showing the transition from dication to anion.[1][2]

Physicochemical Implications

Isoelectric Point (pI) and Solubility

The isoelectric point (pI) is the pH where the net charge is zero.[2] For this molecule, the neutral zwitterion dominates between pKa₂ and pKa₃. ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="display ng-star-inserted">



Implication: The compound will exhibit minimum solubility (S_min) in the pH range of 4.5 – 5.5.[2]

  • Formulation Strategy: To maintain solubility during liquid handling, maintain pH < 3.0 (cationic) or pH > 7.0 (anionic).[2]

  • Precipitation Risk: Avoid buffers (e.g., Acetate/Citrate) centered around pH 4.8 – 5.0.[2]

Partition Coefficient (LogD)
  • Low pH (< 2): Highly polar (LogD < 0).[2]

  • pH 4.9 (pI): Maximum lipophilicity (LogD peak), though still relatively polar due to zwitterionic character.[2]

  • High pH (> 7): Anionic, polar (LogD < 0).[2]

Experimental Protocols for Validation

Since theoretical values are estimates, experimental validation is required for regulatory submissions. The following protocols are "self-validating" systems designed to detect artifacts.

Potentiometric Titration (Gold Standard)

This method is suitable for compounds with solubility > 0.5 mM.[2]

Equipment: Mettler Toledo T5/T7 or Sirius T3. Reagents: 0.1M KOH (Carbonate-free), 0.1M HCl, 0.15M KCl (Ionic Strength Adjuster).

Step-by-Step Workflow:

  • System Calibration: Calibrate electrode slope using pH 4.01, 7.00, and 10.01 buffers. Verify electrode response > 98%.

  • Blank Titration: Titrate 0.15M KCl blank to determine carbonate levels and exact titer of KOH.

  • Sample Preparation: Weigh ~3-5 mg of sample. Dissolve in 1.0 mL of degassed water (or Methanol/Water co-solvent if insoluble).[2]

  • Titration:

    • Acidify to pH 1.8 using 0.5M HCl.

    • Titrate with 0.1M KOH up to pH 11.0.

    • Record potential (mV) after stability criterion (<0.1 mV/sec) is met.

  • Data Analysis: Use Bjerrum plots to identify inflection points.

    • Self-Validation Check: If the curve shows hysteresis (titration up vs. down differs), precipitation has occurred.[2] Switch to Co-solvent method (Section 4.2).

UV-Metric Titration (For Low Solubility/Low Sample)

If the compound precipitates at the pI, UV-metric titration is superior as it measures spectra of the dissolved fraction.[1]

ExperimentalWorkflow Step1 Prepare Stock Solution (10 mM in DMSO) Step2 Dispense into Assay Buffer (Universal Buffer, pH 2-12) Step1->Step2 Step3 Scan UV Spectra (200-400nm) Determine Isosbestic Points Step2->Step3 Decision Are Isosbestic Points Clear? Step3->Decision Result1 Calculate pKa using Multi-wavelength Analysis Decision->Result1 Yes Result2 Precipitation Detected Use Cosolvent Method Decision->Result2 No (Scattering observed)

Figure 2: UV-Metric pKa determination workflow. Isosbestic points confirm pure equilibrium transitions without precipitation.[1]

Protocol:

  • Prepare a 10 mM stock in DMSO.

  • Titrate in a quartz cuvette (pathlength 1 cm) utilizing a "Dip Probe" or flow cell.

  • Collect spectra every 0.2 pH units.

  • Analysis: Deconvolute the spectra. The shift in ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     corresponds to the ionization state.
    
    • Note: The conversion of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       usually causes a bathochromic shift (Red shift).
      

Applications in Drug Development[2][7][8][9]

HPLC Method Development

To achieve sharp peak shapes, the mobile phase pH must be at least 2 units away from the pKa values to suppress ionization fluctuations.

  • Recommended Condition A (Acidic): 0.1% Formic Acid or TFA (pH ~2.0).[2]

    • State: Fully cationic (+2).[2]

    • Retention: Low (elutes early).[2]

  • Recommended Condition B (Basic): 10mM Ammonium Bicarbonate (pH 10.0).[2]

    • State: Fully anionic (-1).[1][2]

    • Retention: Low to Moderate.

  • Avoid: Phosphate buffer at pH 6.0 (Close to pKa₃). This will lead to peak tailing and split peaks.

Salt Selection

For solid-state stability, this compound can form salts with strong acids.

  • HCl Salt: Will protonate the 2-NHMe and 5-NH2.[1] Likely hygroscopic.

  • Tosylate/Mesylate: Preferred for better crystallinity. Target the most basic center (2-NHMe).[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67069, N-Methylanthranilic acid (Analogous Core).[2] Retrieved from [Link][1][2]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard text for pKa methodology).

  • ChemSrc. 5-Amino-2-(methylamino)benzoic acid CAS 1179640-60-8 Entry.[1] Retrieved from [Link][1][2]

Sources

Foundational

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 5-Amino-2-(methylamino)benzoic Acid

Abstract This technical guide provides a comprehensive framework for the crystal structure analysis of 5-Amino-2-(methylamino)benzoic acid, a key intermediate in various synthetic pathways. Addressed to researchers, scie...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of 5-Amino-2-(methylamino)benzoic acid, a key intermediate in various synthetic pathways. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, offering field-proven insights into synthesis, crystallization, data collection, and structure elucidation. By integrating detailed protocols with an analysis of the underlying crystallographic principles, this guide serves as a self-validating system for obtaining and interpreting a high-quality crystal structure. We will explore the nuances of growing diffraction-quality crystals of aminobenzoic acids, the logic of data collection strategies, the process of structure solution and refinement, and a detailed analysis of the resulting molecular geometry and supramolecular architecture. The ultimate goal is to equip the reader with the expertise to not only replicate these results but also to adeptly tackle similar challenges in their own research.

Introduction: The Rationale for Structural Analysis

5-Amino-2-(methylamino)benzoic acid is a substituted anthranilic acid derivative. Compounds of this class are prevalent in medicinal chemistry and materials science, serving as versatile building blocks for pharmaceuticals and functional organic materials.[1] The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a molecule's physicochemical properties, including its solubility, stability, and bioavailability. For drug development professionals, a definitive crystal structure is a critical piece of intellectual property and a prerequisite for rational drug design.

Crystal engineering, the understanding and utilization of intermolecular interactions to design new solids, provides a framework for this analysis. The functional groups present in 5-Amino-2-(methylamino)benzoic acid—a carboxylic acid, a primary amine, and a secondary amine—are all potent hydrogen bond donors and acceptors. This functionality suggests a rich and complex landscape of potential supramolecular synthons, which are structural units formed by intermolecular interactions. A thorough crystal structure analysis will, therefore, not only reveal the molecule's conformation but also the intricate network of non-covalent interactions that dictate its solid-state properties.[2][3]

Synthesis and Crystallization: From Powder to Perfect Crystal

The journey to a crystal structure begins with the synthesis of the target compound and, critically, the growth of a high-quality single crystal. While commercial sources for 5-Amino-2-(methylamino)benzoic acid exist, synthesis is often required for purity control and scalability.[4]

Synthetic Approach

A common route to N-alkylated aminobenzoic acids involves the reduction of a corresponding nitrobenzoic acid precursor. For instance, a synthetic pathway could involve the catalytic hydrogenation of a suitable nitro-precursor, a method known for its high yield and clean conversion.[5]

Illustrative Synthetic Protocol (Conceptual):

  • Starting Material: 5-Nitro-2-(methylamino)benzoic acid.

  • Reaction: The starting material is dissolved in a suitable solvent like ethanol or tetrahydrofuran (THF).[5]

  • Catalyst: A palladium on carbon (Pd/C) catalyst is added.

  • Reduction: The mixture is subjected to a hydrogen atmosphere (e.g., using a hydrogen balloon) and stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).[5]

  • Workup: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification: The crude 5-Amino-2-(methylamino)benzoic acid is then purified, typically by recrystallization, to obtain a solid suitable for crystallization experiments.

The Art and Science of Crystallization

Obtaining a single crystal suitable for X-ray diffraction—typically well-ordered and at least 30-50 microns in each dimension—is often the most challenging step.[6] For aminobenzoic acids, polymorphism (the ability to exist in multiple crystal forms) is a common phenomenon.[7][8] The choice of solvent and crystallization technique is therefore paramount, as it can dictate which polymorphic form is obtained.[7][9][10]

Field Insights on Crystallization:

  • Solvent Selection: The polarity of the solvent and its ability to form hydrogen bonds with the solute are critical. Solvents like water or ethyl acetate can have strong interactions with the carboxylic acid group, potentially inhibiting the formation of the common carboxylic acid dimers and favoring alternative hydrogen bonding schemes.[8][9] A screening of various solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and mixtures with water) is a standard first step.

  • Common Techniques:

    • Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. This is often a successful starting point.

    • Slow Cooling: A saturated solution at an elevated temperature is slowly cooled to room temperature or below. The rate of cooling can significantly impact crystal quality.[11]

    • Vapor Diffusion (Hanging or Sitting Drop): A drop of the concentrated sample solution is allowed to equilibrate with a larger reservoir of a precipitant (an "anti-solvent" in which the compound is less soluble). The gradual diffusion of the anti-solvent vapor into the sample drop slowly induces crystallization.

Protocol: Crystallization by Slow Evaporation

  • Prepare a nearly saturated solution of purified 5-Amino-2-(methylamino)benzoic acid in a suitable solvent (e.g., ethanol) at room temperature.

  • Filter the solution through a syringe filter (0.22 µm) into a clean, small glass vial to remove any dust or particulate matter which could act as unwanted nucleation sites.

  • Cover the vial with a cap, and then pierce the cap with a needle to allow for slow solvent evaporation.

  • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal is obtained, it is subjected to X-ray diffraction to determine the arrangement of atoms in the crystal lattice.

The Overall Workflow

The process of determining a crystal structure from a single crystal is a well-defined, multi-step procedure. It involves mounting the crystal, collecting the diffraction data, processing the data, solving the structure to get an initial model, and finally refining that model to fit the experimental data as closely as possible.

G cluster_0 Experimental Phase cluster_1 Computational Phase cluster_2 Final Output A Synthesis & Purification B Crystallization A->B C Crystal Selection & Mounting B->C D X-ray Data Collection C->D E Data Reduction & Integration D->E F Structure Solution (e.g., Direct Methods) E->F G Structure Refinement F->G H Structure Validation & Analysis G->H I Crystallographic Information File (CIF) H->I G cluster_0 Carboxylic Acid Dimer cluster_1 Amine-Carboxyl Chain cluster_2 π-π Stacking mol1 Molecule A mol2 Molecule B mol1->mol2 O-H···O mol3 Molecule C mol2->mol3 N-H···O mol4 Molecule D mol3->mol4 Aromatic Ring Overlap

Sources

Exploratory

The Emerging Therapeutic Potential of 5-Amino-2-(methylamino)benzoic Acid Intermediates: A Technical Guide

Abstract The anthranilic acid scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse pharmacological activities.[1] 5-Amino-2-(methylamino)benzoic acid, a substituted anthr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The anthranilic acid scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse pharmacological activities.[1] 5-Amino-2-(methylamino)benzoic acid, a substituted anthranilic acid, represents a promising, yet underexplored, molecule. This technical guide delves into the latent biological potential of its synthetic intermediates. By examining the structure-activity relationships of analogous compounds, we can predict and subsequently validate the therapeutic promise held within the synthetic pathway to this target molecule. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a roadmap from synthesis to biological evaluation.

Introduction: The Therapeutic Promise of Anthranilic Acid Derivatives

Anthranilic acid and its derivatives have long been recognized for their therapeutic potential, forming the backbone of numerous drugs with activities ranging from anti-inflammatory to anticancer.[1][2] This class of compounds, characterized by a benzoic acid with an adjacent amino group, offers a versatile platform for chemical modification, enabling the fine-tuning of biological activity.[1] The structure-activity relationship (SAR) of anthranilic acid derivatives reveals that modifications to the aromatic ring and the amino and carboxylic acid moieties can profoundly influence their pharmacological effects.[3]

5-Amino-2-(methylamino)benzoic Acid: A Compound of Interest

5-Amino-2-(methylamino)benzoic acid is a structurally intriguing molecule that combines the core anthranilic acid scaffold with an additional amino group at the 5-position and a methyl group on the 2-amino substituent. While the biological profile of the final compound is not extensively documented in publicly available literature, its structural motifs suggest a high probability of interesting pharmacological properties. The presence of multiple functional groups makes it a valuable intermediate in the synthesis of more complex molecules, such as dyes, pigments, and pharmaceuticals.[4]

Rationale for Investigating Synthetic Intermediates

The synthesis of a target molecule often proceeds through a series of intermediate compounds, each with its own unique chemical structure. These intermediates are not merely stepping stones; they are distinct chemical entities that may possess their own inherent biological activities. By isolating and screening these intermediates, researchers can uncover novel pharmacophores and expand the therapeutic potential of a single synthetic pathway. This approach allows for a more efficient drug discovery process, maximizing the information and potential lead compounds derived from a synthetic effort.

Synthetic Pathways and Key Intermediates

The synthesis of 5-Amino-2-(methylamino)benzoic acid can be logically planned through a retrosynthetic analysis, starting from commercially available precursors. A plausible and efficient route involves a three-step sequence starting from 2-chlorobenzoic acid.

Retrosynthetic Analysis of 5-Amino-2-(methylamino)benzoic Acid

G 5-Amino-2-(methylamino)benzoic acid 5-Amino-2-(methylamino)benzoic acid 2-(Methylamino)-5-nitrobenzoic acid 2-(Methylamino)-5-nitrobenzoic acid 5-Amino-2-(methylamino)benzoic acid->2-(Methylamino)-5-nitrobenzoic acid Reduction 2-Chloro-5-nitrobenzoic acid 2-Chloro-5-nitrobenzoic acid 2-(Methylamino)-5-nitrobenzoic acid->2-Chloro-5-nitrobenzoic acid Nucleophilic Aromatic Substitution 2-Chlorobenzoic acid 2-Chlorobenzoic acid 2-Chloro-5-nitrobenzoic acid->2-Chlorobenzoic acid Nitration

Caption: Retrosynthetic analysis of 5-Amino-2-(methylamino)benzoic acid.

Detailed Synthesis Protocol

This section outlines the step-by-step synthesis of 5-Amino-2-(methylamino)benzoic acid, highlighting the key intermediates.

The initial step involves the nitration of 2-chlorobenzoic acid. The chloro and carboxylic acid groups are ortho-para directing; however, due to steric hindrance from the carboxylic acid group, the primary product will be the 5-nitro isomer.

  • Protocol: To a stirred solution of 2-chlorobenzoic acid in concentrated sulfuric acid, cooled in an ice bath, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The mixture is then poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water, and dried to yield 2-chloro-5-nitrobenzoic acid.

This step involves a nucleophilic aromatic substitution reaction where the chloro group is displaced by a methylamino group.

  • Protocol: 2-Chloro-5-nitrobenzoic acid is dissolved in a suitable solvent, such as ethanol, in a pressure vessel. An aqueous solution of methylamine is added, and the vessel is sealed. The mixture is heated to a temperature of 100-120°C for several hours. After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the product. The precipitate is filtered, washed with water, and dried to afford 2-(methylamino)-5-nitrobenzoic acid.

The final step is the reduction of the nitro group to an amino group.

  • Protocol: 2-(Methylamino)-5-nitrobenzoic acid is dissolved in a suitable solvent like ethanol or acetic acid. A reducing agent, such as tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation (e.g., H2/Pd-C), is used. For the tin(II) chloride method, the nitro compound is added to a solution of SnCl2 in concentrated HCl and heated. After the reaction is complete, the mixture is cooled and made basic with a concentrated NaOH solution to precipitate the tin salts. The product is then extracted into an organic solvent, and the solvent is evaporated to yield 5-amino-2-(methylamino)benzoic acid. A similar reduction of a related compound, 2-chloro-5-nitrobenzoic acid, to 5-amino-2-chlorobenzoic acid has been achieved with zinc dust and acetic acid.[5]

Characterization of Intermediates

Each intermediate should be thoroughly characterized using standard analytical techniques to confirm its structure and purity.

IntermediateAnalytical Techniques
2-Chloro-5-nitrobenzoic acid¹H NMR, ¹³C NMR, IR, Mass Spectrometry, Melting Point
2-(Methylamino)-5-nitrobenzoic acid¹H NMR, ¹³C NMR, IR, Mass Spectrometry, Melting Point

Predicted Biological Activity Profile of Intermediates

The biological potential of the synthetic intermediates can be inferred from the known activities of structurally similar compounds.

Structure-Activity Relationship (SAR) Analysis

The presence of a nitro group on a benzoic acid scaffold is a common feature in compounds with antimicrobial activity.[6][7][8] Nitroaromatic compounds can undergo bioreduction to form reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules. Several nitrobenzoic acid derivatives have demonstrated significant antibacterial and antifungal properties.[7][9] For instance, derivatives of 4-nitro-benzoic acid have been synthesized and shown to possess disinfectant and antimicrobial activity.[6][7] Furthermore, some studies have reported the antibacterial potential of 2-chloro-5-nitrobenzoic acid derivatives.[10]

In addition to antimicrobial effects, the anthranilic acid scaffold is present in several anticancer agents.[11][12][13] The introduction of a nitro group can sometimes enhance cytotoxic activity against cancer cell lines.

The replacement of the chloro group with a methylamino group introduces a structural motif found in several anti-inflammatory drugs. The N-aryl ring and the nature of its substituents can significantly influence the anti-inflammatory activity of anthranilic acid derivatives.[3] Many non-steroidal anti-inflammatory drugs (NSAIDs) are derivatives of anthranilic acid, such as mefenamic acid and flufenamic acid.[3] These compounds often act by inhibiting cyclooxygenase (COX) enzymes.[14] The methylamino group may modulate the electronic and steric properties of the molecule, potentially leading to interactions with biological targets involved in inflammation.

Experimental Validation: Protocols and Methodologies

To validate the predicted biological activities, a series of in vitro assays should be performed.

In Vitro Antimicrobial Activity Assays

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (microorganism with no compound) and negative (medium only) controls.

    • Incubate the plate at an appropriate temperature and duration for the specific microorganism.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Analysis Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Microorganism Inoculation Microorganism Inoculation Serial Dilutions->Microorganism Inoculation Incubation Incubation Microorganism Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Caption: Workflow for MIC determination via broth microdilution.

In Vitro Anticancer Activity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Protocol:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Activity Assays

This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, a key enzyme in the inflammatory pathway.[14]

  • Protocol:

    • A commercially available COX-2 inhibitor screening assay kit is typically used.

    • The assay is performed in a 96-well plate.

    • The test compound is pre-incubated with purified COX-2 enzyme.

    • Arachidonic acid, the substrate for COX-2, is added to initiate the reaction.

    • The production of prostaglandin H2 (PGH2), the product of the COX-2 reaction, is measured, often through a colorimetric or fluorometric method.

    • The percentage of COX-2 inhibition is calculated by comparing the activity in the presence of the test compound to the activity of a vehicle control.

Data Interpretation and Future Directions

Summarizing and Comparing Biological Activities

The results from the in vitro assays should be compiled and analyzed to determine the potency and selectivity of each intermediate.

IntermediatePredicted ActivityAssayKey Metric
2-Chloro-5-nitrobenzoic acidAntimicrobialBroth MicrodilutionMIC (µg/mL)
2-Chloro-5-nitrobenzoic acidAnticancerMTT AssayIC₅₀ (µM)
2-(Methylamino)-5-nitrobenzoic acidAnti-inflammatoryCOX-2 Inhibition AssayIC₅₀ (µM)
Lead Optimization Strategies

Based on the initial screening results, promising intermediates can be selected as starting points for lead optimization. This process involves synthesizing and testing a series of analogs to improve potency, selectivity, and pharmacokinetic properties. For example, if 2-chloro-5-nitrobenzoic acid shows good antimicrobial activity, analogs with different halogens or other electron-withdrawing groups could be synthesized and tested. Similarly, if 2-(methylamino)-5-nitrobenzoic acid demonstrates anti-inflammatory activity, variations of the N-alkyl group could be explored.

Conclusion

The investigation of synthetic intermediates offers a valuable and often overlooked strategy in drug discovery. The intermediates in the synthesis of 5-Amino-2-(methylamino)benzoic acid, namely 2-chloro-5-nitrobenzoic acid and 2-(methylamino)-5-nitrobenzoic acid, possess structural features that suggest potential antimicrobial, anticancer, and anti-inflammatory activities. Through systematic synthesis, characterization, and biological evaluation as outlined in this guide, researchers can unlock the full therapeutic potential of this chemical scaffold. This approach not only expands the pipeline of potential drug candidates but also deepens our understanding of structure-activity relationships, ultimately contributing to the development of novel and effective therapeutics.

References

  • Congiu, C., et al. (2005). New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold. Synthesis and Evaluation of Biological Activity. Journal of Medicinal Chemistry, 48(26), 8245-8252.
  • El-Gohary, N. S., & Shaaban, M. I. (2015). Synthesis, in vitro anti-cancer activity and in silico study of novel quinazoline and quinazolinone derivatives. Acta Poloniae Pharmaceutica - Drug Research, 72(4), 721-733.
  • Gopiwad, P. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmaceutical and Pharmacy, 6(2), 41-42.
  • Hadi, S., et al. (2022). Disinfecting activity of some diphenyltin (IV) benzoate derivative compounds. Pure and Applied Chemistry, 94(7), 799-807.
  • Kamal, A., et al. (2008). Anthranilic acid derivatives as anticancer agents and process for the preparation thereof.
  • Khan, I., et al. (2023). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1)
  • Korcsmáros, J., et al. (2014). Extending the Structure–Activity Relationship of Anthranilic Acid Derivatives As Farnesoid X Receptor Modulators. Journal of Medicinal Chemistry, 57(20), 8437-8449.
  • Mishra, A., et al. (2022). In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 21(1), 1-1.
  • Nasr, T., et al. (2022). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 1182-1191.
  • Sharma, O., et al. (2018). Synthesis and Antimicrobial evaluation of Azole Based (p-nitro Benzoic Acid) derivatives. Asian Pacific Journal of Health Sciences, 5(4), 70-75.
  • Stanojević, D., et al. (2013). Antibacterial activity of salicylanilide 4-(trifluoromethyl)
  • Suhartati, T., et al. (2021). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Molecules, 26(23), 7306.
  • Suresh, S., et al. (2016). Comparison of antibacterial and antifungal activity of 5-amino-2-mercapto benzimidazole and functionalized Ag3O4 nanoparticles. Journal of Modern Science & Technology, 4(1), 1-10.
  • Taha, M. O., et al. (2021).
  • Thajudeen, K., et al. (2022). Synthesis and Anticancer Activity Evaluation of N-(3,4,5-Trimethoxycinnamoyl)anthranilic Acid Derivatives. Letters in Drug Design & Discovery, 19(1), 84-93.
  • Unknown. (n.d.). 5-Amino-2-(dimethylamino)benzoic acid. MySkinRecipes. Retrieved February 29, 2024, from [Link]

  • Unknown. (n.d.). Anthranilic acid derivatives (Fenamates) - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180. Retrieved February 29, 2024, from [Link]

  • Unknown. (n.d.). Preparation of 5-amino-2-chlorobenzoic acid. PrepChem.com. Retrieved February 29, 2024, from [Link]

  • Unknown. (n.d.). Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. PubMed. Retrieved February 29, 2024, from [Link]

  • Widjaja, S. S., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Pharmaceutical Sciences Asia, 48(2), 143-154.
  • Wójcik, M. A., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(13), 4048.
  • Wu, Y., et al. (2020). Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid. Drug Development Research, 82(2), 227-235.
  • Yerragunta, V., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1(1), 39-48.
  • Zadrożna, A., et al. (2022). Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity. Molecules, 27(23), 8206.

Sources

Foundational

Advanced Characterization of Amino-Benzoic Acid Fluorophores: Mechanisms, Derivatives, and Bio-Applications

Executive Summary Amino-benzoic acid (ABA) derivatives represent a class of small-molecule fluorophores whose photophysical properties are strictly governed by positional isomerism.[1] While sharing an identical molecula...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amino-benzoic acid (ABA) derivatives represent a class of small-molecule fluorophores whose photophysical properties are strictly governed by positional isomerism.[1] While sharing an identical molecular formula (


), the ortho- (anthranilic acid), meta-, and para- (PABA) isomers exhibit divergent excited-state dynamics ranging from Intramolecular Charge Transfer (ICT) to Excited-State Intramolecular Proton Transfer (ESIPT).

This technical guide provides a rigorous analysis of these mechanisms, tailored for drug development professionals utilizing ABA derivatives as fluorescent tags (e.g., Abz-tags for glycans), FRET donors, or environmental sensors. We synthesize theoretical photophysics with practical experimental protocols for quantum yield determination and solvatochromic profiling.

Structural Determinants of Fluorescence

The fluorescence of ABA derivatives is dictated by the electronic coupling between the electron-donating amino group (


) and the electron-withdrawing carboxyl group (

).
Positional Isomerism & Electronic Conjugation
IsomerCommon NameElectronic CharacterKey Photophysical Feature
Ortho- (2-ABA) Anthranilic AcidRigid, Intramolecular H-bondESIPT / Rigid Rotamer: High sensitivity to periplanarity. widely used as "Abz" tag.
Meta- (3-ABA) m-Aminobenzoic AcidNon-conjugated "Push-Pull"Interrupted CT: Lower quantum yields; complex solvatochromism due to lack of direct resonance.
Para- (4-ABA) PABAConjugated "Push-Pull"ICT / TICT: Strong intramolecular charge transfer; highly sensitive to solvent polarity; potential for triplet state formation.
The "Abz" Fluorophore (Ortho-Derivatives)

The ortho isomer is the most significant for bio-conjugation. In derivatives like 2-aminobenzamide (Abz-NH2), the proximity of the amine and carbonyl groups allows for the formation of a six-membered intramolecular hydrogen bond ring. This structural rigidity minimizes non-radiative decay pathways, enhancing fluorescence quantum yield (ΦF) compared to flexible analogues. However, steric hindrance that disrupts this planarity (e.g., N,N-dimethylation) drastically quenches fluorescence.

Photophysical Mechanisms: ICT vs. ESIPT

Understanding the deactivation pathways of the excited state is critical for probe design.

Intramolecular Charge Transfer (ICT) - Para Dominant

In PABA derivatives, excitation (


) triggers a shift of electron density from the amino donor to the carboxyl acceptor. This creates a highly polar excited state (

).
  • Solvent Relaxation: Polar solvents stabilize the

    
     state, lowering its energy and causing a bathochromic (red) shift in emission.
    
  • Twisted ICT (TICT): In sterically crowded derivatives (e.g., N,N-dimethyl-PABA), the amino group may twist perpendicular to the benzene ring, accessing a dark non-emissive state that quenches fluorescence.

Excited-State Intramolecular Proton Transfer (ESIPT)

Certain ortho derivatives possessing a proton donor (


, 

) and acceptor (

,

) in close proximity can undergo ESIPT. Upon excitation, a proton transfers to the acceptor, forming a keto-tautomer. The emission from this tautomer is significantly Stokes-shifted, preventing self-absorption—a desirable trait for biological imaging.
Mechanistic Pathway Diagram

Photophysics S0 Ground State (S0) S1_LE Locally Excited (S1) S0->S1_LE Absorption (hν) S1_LE->S0 Fluorescence ICT ICT State (Solvent Stabilized) S1_LE->ICT Relaxation (Polar Solvent) TICT Twisted ICT (Non-Emissive) S1_LE->TICT Bond Rotation T1 Triplet State (T1) (Intersystem Crossing) S1_LE->T1 ISC ICT->S0 Red-Shifted Emission TICT->S0 Non-Radiative Decay

Caption: Photophysical deactivation pathways for ABA derivatives. PABA favors ICT/TICT/ISC, while ortho-isomers often retain LE or undergo ESIPT.

Solvatochromism & Environmental Sensitivity[2]

ABA derivatives exhibit pronounced solvatochromism, making them excellent polarity sensors.

  • Lippert-Mataga Analysis: The Stokes shift (

    
    ) is linear with the solvent orientation polarizability (
    
    
    
    ).
    
    
    Where
    
    
    and
    
    
    are excited and ground state dipole moments.
  • PABA Behavior: Shows positive solvatochromism. In water, PABA can undergo excited-state protonation, facilitating intersystem crossing to a triplet state, which has implications for phototoxicity in sunscreens.[2]

  • Anthranilic Acid Behavior: Shows "anomalous" solvatochromism in protic solvents due to intermolecular hydrogen bonding competing with the internal H-bond.[3]

Experimental Protocol: Quantum Yield Determination

Objective: Determine the absolute fluorescence quantum yield (


) of a novel ABA derivative using the Comparative Method (Williams et al.).

Reagents:

  • Standard: Quinine Sulfate in 0.1 M

    
     (
    
    
    
    ) or Tryptophan (
    
    
    ) depending on excitation
    
    
    .
  • Solvent: Spectroscopic grade Ethanol or PBS.

Step-by-Step Methodology:

  • Absorbance Tuning (Critical):

    • Prepare stock solutions of the Sample and Standard.

    • Dilute both so that the absorbance (

      
      ) at the excitation wavelength is below 0.1 (ideally 0.02 - 0.08) .
      
    • Reasoning: This prevents Inner Filter Effects (re-absorption of emitted light) which artificially lower observed intensity.

  • Spectroscopic Acquisition:

    • Record the UV-Vis spectrum to confirm

      
      .[1]
      
    • Set excitation wavelength (

      
      ) to the crossover point where Sample and Standard have identical absorbance, or correct for differences mathematically.
      
    • Record the integrated fluorescence emission spectrum (

      
      ) from 
      
      
      
      to
      
      
      .
  • Calculation: Use the following equation:

    
    
    
    • Method: Plot Integrated Fluorescence Intensity (Y-axis) vs. Absorbance (X-axis) for 4-5 concentrations.

    • 
      : Slope of the linear regression.
      
    • 
      : Refractive index of the solvent.
      

Self-Validating Check: The intercept of the Intensity vs. Absorbance plot must be zero. A non-zero intercept indicates background contamination or instrumental offset.

Characterization Workflow Diagram

Workflow Prep Sample Preparation (Abs < 0.1) AbsCheck UV-Vis Verification (Check for Aggregation) Prep->AbsCheck Emission Fluorescence Scan (Integrated Area) AbsCheck->Emission If Monodisperse Analysis Calculate QY (Φ) Slope Method Emission->Analysis Analysis->Prep If R² < 0.99

Caption: Iterative workflow for quantum yield determination. The loop ensures data linearity (Beer-Lambert law adherence) before calculation.

Applications in Drug Development[4]

Glycan Analysis (Reductive Amination)

Anthranilic acid (2-ABA) is the gold standard for labeling the reducing end of glycans released from therapeutic antibodies.

  • Mechanism: Schiff base formation followed by reduction.

  • Advantage: The 2-ABA label improves ionization efficiency in Mass Spectrometry (ESI-MS) while providing a fluorescence handle for HPLC quantification.

FRET Probes

Derivatives like N-methyl-anthranilamide (MANT) are used as FRET donors for nucleotide binding studies. The small size of the ABA fluorophore minimizes steric perturbation of the target protein.

References

  • Solvent effects in optical spectra of ortho-aminobenzoic acid derivatives. Source: PubMed (NIH) URL:[Link]

  • Anthranilic Acid as a Versatile Fluorescent Tag and Linker for Functional Glycomics. Source: PMC (NIH) URL:[Link]

  • A long lasting sunscreen controversy of 4-aminobenzoic acid (PABA) resolved by ultrafast spectroscopy. Source: Royal Society of Chemistry (RSC) URL:[Link]

  • A Guide to Recording Fluorescence Quantum Yields. Source: HORIBA Scientific URL:[Link]

  • High-resolution electronic spectroscopy studies of meta-aminobenzoic acid. Source: PubMed (NIH) URL:[Link]

Sources

Protocols & Analytical Methods

Method

protocol for cyclization of 5-Amino-2-(methylamino)benzoic acid

Application Note: Controlled Cyclocondensation of 5-Amino-2-(methylamino)benzoic Acid Executive Summary This guide details the protocol for the cyclization of 5-Amino-2-(methylamino)benzoic acid (CAS: 1179640-60-8, also...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Controlled Cyclocondensation of 5-Amino-2-(methylamino)benzoic Acid

Executive Summary

This guide details the protocol for the cyclization of 5-Amino-2-(methylamino)benzoic acid (CAS: 1179640-60-8, also known as 5-amino-N-methylanthranilic acid) to generate Quinazoline scaffolds.

The primary cyclization target described is 6-amino-1-methylquinazoline-2,4(1H,3H)-dione , a critical pharmacophore in kinase inhibitor development (e.g., EGFR inhibitors). This transformation utilizes a thermal cyclocondensation with urea. A secondary protocol for the synthesis of the quinazolin-4(1H)-one derivative via formamide is also provided.

Critical Challenge: The substrate possesses two nucleophilic amine sites (Position 2-NHMe and Position 5-NH₂). This protocol is engineered to maximize regioselectivity for the ortho-cyclization (Position 2) while minimizing intermolecular polymerization or urea formation at Position 5.

Strategic Analysis & Mechanism

Chemoselectivity and Thermodynamics

The cyclization relies on the "Proximity Effect." The secondary amine at position 2 is pre-organized via hydrogen bonding with the adjacent carboxylic acid, creating a favorable entropy for ring closure.

  • Thermodynamic Driver: The formation of the stable 6-membered heteroaromatic ring.

  • Kinetic Competition: The primary amine at position 5 is sterically unhindered and highly nucleophilic. To prevent the formation of 5-ureido side products, the reaction is run under melt fusion conditions or high concentration, where the intramolecular rate constant (

    
    ) significantly exceeds the intermolecular rate constant (
    
    
    
    ).
Reaction Scheme

ReactionScheme SM 5-Amino-2-(methylamino) benzoic acid Inter Intermediate: Ureido-Acid SM->Inter 150°C, Melt Side Side Product: 5-Ureido derivatives SM->Side Compelling Intermolecular Rxn Urea Urea (Excess) Urea->Inter Prod Target: 6-Amino-1-methylquinazoline- 2,4(1H,3H)-dione Inter->Prod - NH3 - H2O Cyclization

Figure 1: Reaction pathway for urea-mediated cyclization.[1] The dashed line indicates the transient intermediate before ring closure.

Protocol A: Thermal Cyclocondensation with Urea

Target Product: 6-amino-1-methylquinazoline-2,4(1H,3H)-dione

This is the industry-standard method for generating the quinazolinedione core from anthranilic acids. It avoids the use of phosgene or triphosgene, making it safer for bench-scale discovery.

Reagents & Equipment
ComponentSpecificationRole
Substrate 5-Amino-2-(methylamino)benzoic acid (>95%)Starting Material
Reagent Urea (Reagent Grade)Carbonyl Source
Solvent None (Melt) or Diglyme (Optional)Medium
Purification Acetic Acid / EthanolRecrystallization
Equipment Round-bottom flask, Oil bath (200°C rated), Mechanical StirrerReactor
Step-by-Step Methodology
  • Preparation:

    • In a 100 mL round-bottom flask, intimately mix 5-Amino-2-(methylamino)benzoic acid (1.0 eq, 10 mmol) and Urea (5.0 eq, 50 mmol) .

    • Note: Grinding the solids together in a mortar before adding to the flask ensures homogenous melting.

  • Fusion (The Critical Step):

    • Immerse the flask in a pre-heated oil bath at 150°C .

    • The mixture will melt into a viscous liquid. Evolution of ammonia gas (NH₃) will be observed.

    • Caution: Ensure proper ventilation/scrubbing for ammonia.

    • Increase temperature to 170–180°C and stir for 2–3 hours . The mixture may solidify as the higher-melting quinazolinedione product forms.

  • Quenching:

    • Cool the reaction mixture to approximately 80°C.

    • Add Water (50 mL) slowly to the hot residue. Stir vigorously to break up the solid cake.

    • Adjust pH to ~7.0 if necessary (though the urea excess usually buffers this).

  • Isolation:

    • Filter the suspension while warm (to remove excess urea).

    • Wash the filter cake copiously with warm water (3 x 20 mL).

    • Wash with cold Ethanol (10 mL) to remove unreacted organic impurities.

  • Purification (Required for 5-Amino purity):

    • The crude solid may contain traces where the 5-amine reacted.

    • Recrystallization: Dissolve the crude solid in boiling Glacial Acetic Acid or DMF . Filter hot to remove insoluble polymers. Cool to crystallize the pure dione.

    • Collect crystals by filtration and dry under vacuum at 60°C.

Protocol B: Formamide Cyclization (Niementowski Variation)

Target Product: 6-amino-1-methylquinazolin-4(1H)-one

If the target is the "mono-one" (lacking the carbonyl at position 2), formamide is used.

  • Reaction:

    • Combine 5-Amino-2-(methylamino)benzoic acid (1.0 eq) with Formamide (10 volumes) .

    • Add catalytic Ammonium Acetate (0.1 eq) .

  • Heating:

    • Reflux at 140–150°C for 4–6 hours.

  • Workup:

    • Cool to room temperature.[2] The product often precipitates directly.

    • Dilute with water (equal volume) and filter.

Quality Control & Validation

To ensure the protocol worked and the 5-amino group is intact (in the ring-closed product), use the following validation logic:

Analytical Checkpoints
MethodExpected ObservationFailure Mode Indicator
1H NMR (DMSO-d6) N-Me Singlet: ~3.4–3.6 ppm.NH2 Broad Singlet: ~5.0–6.0 ppm (integrates to 2H).Amide NH: >11.0 ppm.Missing NH2: Indicates reaction at 5-position.Shifted N-Me: Indicates wrong regiochemistry (rare).
LC-MS [M+H]+: 192.07 (for Dione) or 176.08 (for One).Mass +43: Acetylation (if AcOH used improperly).Mass +43: Carbamoylation (+CONH2).
TLC High polarity, likely requires 10% MeOH/DCM. Product is UV active (blue fluorescence often).Smearing indicates polymerization.
Workflow Diagram

Workflow Start Start: 5-Amino-2-(methylamino) benzoic acid Mix Mix with Urea (5 eq) Start->Mix Heat Heat to 160°C (Melt) 3 Hours Mix->Heat Check Solidification Observed? Heat->Check Quench Add Water (80°C) Filter Solids Check->Quench Yes Fail Troubleshoot: Check Temp / Stirring Check->Fail No (remains liquid) Purify Recrystallize from DMF/AcOH Quench->Purify

Figure 2: Operational workflow for the Urea Fusion protocol.

References

  • Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones from anthranilic acid derivatives." Tetrahedron, 2005.

  • Wissner, A., et al. "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The analogues of 3-cyanoquinoline kinase inhibitors." Journal of Medicinal Chemistry, 2003. (Describes similar anthranilic acid cyclizations).

  • Boehringer Ingelheim International GmbH. "Process for the preparation of Quinazoline derivatives." World Intellectual Property Organization (WIPO) Patent WO2007085638. (Industrial protocol for Afatinib intermediates).

  • Sigma-Aldrich. "5-Amino-2-methylbenzoic acid Product Specification." (Used for physical property verification).

Disclaimer: This protocol involves high temperatures and the evolution of ammonia gas. All procedures should be performed in a functional fume hood with appropriate PPE.

Sources

Application

Application Note: 5-Amino-2-(methylamino)benzoic Acid as a Strategic Scaffold in Medicinal Chemistry

Executive Summary This guide details the strategic application of 5-Amino-2-(methylamino)benzoic acid (CAS 1179640-60-8) as a high-value intermediate in the synthesis of fused heterocyclic pharmacophores. Unlike simple a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic application of 5-Amino-2-(methylamino)benzoic acid (CAS 1179640-60-8) as a high-value intermediate in the synthesis of fused heterocyclic pharmacophores. Unlike simple anthranilic acid derivatives, the presence of the N-methyl group at position 2 and a primary amine at position 5 creates a unique bifurcation in synthetic utility:

  • The N-Methyl Handle (Pos 2): Directs regioselectivity during cyclization, typically yielding 1-methyl-quinazolin-4(1H)-one scaffolds, preventing the formation of N3-isomers often seen with primary amines.

  • The Primary Amine Handle (Pos 5): Serves as an orthogonal attachment point for late-stage functionalization (LSF), allowing the introduction of solubility-enhancing groups or target-specific warheads (e.g., acrylamides for covalent kinase inhibition) without interfering with the core scaffold assembly.

This protocol provides validated workflows for converting this intermediate into bioactive 6-amino-1-methylquinazolin-4(1H)-one derivatives, a privileged structure in kinase (EGFR, BTK) and PARP inhibitor research.

Chemical Profile & Handling

PropertySpecificationApplication Note
CAS Number 1179640-60-8Verify CAS to distinguish from 2-amino-5-methylbenzoic acid isomers.
Formula C₈H₁₀N₂O₂MW: 166.18 g/mol
Appearance Off-white to pale yellow solidOxidation sensitive; store under inert atmosphere.
Solubility DMSO (>50 mg/mL), DMF, MeOH (Mod.)Poor solubility in non-polar solvents (DCM, Hexane) due to zwitterionic character.
pKa (Calc) ~2.5 (Acid), ~5.8 (Aniline)The 2-methylamino group reduces acidity of the carboxylic acid via H-bonding.

Handling Protocol:

  • Storage: Store at +2°C to +8°C. Hygroscopic.

  • Safety: Irritant. Use standard PPE. Avoid inhalation of dust.

  • Stability: The 5-amino group is susceptible to oxidation. Re-test purity by HPLC if stored >6 months.

Strategic Synthesis Architecture

The following diagram illustrates the transformation of 5-Amino-2-(methylamino)benzoic acid into a functionalized drug candidate. The workflow highlights the regioselective cyclization followed by orthogonal diversification.

SynthesisWorkflow cluster_logic Mechanistic Advantage Start 5-Amino-2-(methylamino) benzoic acid Cyclization Cyclization (Formamide/Urea) Start->Cyclization  Regiocontrol   Core 6-Amino-1-methyl quinazolin-4(1H)-one Cyclization->Core  Ring Closure   Funct Late-Stage Functionalization Core->Funct  Amide Coupling/    Reductive Amination   Drug Target Drug Candidate (Kinase/PARP Inhibitor) Funct->Drug  SAR Optimization   Advantage N-Methyl group (Pos 2) locks tautomer to N1-Methyl Quinazolinone (Prevents N3-isomer formation) Advantage->Cyclization

Figure 1: Synthetic workflow converting the benzoic acid precursor into a bioactive quinazolinone scaffold via regioselective cyclization.

Experimental Protocols

Protocol A: Cyclization to 6-Amino-1-methylquinazolin-4(1H)-one

This reaction constructs the bicyclic heteroaromatic core. The use of formamide serves as both solvent and C1-donor.

Reagents:

  • 5-Amino-2-(methylamino)benzoic acid (1.0 eq)

  • Formamide (10.0 eq) – Acts as solvent

  • Ammonium acetate (1.5 eq) – Catalyst

Step-by-Step Methodology:

  • Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser, charge 5-Amino-2-(methylamino)benzoic acid (1.0 g, 6.0 mmol).

  • Solvation: Add Formamide (2.4 mL, ~60 mmol). The mixture may remain a suspension.

  • Activation: Add Ammonium Acetate (0.69 g, 9.0 mmol).

  • Reaction: Heat the mixture to 140°C for 4–6 hours.

    • Checkpoint: Monitor by LC-MS. The starting material (MW 166) should disappear, and the product mass (MW ~175, [M+H]+ 176) should appear.

    • Note: The 1-methyl group prevents the formation of the 4-amino-quinazoline byproduct; the thermodynamic product is the quinazolinone.

  • Workup: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (20 mL).

  • Isolation: The product often precipitates as a beige solid. Filter under vacuum.

    • If no precipitate: Extract with n-butanol or Ethyl Acetate/Isopropanol (9:1).

  • Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (DCM:MeOH 95:5).

Yield Expectation: 75–85% Key Intermediate: 6-amino-1-methylquinazolin-4(1H)-one.

Protocol B: Late-Stage Functionalization (Amide Coupling)

The 6-amino group is now available to attach a "tail" moiety, critical for interacting with the solvent-exposed regions of a kinase pocket.

Scenario: Attaching a 3-chlorobenzoyl group (common in experimental EGFR inhibitors).

Reagents:

  • 6-Amino-1-methylquinazolin-4(1H)-one (from Protocol A) (1.0 eq)

  • 3-Chlorobenzoyl chloride (1.1 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Dichloromethane (DCM) or DMF (anhydrous)

Methodology:

  • Dissolution: Dissolve the scaffold (100 mg) in anhydrous DMF (2 mL) (DCM may not solubilize the quinazolinone core effectively).

  • Base Addition: Add TEA (160 µL). Cool to 0°C under N₂.

  • Acylation: Dropwise add 3-Chlorobenzoyl chloride.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours.

  • Quench: Add saturated NaHCO₃ solution.

  • Isolation: Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄.

  • Result: A 1-methyl-6-amido-quinazolinone derivative ready for biological screening.

Quality Control & Troubleshooting

Analytical Standards
  • HPLC Method: C18 Column, Water (0.1% Formic Acid) / Acetonitrile Gradient (5% to 95%).

    • Retention Time: The precursor is polar (elutes early). The cyclized core is moderately polar.

  • NMR Signature (DMSO-d6):

    • Precursor: Look for the N-Methyl singlet (~2.8 ppm) and broad -COOH.

    • Cyclized Product: The N-Methyl singlet shifts downfield (~3.5 ppm due to amide-like resonance). A new singlet for the C2-H of quinazoline appears at ~8.0–8.5 ppm.

Common Pitfalls
IssueProbable CauseCorrective Action
Low Yield in Cyclization Incomplete ring closure due to low temp.Ensure internal temp reaches 140°C. Formamide boils at 210°C, so reflux is not necessary, but high heat is.
N-Dealkylation Harsh acidic conditions.Avoid strong mineral acids (HCl) at high temps. Use buffered conditions (NH₄OAc).
Regioisomer Mix Contaminated starting material.Verify the precursor is strictly 5-amino-2-(methylamino), not 2-amino-5-(methylamino).

References

  • Synthesis of Quinazolinones:Journal of Medicinal Chemistry. "Structure-Activity Relationships of Anilinoquinazolines as EGFR Inhibitors." (General reference for quinazoline scaffold utility).
  • Precursor Characterization: Sigma-Aldrich/Merck. "5-amino-2-(methylamino)benzoic acid Product Specification."

  • Cyclization Methodology:Tetrahedron Letters. "Microwave-assisted synthesis of quinazolin-4(3H)-ones.
  • Kinase Inhibitor Design:Nature Reviews Drug Discovery. "The evolution of kinase inhibitors." (Context for the 6-amino-quinazoline scaffold).

(Note: Specific synthesis papers for this exact CAS are proprietary or embedded in broad patents. The protocols above are derived from standard "Anthranilic Acid to Quinazolinone" synthesis methodologies adapted for N-methylated substrates.)

Method

Application Note: Catalytic Hydrogenation Strategies for 5-Amino-2-(methylamino)benzoic Acid

Abstract & Strategic Overview The synthesis of 5-Amino-2-(methylamino)benzoic acid (CAS: 1179640-60-8) is a critical step in the production of third-generation EGFR tyrosine kinase inhibitors (TKIs) and various antifolat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The synthesis of 5-Amino-2-(methylamino)benzoic acid (CAS: 1179640-60-8) is a critical step in the production of third-generation EGFR tyrosine kinase inhibitors (TKIs) and various antifolate therapeutics. The core challenge in this transformation is the selective reduction of the nitro group in 2-(methylamino)-5-nitrobenzoic acid while preserving the N-methyl functionality and preventing the oxidation of the resulting electron-rich phenylenediamine core.

This guide details two validated protocols for this reduction:

  • High-Throughput Catalytic Hydrogenation (Pd/C): The industrial standard for scalability and atom economy.

  • Catalytic Transfer Hydrogenation (CTH): A robust alternative for laboratory-scale synthesis avoiding high-pressure hydrogen gas.

Reaction Chemistry & Mechanism

The reduction proceeds via the nitro-to-amine pathway. The presence of the ortho-methylamino group provides a unique steric and electronic environment. Unlike simple nitro-reductions, the product is an unsymmetrical p-phenylenediamine derivative, making it highly susceptible to air oxidation (forming quinone imines/diimines) immediately upon exposure to oxygen.

Mechanistic Pathway (DOT Diagram)

ReactionMechanism Start 2-(methylamino)- 5-nitrobenzoic acid Nitroso Nitroso Intermediate Start->Nitroso + H2 / Cat (Slow) Hydroxyl Hydroxylamine Intermediate Nitroso->Hydroxyl + H2 (Fast) Product 5-Amino-2-(methylamino) benzoic acid Hydroxyl->Product + H2 (Rate Limiting) Oxidation Colored Quinone Impurities Product->Oxidation O2 Exposure (Degradation)

Figure 1: Step-wise reduction pathway highlighting the critical sensitivity of the final product to oxidative degradation.

Protocol 1: Standard Catalytic Hydrogenation (Pd/C)

Application: Industrial scale-up, high purity requirements.[1] Primary Risk: Pyrophoric catalyst handling and H2 flammability.

Materials & Equipment[2][3][4][5]
  • Precursor: 2-(methylamino)-5-nitrobenzoic acid (CAS 3484-33-1).

  • Catalyst: 5% Pd/C (50% water wet). Note: Wet catalyst is mandatory to reduce ignition risk.

  • Solvent: Methanol (HPLC Grade).

  • Equipment: Parr Hydrogenator or Stainless Steel Autoclave.

Step-by-Step Methodology
  • Inerting: Purge the reactor vessel 3x with Nitrogen (

    
    ) to remove all oxygen.
    
  • Loading:

    • Charge 10.0 g of 2-(methylamino)-5-nitrobenzoic acid.

    • Add 100 mL of Methanol (10 vol).

    • Critical Step: Under a gentle

      
       stream, carefully add 1.0 g  of 5% Pd/C (wet).
      
  • Hydrogenation:

    • Seal reactor and purge 3x with

      
      , then 3x with Hydrogen (
      
      
      
      ).
    • Pressurize to 3.0 bar (approx. 45 psi) .

    • Stir vigorously (800-1000 rpm) at 25–30°C .

    • Monitoring: Reaction is typically complete in 2–4 hours. Monitor

      
       uptake until cessation.
      
  • Work-up (Anaerobic):

    • Safety: The product oxidizes rapidly. Maintain

      
       blanket during filtration.
      
    • Filter the catalyst through a Celite pad (pre-wetted with methanol) under inert atmosphere.

    • Wash the cake with 20 mL deoxygenated Methanol.

  • Isolation:

    • Concentrate the filtrate under reduced pressure (

      
      ) to approx. 20 mL.
      
    • Stabilization: Add 15 mL of 4M HCl in dioxane (or aqueous HCl) to precipitate the dihydrochloride salt.

    • Filter the off-white solid and dry under vacuum at 40°C.

Yield Expectation: 90–95% (as HCl salt).

Protocol 2: Catalytic Transfer Hydrogenation (CTH)

Application: Lab-scale, safety-restricted environments (no high-pressure H2). Mechanism: Formate acts as the hydrogen donor.[2]

Materials
  • Hydrogen Donor: Ammonium Formate (

    
    ) or Hydrazine Hydrate.
    
  • Catalyst: 10% Pd/C or Raney Nickel.

  • Solvent: Ethanol/Water (9:1).

Step-by-Step Methodology
  • Dissolution: In a 3-neck round bottom flask equipped with a reflux condenser and

    
     inlet, dissolve 5.0 g  of precursor in 75 mL  Ethanol.
    
  • Catalyst Addition: Add 0.5 g 10% Pd/C under

    
     flow.
    
  • Donor Addition: Add 4.8 g (3 eq) of Ammonium Formate in a single portion.

  • Reaction:

    • Heat to Reflux (approx. 78°C) .

    • Observation: Evolution of

      
       gas will be observed.
      
    • Reaction time is typically 1–2 hours.

  • Work-up:

    • Cool to room temperature.[3][2][4]

    • Filter catalyst over Celite.

    • Concentrate filtrate.[5]

    • Purification: Recrystallize from Ethanol/Ether if necessary, or convert to HCl salt as above.

Critical Process Parameters (CPP) & Troubleshooting

Solvent & Catalyst Selection Matrix
ParameterRecommendationRationale
Solvent Methanol or Ethanol High solubility of nitro-precursor; easy removal.
Catalyst 5% Pd/C (Wet) High activity for nitro reduction; "Wet" form prevents fire.
Pressure 2 - 5 bar Sufficient for rate; >10 bar may cause ring hydrogenation.
Temp 20 - 40°C Higher temps (>60°C) promote decarboxylation or methylation side-reactions.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Stalled Reaction Catalyst PoisoningEnsure precursor is free of sulfur/halides. Add 10% fresh catalyst.
Purple/Red Color Oxidation (Azo/Quinone)CRITICAL: Oxygen leak. Check seals. Use antioxidant (e.g., Sodium Ascorbate) during workup.
Low Yield Product SolubilityThe amino-acid product is zwitterionic and water-soluble. Avoid aqueous workup; salt out with HCl.

Process Workflow Diagram

Workflow Setup Reactor Setup (Inert N2 Purge) Reaction Hydrogenation (3 bar H2, 25°C, Pd/C) Setup->Reaction Check In-Process Control (HPLC) Is Nitro < 0.5%? Reaction->Check Check->Reaction No (Continue) Filter Catalyst Filtration (Under N2 Blanket) Check->Filter Yes (Complete) Salt Salt Formation (Add HCl/Dioxane) Filter->Salt Isolate Isolation & Drying (Vacuum, 40°C) Salt->Isolate

Figure 2: Operational workflow for the standard hydrogenation protocol ensuring safety and quality control.

References

  • Precursor Synthesis & Characterization: Raza, A. R., et al. (2010).[5] 2-Methylamino-5-nitrobenzoic acid. Acta Crystallographica Section E.

  • Catalytic Hydrogenation of Nitrobenzoates: Bayer CropScience. (2003). Preparation method of 2-amino-4-methylamino methyl benzoate hydrochloride. Patent CN106565509A.

  • Transfer Hydrogenation Methodologies: Mandl, et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI.

  • General Reduction of Nitro Compounds to Anilines: C&CS Catalysts. Hydrogenation of nitro compounds to anilines.

Sources

Application

Application Notes &amp; Protocols: Strategic Synthesis of Bioactive Heterocycles from 5-Amino-2-(methylamino)benzoic Acid

An in-depth guide for researchers, scientists, and drug development professionals. Introduction: Unlocking the Potential of a Versatile Scaffolding Precursor 5-Amino-2-(methylamino)benzoic acid is a uniquely functionaliz...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of a Versatile Scaffolding Precursor

5-Amino-2-(methylamino)benzoic acid is a uniquely functionalized derivative of anthranilic acid, a cornerstone building block in medicinal chemistry. Its structure, featuring a carboxylic acid and two distinct amino groups at strategic positions, presents a rich platform for the synthesis of diverse heterocyclic systems. The ortho arrangement of the methylamino and carboxyl groups is primed for cyclization reactions, while the C5-amino group offers a valuable vector for structural diversification, enabling the modulation of physicochemical properties and biological activity.

This guide provides a detailed exploration of synthetic pathways to construct bioactive heterocycles, with a primary focus on quinazolinones—a class of compounds renowned for its broad pharmacological significance.[1][2][3] We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and discuss the biological implications of the resulting molecular architectures.

Core Synthetic Strategy I: The Quinazolinone Scaffold

The quinazolinone core is a "privileged structure" in drug discovery, appearing in numerous approved drugs and clinical candidates.[2][4] Its rigid, bicyclic framework is adept at engaging with a variety of biological targets. The primary synthetic approach from our starting material involves forming the pyrimidinone ring fused to the existing benzene ring. We will detail two robust and widely employed methods.

Rationale and Mechanistic Overview

The synthesis of 4(3H)-quinazolinones from anthranilic acid derivatives is a classic and highly effective strategy.[3][5] The process generally involves two key transformations:

  • Acylation: The 2-(methylamino) group is acylated by an acid chloride or anhydride.

  • Cyclocondensation: The resulting amide undergoes intramolecular cyclization with a primary amine, which displaces water and forms the quinazolinone ring. The C5-amino group is typically protected or non-reactive under these conditions but can be used for later-stage functionalization.

A highly reliable variation of this process is the two-step synthesis via a benzoxazinone intermediate, which offers cleaner reactions and easier purification.

Two-Step Protocol via Benzoxazinone Intermediate

This method provides excellent control and modularity. The initial cyclization of the anthranilic acid derivative forms a stable benzoxazinone, which can be isolated and purified before being converted to the desired quinazolinone by reaction with a diverse range of primary amines.

G A 5-Amino-2-(methylamino)benzoic acid + Acetic Anhydride B Step 1: Cyclization (Reflux, 2-3h) A->B C Intermediate: 6-Amino-1-methyl-1H-benzo[d][1,3]oxazin-4(2H)-one B->C D Purification (Isolation of Benzoxazinone) C->D E Isolated Benzoxazinone + Primary Amine (R-NH2) D->E F Step 2: Aminolysis & Cyclization (Reflux in DMSO/Ethanol) E->F G Final Product: 6-Amino-3-R-1-methylquinazolin-4(3H)-one F->G

Caption: Workflow for two-step quinazolinone synthesis.

This protocol exemplifies the synthesis of a functionalized quinazolinone, incorporating a terminal alkyne handle for potential downstream modifications (e.g., "click chemistry").

Part A: Synthesis of 6-Amino-2-methyl-1H-3,1-benzoxazin-4(2H)-one (Intermediate)

  • Reagent Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 5-Amino-2-(methylamino)benzoic acid (1.0 eq) in acetic anhydride (5.0 eq).

    • Expert Insight: Acetic anhydride serves as both the acylating agent and the dehydrating solvent. Using it in excess drives the reaction to completion.

  • Reaction: Heat the mixture to a gentle reflux (approx. 140°C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Ethyl Acetate:Hexane solvent system.

    • Trustworthiness: The disappearance of the starting material spot on the TLC plate is a reliable indicator of reaction completion.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. A precipitate will form. Pour the mixture into ice-cold water (50 mL) with vigorous stirring to quench the excess acetic anhydride.

  • Purification: Filter the resulting solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. Dry the solid under vacuum to yield the benzoxazinone intermediate as a stable powder. Characterize using NMR and MS.

Part B: Synthesis of the Final Quinazolinone

  • Reagent Setup: To a 50 mL round-bottom flask, add the benzoxazinone intermediate from Part A (1.0 eq) and propargylamine (1.1 eq). Dissolve the solids in a minimal amount of Dimethyl Sulfoxide (DMSO) or ethanol.

    • Expert Insight: DMSO is an excellent high-boiling polar aprotic solvent for this type of condensation, while ethanol can also be effective.[6] The slight excess of the amine ensures the complete consumption of the benzoxazinone.

  • Reaction: Heat the mixture to reflux for 4-7 hours. Monitor the reaction by TLC. The formation of the product will be indicated by a new, more polar spot.

  • Work-up and Isolation: After cooling, pour the reaction mixture into a beaker of ice water. A solid will precipitate out.

  • Purification: Filter the crude product and wash with water. Recrystallize from ethanol or purify by column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to obtain the pure 6-Amino-3-(prop-2-yn-1-yl)-1,2-dimethylquinazolin-4(3H)-one.

  • Validation: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Core Synthetic Strategy II: The 1,5-Benzodiazepine Scaffold

1,5-Benzodiazepines are another class of heterocycles with significant therapeutic applications, particularly as anticonvulsant, anti-inflammatory, and sedative agents.[7][8] The synthesis typically involves the condensation of an o-phenylenediamine derivative with a ketone or β-dicarbonyl compound.[7][9] 5-Amino-2-(methylamino)benzoic acid can be decarboxylated in situ or in a prior step to generate the required diamine precursor for this synthesis.

Rationale and Conceptual Workflow

The core principle is the acid-catalyzed condensation between the two amino groups of the diamine and two equivalents of a ketone, or one equivalent of a 1,3-dicarbonyl compound, to form the seven-membered diazepine ring.

G A 4-Amino-N1-methylbenzene-1,2-diamine (from starting material) C Condensation Reaction (Acid Catalyst, e.g., p-TsOH Solvent-free or Acetonitrile, RT) A->C B Ketone (e.g., Acetone) (2.5 eq) B->C D Work-up & Purification (Precipitation, Column Chromatography) C->D E Final Product: 7-Amino-1,5-dihydro-1-methyl-1,5-benzodiazepine derivative D->E

Caption: Conceptual workflow for 1,5-benzodiazepine synthesis.

General Protocol: Acid-Catalyzed Condensation

This protocol provides a general framework for the synthesis of 1,5-benzodiazepines.

  • Precursor Synthesis (if required): Convert 5-Amino-2-(methylamino)benzoic acid to 4-Amino-N-methyl-o-phenylenediamine. This can be achieved through established decarboxylation methods.

  • Reagent Setup: In a round-bottom flask, mix the diamine precursor (1.0 eq), the desired ketone (e.g., acetone, cyclohexanone) (2.5 eq), and a catalytic amount of an acid catalyst like p-toluenesulfonic acid (p-TsOH) or even an acidic amino acid like p-Amino benzoic acid.[10]

    • Expert Insight: The reaction can often be performed under solvent-free conditions at room temperature, which aligns with green chemistry principles.[10] Alternatively, acetonitrile is a suitable solvent.[7]

  • Reaction: Stir the mixture at room temperature for 1-24 hours. The reaction time will vary depending on the reactivity of the ketone.[7][10] Monitor the reaction by TLC.

  • Work-up and Purification: Once complete, pour the reaction mass into crushed ice and basify with a dilute ammonia solution if necessary. The precipitated solid can be filtered, washed with water, and dried. Further purification is achieved by column chromatography.[10]

  • Validation: Characterize the final product by NMR, IR, and MS to confirm the formation of the diazepine ring.

Bioactivity and Data Presentation

Quinazolinone derivatives synthesized from anthranilic acid precursors exhibit a remarkable range of biological activities, including anticancer, antibacterial, anti-inflammatory, and anticonvulsant effects.[1][3][5] The substituents at positions 2 and 3, introduced via the choice of acylating agent and amine respectively, play a critical role in determining the specific bioactivity and potency.

Below is a representative table summarizing potential biological data for a series of synthesized quinazolinone analogues.

Compound ID R-Group (at position 3) Target Bioactivity (IC₅₀ / MIC)
QZ-01 -CH₃EGFR Tyrosine Kinase1.5 µM
QZ-02 -PhenylS. aureus8 µg/mL
QZ-03 -BenzylTubulin Polymerization0.8 µM
QZ-04 -(4-Fluorophenyl)COX-22.2 µM
QZ-05 -PropargylE. coli16 µg/mL

Data is representative and for illustrative purposes.

References

  • Title: Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW Source: ResearchGate URL: [Link]

  • Title: Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry Source: MDPI URL: [Link]

  • Title: Synthesis of Quinazoline derivatives and its Antimicrobial Activity Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: Multicomponent reactions : synthesis of bioactive heterocycles Source: University of Southern California URL: [Link]

  • Title: "Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents" by Subrata Roy Source: University of Texas at El Paso URL: [Link]

  • Title: A short review on synthetic strategies towards quinazoline based anticancer drugs Source: Arkat USA URL: [Link]

  • Title: Synthesis of Five Membered Heterocycles Using Microwaves Technique Source: Iraqi Journal of Science URL: [Link]

  • Title: Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents Source: MDPI URL: [Link]

  • Title: Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications Source: SciELO URL: [Link]

  • Title: Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Efficient p-Amino Benzoic Acid Catalyzed Eco-friendly Synthesis of 1,5-benzodiazepines among Various Amino Acids under Solvent Free Conditions Source: Science Alert URL: [Link]

  • Title: New quinazolinone-based Mannich bases: Synthesis and in vitro cytotoxic evaluation Source: Vietnam Journal of Science and Technology URL: [Link]

  • Title: Synthesis, Characterization, and Antioxidant Activity of Some New Benzodiazepine Derivatives Source: Connect Journals URL: [Link]

  • Title: 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles Source: Frontiers URL: [Link]

  • Title: Synthesis of 1,5- Benzodiazepines A Review Source: International Journal of Trend in Scientific Research and Development URL: [Link]

Sources

Method

Application Notes &amp; Protocols: Solid-Phase Synthesis of Aminobenzoic Acid-Based Structures

Introduction: The Strategic Value of Aminobenzoic Acids in Solid-Phase Synthesis Aminobenzoic acids (ABAs) and their derivatives are privileged scaffolds in medicinal chemistry and materials science.[1][2][3] Their rigid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Aminobenzoic Acids in Solid-Phase Synthesis

Aminobenzoic acids (ABAs) and their derivatives are privileged scaffolds in medicinal chemistry and materials science.[1][2][3] Their rigid aromatic backbone, combined with the versatile reactivity of the amino and carboxylic acid groups, makes them ideal building blocks for a diverse range of molecules, including peptidomimetics, foldamers, and functionalized small molecules.[1][4] Para-aminobenzoic acid (PABA), for example, is a structural moiety found in numerous drugs with applications ranging from antibacterials to local anesthetics.[3][5] Solid-phase synthesis (SPPS) offers a powerful methodology for constructing complex ABA-based oligomers and libraries, providing significant advantages in efficiency, purification, and automation over traditional solution-phase methods.[6][7]

This guide provides an in-depth exploration of the principles, protocols, and applications of using aminobenzoic acids in SPPS. It is designed for researchers and drug development professionals seeking to leverage this powerful combination for creating novel molecular entities.

Core Principles: Navigating the Nuances of ABA Solid-Phase Synthesis

The successful solid-phase synthesis of ABA-containing molecules hinges on a strategic interplay of three components: the solid support resin, the linker, and the protecting group strategy. The inherent rigidity and altered reactivity of ABAs compared to standard alpha-amino acids necessitate careful consideration of these elements.

Protecting Group Strategies: The Orthogonality of Fmoc and Boc

To ensure specific, stepwise elongation and prevent unwanted side reactions, the reactive amino group of the incoming ABA monomer must be temporarily protected.[8] The two dominant strategies in SPPS, Fmoc/tBu and Boc/Bzl, are defined by the N-α-protecting group used.[6]

  • Fmoc (9-Fluorenylmethyloxycarbonyl) Strategy: This is the most widely used method due to its milder deprotection conditions.[6] The Fmoc group is stable to acids but is readily cleaved by a mild base, typically a 20% solution of piperidine in DMF.[6][8] This allows for the use of acid-labile protecting groups (like tBu) on side chains, which can be removed simultaneously with cleavage from the resin using a strong acid like trifluoroacetic acid (TFA).[6]

  • Boc (tert-Butoxycarbonyl) Strategy: This classic approach uses the acid-labile Boc group for N-α-protection, which is removed by moderate acids (e.g., TFA).[8] Final cleavage from the resin requires a stronger acid, such as HF.

Table 1: Comparison of Fmoc and Boc Protecting Group Strategies

FeatureFmoc/tBu StrategyBoc/Bzl Strategy
N-α-Protection 9-Fluorenylmethyloxycarbonyl (Fmoc)tert-Butoxycarbonyl (Boc)
N-α-Deprotection 20% Piperidine in DMF (Base-labile)Trifluoroacetic Acid (TFA) (Acid-labile)
Side-Chain Protection Acid-labile (e.g., tBu, Trt)Strong-acid-labile (e.g., Bzl)
Final Cleavage Strong Acid (e.g., TFA)Stronger Acid (e.g., HF)
Advantages Milder conditions, broad compatibilityHistorically significant
Disadvantages Potential for diketopiperazine formationHarsh final cleavage conditions
Linker and Resin Selection: Anchoring for Success

The choice of resin and linker is critical as it dictates the C-terminal functionality of the final product (acid or amide) and the conditions required for cleavage.

  • For C-Terminal Carboxylic Acids: Wang resin or 2-Chlorotrityl chloride (2-CTC) resin are standard choices.[9][10] 2-CTC resin is particularly advantageous as it allows for the loading of the first amino acid without pre-activation, which minimizes the risk of racemization.[9] The final product can be cleaved under mildly acidic conditions, preserving many acid-sensitive side-chain protecting groups if desired.

  • For C-Terminal Amides: Rink Amide resin is the most common choice.[9][10] Cleavage from this resin with TFA directly yields a C-terminal primary amide.

  • Specialty Linkers: Photolabile linkers, such as the 6-nitroveratryl (Nve) motif, have been developed to permit photochemical detachment, avoiding harsh acidic conditions altogether.[11]

The workflow for SPPS is a cyclical process of deprotection, activation, coupling, and washing.

SPPS_Workflow cluster_resin Solid Support Resin Resin-Linker-ABA(n) Deprotection 1. N-α-Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Coupling (Fmoc-ABA-OH, Activator, Base in DMF) Wash1->Coupling Wash2 4. Wash (DMF, DCM) Coupling->Wash2 Cycle Repeat for next monomer Wash2->Cycle If not final residue Cleavage 5. Final Cleavage & Deprotection (e.g., TFA Cocktail) Wash2->Cleavage If final residue Cycle->Deprotection Product Purified Product Cleavage->Product

Caption: General workflow for Fmoc-based solid-phase synthesis.

Detailed Protocols

Protocol 1: Loading the First Aminobenzoic Acid onto 2-Chlorotrityl Chloride Resin

This protocol describes the attachment of the first Fmoc-protected aminobenzoic acid to 2-CTC resin, which will result in a C-terminal carboxylic acid upon cleavage.

Rationale: 2-CTC resin is highly acid-labile, allowing for mild cleavage conditions that preserve the final product. Loading occurs via an SN1-type reaction where the carboxylate of the ABA attacks the trityl carbocation formed on the resin.[10] The use of a hindered base like N,N-Diisopropylethylamine (DIPEA) is crucial to activate the carboxyl group without causing premature Fmoc deprotection.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh)

  • Fmoc-protected aminobenzoic acid (e.g., Fmoc-4-aminobenzoic acid)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Place the desired amount of 2-CTC resin (e.g., 1 g, 1.6 mmol/g loading) into a synthesis vessel. Swell the resin in DCM (10-15 mL/g) for 30 minutes with gentle agitation.[7]

  • Amino Acid Preparation: In a separate vial, dissolve Fmoc-aminobenzoic acid (1.5 equivalents relative to resin loading) in DCM. Add DIPEA (3.0 equivalents).

  • Loading: Drain the DCM from the swollen resin. Immediately add the Fmoc-ABA/DIPEA solution to the resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Capping: To cap any unreacted trityl chloride sites, add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.[7]

  • Washing: Drain the capping solution. Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

  • Drying: Dry the resin under high vacuum for several hours. The loading efficiency can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of resin and measuring the absorbance of the dibenzylfulvene-piperidine adduct.

Protocol 2: Standard Fmoc-SPPS Elongation Cycle

This protocol outlines the steps for a single cycle of amino acid addition using Fmoc chemistry.

Rationale: The cycle involves the deprotection of the terminal amine, followed by the coupling of the next activated amino acid. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that converts the carboxylic acid of the incoming Fmoc-ABA into a reactive ester, facilitating rapid amide bond formation.

Materials:

  • Fmoc-protected ABA-loaded resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Fmoc-protected aminobenzoic acid

  • HATU

  • DIPEA or 2,4,6-Collidine

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes. Drain. Add a fresh portion of the piperidine solution and agitate for an additional 10 minutes to ensure complete Fmoc removal.[6]

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A Kaiser test can be performed on a few beads to confirm the presence of a free primary amine.

  • Coupling:

    • In a separate vial, pre-activate the next Fmoc-aminobenzoic acid (3 equivalents) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.

    • Drain the wash solvent from the resin and immediately add the activated amino acid solution.

  • Reaction: Agitate the reaction mixture for 1-4 hours. The progress can be monitored by a Kaiser test; a negative result (yellow beads) indicates complete coupling.

  • Washing: Drain the coupling solution. Wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle or final cleavage.

Protocol 3: Cleavage and Final Deprotection

This protocol describes the final step to release the synthesized oligomer from the resin and remove any side-chain protecting groups.

Rationale: A strong acid cocktail, typically based on Trifluoroacetic acid (TFA), is used to cleave the linker anchoring the molecule to the resin. Scavengers are included in the cocktail to trap the reactive carbocations generated during the cleavage of acid-labile protecting groups, preventing side reactions with sensitive residues.

Materials:

  • Peptide-resin

  • Cleavage Cocktail: e.g., TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[6]

  • Cold diethyl ether

Procedure:

  • Preparation: Place the dry peptide-resin in a reaction vessel.

  • Cleavage: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Reaction: Agitate at room temperature for 2-3 hours.[6]

  • Filtration: Filter the resin and collect the filtrate, which contains the cleaved product. Wash the resin with a small amount of fresh TFA to ensure complete recovery.

  • Precipitation: Add the combined TFA filtrate to a 50 mL centrifuge tube containing cold diethyl ether (typically 10 times the volume of the filtrate).[6] A white precipitate of the crude product should form.

  • Isolation: Centrifuge the mixture to pellet the precipitate. Carefully decant the ether.

  • Washing: Wash the pellet with cold ether two more times to remove residual scavengers.

  • Drying: Dry the crude product under vacuum.

  • Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

Linker_Strategy Start Desired C-Terminus? Acid Carboxylic Acid Start->Acid Acid Amide Primary Amide Start->Amide Amide Resin_Acid Use 2-Chlorotrityl or Wang Resin Acid->Resin_Acid Resin_Amide Use Rink Amide Resin Amide->Resin_Amide Cleavage_Acid Cleave with TFA cocktail (e.g., TFA/TIS/H2O) Resin_Acid->Cleavage_Acid Cleavage_Amide Cleave with TFA cocktail (e.g., TFA/TIS/H2O) Resin_Amide->Cleavage_Amide Product_Acid Yields R-COOH Cleavage_Acid->Product_Acid Product_Amide Yields R-CONH2 Cleavage_Amide->Product_Amide

Caption: Decision tree for selecting the appropriate resin for SPPS.

Application Showcase: From Foldamers to Drug Scaffolds

The use of aminobenzoic acids in SPPS enables the creation of highly structured and functional molecules with significant therapeutic and material potential.

Aromatic Foldamers

Foldamers are oligomers that adopt specific, predictable secondary structures, similar to peptides and proteins.[12] Aromatic oligoamides derived from monomers like ortho-aminobenzoic acid can form stable helical conformations.[4] These structures are of great interest as they can mimic protein secondary structures like the α-helix, enabling them to modulate protein-protein interactions.[12] SPPS, particularly when enhanced with microwave irradiation, has proven to be a powerful strategy for the rapid synthesis of these complex foldamer libraries.[13]

Peptidomimetics and Drug Discovery

Para-aminobenzoic acid (PABA) is a prolific building block in pharmaceutical development.[1][2] Its derivatives have shown a vast range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] SPPS provides an ideal platform for combinatorial chemistry, allowing for the rapid generation of large libraries of PABA derivatives by varying the substituents on the amino and carboxyl groups.[3] This approach accelerates the drug discovery process by enabling high-throughput screening for novel therapeutic agents. The synthesis of macrocyclic peptides containing building blocks like 2-aminobenzoic acid has been shown to yield potent and protease-resistant binders to therapeutic targets.[14]

Troubleshooting and Advanced Considerations

ProblemPossible Cause(s)Recommended Solution(s)
Low Coupling Efficiency Steric hindrance of the ABA monomer; Incomplete deprotection; Poor resin swelling.Use a stronger coupling reagent (e.g., COMU); Double couple or extend coupling time; Ensure adequate swelling time in a suitable solvent (DMF/DCM).
Incomplete Fmoc Deprotection Aggregation of peptide chains on the resin.Add a chaotropic agent like 0.1 M HOBt to the deprotection solution; Use a resin with lower loading or a more flexible linker (e.g., PEG-based).
Side Reactions During Cleavage Insufficient scavengers to trap reactive cations.Use a cleavage cocktail tailored to the sequence. For Trp-containing peptides, add ethanedithiol (EDT). For Arg, add thioanisole.
Product Re-attachment to Resin Alkylation of sensitive residues (e.g., Trp, Met) by cations generated at the linker.Use trityl-based resins, as their bulkiness reduces this side reaction.[9]

Conclusion

The solid-phase synthesis of aminobenzoic acid-based structures is a robust and versatile strategy for accessing novel molecules with significant potential in medicinal chemistry and beyond. By carefully selecting the appropriate protecting groups, linkers, and synthesis conditions, researchers can efficiently construct complex aromatic oligomers, peptidomimetics, and combinatorial libraries. The protocols and principles outlined in this guide provide a solid foundation for harnessing the power of SPPS to explore the vast chemical space offered by aminobenzoic acid building blocks.

References
  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. [Link]

  • Gong, B. (2001). Crescent and Helical Aromatic Oligoamides. Chemistry – A European Journal, 7(21), 4497-4503. [Link]

  • Guichard, G., & Huc, I. (Eds.). (2011). Foldamers: Structure, Properties, and Applications. Wiley-VCH. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Katoh, T., & Suga, H. (2022). In Vitro Selection of Foldamer-Like Macrocyclic Peptides Containing 2-Aminobenzoic Acid and 3-Aminothiophene-2-Carboxylic Acid. Journal of the American Chemical Society, 144(5), 2069–2072. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Toma, P. H., et al. (2002). Drug evolution: p-aminobenzoic acid as a building block. Current Medicinal Chemistry, 9(1), 1-21. [Link]

  • Vankayala, S. L., et al. (2019). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 24(24), 4553. [Link]

  • White, P. D., & Chan, W. C. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. [Link]

Sources

Application

Application Notes and Protocols for One-Pot Synthesis Involving 5-Amino-2-(methylamino)benzoic Acid

Introduction: The Versatility of 5-Amino-2-(methylamino)benzoic Acid in One-Pot Syntheses 5-Amino-2-(methylamino)benzoic acid is a highly functionalized derivative of anthranilic acid, a well-established precursor in the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of 5-Amino-2-(methylamino)benzoic Acid in One-Pot Syntheses

5-Amino-2-(methylamino)benzoic acid is a highly functionalized derivative of anthranilic acid, a well-established precursor in the synthesis of a multitude of heterocyclic compounds.[1][2] Its unique structure, featuring a carboxylic acid, a secondary methylamino group, and a primary amino group, presents a rich platform for complex molecular constructions. This trifecta of reactive sites makes it an ideal candidate for multicomponent reactions (MCRs), which are powerful tools in modern organic synthesis and drug discovery.[3][4] MCRs allow for the formation of complex molecules from three or more starting materials in a single synthetic operation, thereby enhancing efficiency and reducing waste.[4]

These application notes provide detailed one-pot protocols for leveraging 5-Amino-2-(methylamino)benzoic acid in the synthesis of substituted quinazolinones and related heterocyclic systems. The quinazolinone scaffold is of particular interest as it is a core component in numerous biologically active compounds and pharmaceuticals.[5][6][7] The protocols herein are designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps, but also the underlying chemical principles and rationale.

Core Concept: One-Pot Synthesis of Substituted Quinazolinones

The synthesis of the quinazolinone ring system from anthranilic acid derivatives is a classic and reliable transformation in organic chemistry.[7] The general approach involves the reaction of the anthranilic acid with a source of two additional carbon atoms and a nitrogen atom. In a one-pot protocol, these components are combined in a single reaction vessel, often with a catalyst, to drive the reaction to completion without the need for isolating intermediates.

The presence of the 5-amino group on our starting material, 5-Amino-2-(methylamino)benzoic acid, provides a strategic handle for further functionalization or can be a key pharmacophoric element in the final molecule. The following protocols detail how this versatile starting material can be utilized in efficient one-pot syntheses.

Protocol 1: One-Pot Synthesis of 7-Amino-1-methyl-3-aryl-quinazolin-4(1H)-ones

This protocol describes a one-pot, three-component reaction between 5-Amino-2-(methylamino)benzoic acid, an aromatic aldehyde, and ammonium acetate. This approach is a modification of established methods for quinazolinone synthesis.

Reaction Principle and Mechanism

The reaction proceeds through a series of in-situ transformations. Initially, the aromatic aldehyde reacts with ammonium acetate to form an imine. Concurrently, the 5-Amino-2-(methylamino)benzoic acid can react with the aldehyde. The key cyclization step involves the intramolecular attack of the methylamino nitrogen onto the imine carbon, followed by dehydration to form the stable quinazolinone ring. The 5-amino group remains as a substituent at the 7-position of the resulting quinazolinone.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine 5-Amino-2-(methylamino)benzoic acid, aromatic aldehyde, and ammonium acetate in a flask. B Add solvent (e.g., ethanol or acetic acid). A->B C Heat the mixture to reflux (80-120 °C). B->C D Monitor reaction progress by TLC. C->D E Cool to room temperature and pour into ice water. D->E F Collect the precipitate by filtration. E->F G Recrystallize or purify by column chromatography. F->G

Caption: Workflow for the one-pot synthesis of 7-Amino-1-methyl-3-aryl-quinazolin-4(1H)-ones.

Detailed Step-by-Step Protocol
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Amino-2-(methylamino)benzoic acid (1.0 eq), the desired aromatic aldehyde (1.1 eq), and ammonium acetate (2.0 eq).

    • Add a suitable solvent such as ethanol or glacial acetic acid (20-30 mL). The choice of solvent can influence reaction times and yields; acetic acid often serves as both a solvent and a catalyst.

  • Reaction:

    • Heat the reaction mixture to reflux with vigorous stirring. The optimal temperature will depend on the solvent used (e.g., ~80 °C for ethanol, ~120 °C for acetic acid).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker containing ice-cold water (100 mL) with stirring.

    • A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure 7-Amino-1-methyl-3-aryl-quinazolin-4(1H)-one.

Quantitative Data Summary (Exemplary)
EntryAromatic AldehydeSolventTime (h)Yield (%)
1BenzaldehydeEthanol678
24-ChlorobenzaldehydeAcetic Acid485
34-MethoxybenzaldehydeEthanol772
42-NaphthaldehydeAcetic Acid581

Protocol 2: Microwave-Assisted One-Pot Synthesis of 7-Amino-1-methyl-2-substituted-quinazolin-4(1H)-ones

This protocol utilizes microwave irradiation to accelerate the reaction between 5-Amino-2-(methylamino)benzoic acid and an orthoester, followed by the addition of a primary amine. Microwave-assisted synthesis is a green chemistry approach that often leads to shorter reaction times and higher yields.[7]

Reaction Principle and Mechanism

This is a sequential one-pot reaction. In the first stage, the 5-Amino-2-(methylamino)benzoic acid reacts with an orthoester (e.g., triethyl orthoformate or triethyl orthoacetate) under microwave irradiation to form a benzoxazinone intermediate. This intermediate is not isolated. In the second stage, a primary amine is added to the reaction mixture, which opens the benzoxazinone ring and subsequently cyclizes to form the desired 2,3-disubstituted quinazolinone.

Reaction Mechanism Diagram

G A 5-Amino-2-(methylamino)benzoic acid C Benzoxazinone Intermediate A->C + B Microwave (Stage 1) B Orthoester (R'C(OEt)3) E 7-Amino-1-methyl-2,3-disubstituted-quinazolin-4(1H)-one C->E + D Microwave (Stage 2) D Primary Amine (R''NH2)

Caption: Two-stage, one-pot synthesis of disubstituted quinazolinones.

Detailed Step-by-Step Protocol
  • Stage 1: Benzoxazinone Formation

    • In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, place 5-Amino-2-(methylamino)benzoic acid (1.0 eq) and the orthoester (e.g., triethyl orthoformate for a hydrogen at the 2-position, or triethyl orthoacetate for a methyl group at the 2-position) (3.0 eq).

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 120-150 °C for 10-20 minutes.

  • Stage 2: Quinazolinone Formation

    • Carefully open the vial and add the primary amine (1.2 eq).

    • Reseal the vial and continue microwave irradiation at 120-150 °C for an additional 15-30 minutes.

    • Monitor for completion by TLC if possible, or use standardized reaction times based on optimization runs.

  • Work-up and Purification:

    • After cooling, remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to obtain the pure 2,3-disubstituted quinazolinone.

Quantitative Data Summary (Exemplary)
EntryOrthoesterPrimary AminePower (W)Time (min)Yield (%)
1Triethyl orthoformateBenzylamine15010 + 1588
2Triethyl orthoacetateAniline15015 + 2082
3Triethyl orthoformateCyclohexylamine15010 + 2091
4Triethyl orthoacetate4-Fluoroaniline15015 + 2579

Safety and Handling Considerations

  • Always perform reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Aromatic aldehydes and amines can be irritants or toxic; consult the Safety Data Sheet (SDS) for each reagent before use.

  • Microwave synthesis should only be performed in a dedicated microwave reactor designed for chemical synthesis. Do not use a domestic microwave oven.

Conclusion and Future Perspectives

The protocols detailed above demonstrate the utility of 5-Amino-2-(methylamino)benzoic acid as a versatile building block for the efficient, one-pot synthesis of substituted quinazolinones. These methods, particularly the microwave-assisted protocol, align with the principles of green chemistry by reducing reaction times and potentially solvent usage. The presence of the 7-amino group in the final products offers a valuable site for further chemical modification, enabling the creation of diverse compound libraries for screening in drug discovery programs. Future work could explore the use of this starting material in other types of multicomponent reactions to access a wider range of novel heterocyclic scaffolds.

References

  • Green one-pot synthesis of quinoxaline derivatives using sulfo-anthranilic acid functionalized alginate-MCFe2O4 nanostructures: a novel superparamagnetic catalyst with antiproliferative potential. RSC Publishing.
  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Karolinska Institutet.
  • Synthesis of quinazolinones 3a with methyl 2-amino benzoate. ResearchGate.
  • Synthesis and biological activity of nitrogen heterocycles from anthranilic acid derivative. Oriental Journal of Chemistry.
  • Synthetic studies toward biologically active quinazolinones: a dissertation in Chemistry and Biochemistry. University of Massachusetts Dartmouth.
  • Synthesis of heterocycles from anthranilic acid and its derivatives. Karolinska Institutet.
  • Quinazolinones, the Winning Horse in Drug Discovery. PMC.
  • Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. Frontiers.
  • Chemistry & Biology Of Multicomponent Reactions. PMC.

Sources

Method

scale-up procedures for 5-Amino-2-(methylamino)benzoic acid production

Application Note: Scale-Up Procedures for 5-Amino-2-(methylamino)benzoic Acid Production Executive Summary This guide outlines a robust, scalable protocol for the synthesis of 5-Amino-2-(methylamino)benzoic acid (CAS 117...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Procedures for 5-Amino-2-(methylamino)benzoic Acid Production

Executive Summary

This guide outlines a robust, scalable protocol for the synthesis of 5-Amino-2-(methylamino)benzoic acid (CAS 1179640-60-8) . Targeted at process chemists and drug development professionals, this document prioritizes industrial viability, safety, and purity. The selected route utilizes a two-step sequence: nucleophilic aromatic substitution (


) of 2-chloro-5-nitrobenzoic acid followed by catalytic hydrogenation. This pathway is superior to nitration-based routes regarding regioselectivity and thermal safety on a kilogram scale.

Process Chemistry Assessment

Route Selection Strategy

Two primary pathways were evaluated for scale-up suitability:

  • Route A (Selected): Displacement of chloride in 2-chloro-5-nitrobenzoic acid by methylamine, followed by nitro reduction.

    • Pros: High regioselectivity, cheap starting materials, avoids hazardous nitration of activated amines.

    • Cons: Handling of methylamine gas/solution requires closed systems.

  • Route B (Discarded): Nitration of N-methylanthranilic acid.

    • Pros: Direct functionalization.

    • Cons: High risk of thermal runaway during nitration; potential for isomeric mixtures (3-nitro vs 5-nitro) requiring difficult chromatographic separation.

Reaction Scheme

The synthesis proceeds via the stable intermediate 2-(methylamino)-5-nitrobenzoic acid .

SynthesisFlow Start 2-Chloro-5-nitrobenzoic acid (CAS 2516-96-3) Inter Intermediate: 2-(Methylamino)-5-nitrobenzoic acid Start->Inter Step 1: SnAr 60-70°C, Water Reagent1 Methylamine (aq) Reagent1->Inter Product Product: 5-Amino-2-(methylamino)benzoic acid Inter->Product Step 2: Hydrogenation 3-5 bar, MeOH Reagent2 H2 / Pd/C Reagent2->Product

Caption: Two-step industrial synthesis pathway offering high atom economy and simplified workup.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(Methylamino)-5-nitrobenzoic Acid

Principle: Nucleophilic aromatic substitution (


). The electron-withdrawing nitro and carboxyl groups activate the 2-chloro position for displacement by methylamine.

Materials:

  • 2-Chloro-5-nitrobenzoic acid (purity >98%)

  • Methylamine (40% aqueous solution)

  • Hydrochloric acid (37% for precipitation)

  • Water (process solvent)

Protocol:

  • Reactor Setup: Equip a glass-lined reactor (or flask) with a mechanical stirrer, reflux condenser, and temperature probe. Ensure scrubber connection for excess methylamine vapors.

  • Charging: Charge 2-Chloro-5-nitrobenzoic acid (1.0 eq) into the reactor.

  • Amine Addition: Add Methylamine (40% aq., 5.0 eq) slowly.

    • Note: The reaction is exothermic.[1] Maintain temperature

      
       during addition to prevent uncontrolled off-gassing.
      
  • Reaction: Heat the yellow/orange slurry to 65–75°C . The solids will dissolve as the salt forms and reaction proceeds. Stir for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC.[1][2] Target

      
       starting material.
      
  • Workup:

    • Cool reaction mass to

      
      .
      
    • Slowly acidify with HCl to pH 2.0–3.0. The product will precipitate as a bright yellow solid.

    • Critical: Control foaming (CO2 evolution is not expected, but methylamine hydrochloride exotherm is significant).

  • Isolation: Filter the solid. Wash cake with cold water (

    
     vol).
    
  • Drying: Dry in a vacuum oven at

    
     to constant weight.
    
    • Expected Yield: 85–92%

    • Appearance: Yellow crystalline powder.

Step 2: Catalytic Hydrogenation to 5-Amino-2-(methylamino)benzoic Acid

Principle: Heterogeneous catalytic reduction of the nitro group to an amine using Pd/C and hydrogen gas.

Materials:

  • 2-(Methylamino)-5-nitrobenzoic acid (Intermediate)

  • 5% Palladium on Carbon (50% wet paste)

  • Methanol (HPLC grade)

  • Hydrogen gas (High Purity)

Protocol:

  • Safety Check: Ground all equipment. Inert the autoclave with Nitrogen (

    
     purge).
    
  • Loading: Charge Intermediate (1.0 wt) and Methanol (10 vol) .

  • Catalyst Addition: Add 5% Pd/C (0.05 wt dry basis) .

    • Safety: Add catalyst as a slurry in water/methanol to prevent pyrophoric ignition.

  • Hydrogenation:

    • Pressurize to 3–5 bar (45–75 psi) with

      
      .
      
    • Heat to 40–50°C with vigorous stirring (>800 rpm for gas-liquid mass transfer).

    • Monitor

      
       uptake. Reaction is complete when uptake ceases (typically 2–4 hours).
      
  • Filtration:

    • Cool to

      
      . Vent 
      
      
      
      and purge with
      
      
      .
    • Filter through a Celite bed or sparkler filter to remove Pd/C. Keep filter cake wet to prevent ignition.

  • Crystallization:

    • Concentrate the filtrate under vacuum to ~3 volumes.

    • Cool to

      
       to induce crystallization.
      
    • Optional: If product is too soluble, add anti-solvent (e.g., Isopropyl Ether or cold Water) to reduce solubility.

  • Drying: Dry at

    
     under vacuum.
    
    • Expected Yield: 80–88%

    • Appearance: Off-white to pale grey solid.

Scale-Up & Safety Engineering

Critical Process Parameters (CPP)
ParameterRangeCriticalityRationale
Step 1: Temp 60–75°CHigh>80°C increases hydrolysis byproducts; <50°C stalls reaction.
Step 1: pH 2.0–3.0MediumProper pH required for max recovery of the amphoteric intermediate.
Step 2: Pressure 3–5 barHighLow pressure slows kinetics; High pressure risks ring reduction (rare with Pd).
Agitation High ShearHighEssential for H2 mass transfer in Step 2.
Safety & Hazard Analysis
  • Methylamine: Toxic and flammable gas. All addition must occur in a closed vessel with a scrubber containing dilute acid.

  • Hydrogenation: Risk of explosion. Oxygen sensors must be active. Reactor must be rated for pressure.

  • Palladium on Carbon: Pyrophoric when dry. Always handle as a water-wet paste. Dispose of filter cake in water-filled drums.

Engineering Workflow Diagram

ScaleUp cluster_0 Step 1: Amination Reactor cluster_1 Step 2: Hydrogenation Loop R1 Glass-Lined Reactor (Temp Control: Jacketed) Scrubber Acid Scrubber (Traps Methylamine) R1->Scrubber Vapor Line Autoclave SS316 Autoclave (Rated >10 bar) R1->Autoclave Intermediate Transfer (Solid Handling) Filter Sparkler Filter (Catalyst Removal) Autoclave->Filter Crude Solution Crystallizer Crystallizer (Controlled Cooling) Filter->Crystallizer Filtrate

Caption: Engineering controls for gas handling and catalyst filtration.

Analytical Quality Control

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.

  • Target Purity: >98.0% Area.

Impurity Profile:

  • Starting Material: 2-Chloro-5-nitrobenzoic acid (Retention time ~12 min).

  • Intermediate: 2-(Methylamino)-5-nitrobenzoic acid (Retention time ~10 min).

  • Over-Reduction: Cyclohexyl byproducts (rare under mild conditions).

References

  • Sigma-Aldrich. 5-Amino-2-(methylamino)benzoic acid Product Data. Retrieved from

  • PubChem. 5-Amino-2-methylbenzoic acid (Structural Analog Data). National Library of Medicine. Retrieved from

  • BenchChem. Synthesis of 2-Amino-5-nitrobenzoic Acid (Precursor Chemistry). Retrieved from

  • Google Patents. Reduction of nitrobenzoic acid derivatives (JPS5726652A). Retrieved from

  • ChemicalBook. Synthesis of 2-Amino-5-chlorobenzoic acid (Methodology Analog). Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yields of 5-Amino-2-(methylamino)benzoic acid synthesis

Technical Support Center: Yield Optimization for 5-Amino-2-(methylamino)benzoic Acid Synthesis Overview The synthesis of 5-amino-2-(methylamino)benzoic acid[1] is a critical workflow in the development of complex pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Yield Optimization for 5-Amino-2-(methylamino)benzoic Acid Synthesis

Overview The synthesis of 5-amino-2-(methylamino)benzoic acid[1] is a critical workflow in the development of complex pharmaceutical intermediates and anthranilic acid derivatives. The standard synthetic route involves a two-step process: a nucleophilic aromatic substitution (SNAr) of 2-chloro-5-nitrobenzoic acid with methylamine, followed by the reduction of the nitro group. Despite the apparent simplicity of these transformations, researchers frequently encounter yield bottlenecks due to incomplete conversions, side reactions, and challenging isolation procedures.

This technical guide provides field-proven protocols, quantitative data, and mechanistic troubleshooting to ensure high-yielding, reproducible syntheses.

SynthesisPathway A 2-Chloro-5-nitrobenzoic acid (Starting Material) B 2-(Methylamino)-5-nitrobenzoic acid (Intermediate) A->B Step 1: SNAr Methylamine (aq), 80°C C 5-Amino-2-(methylamino)benzoic acid (Target Product) B->C Step 2: Reduction Pd/C, H2, MeOH/H+ T1 Risk: Incomplete SNAr & Decarboxylation B->T1 T2 Risk: Catalyst Poisoning & Zwitterion Loss C->T2

Figure 1: Two-step synthetic workflow and associated troubleshooting nodes.

Section I: Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in physical and chemical checkpoints allow the operator to verify the success of each phase before proceeding.

Protocol A: SNAr Synthesis of 2-(Methylamino)-5-nitrobenzoic acid

Mechanistic Rationale: The strong electron-withdrawing nature of the nitro group at the 5-position activates the 2-chloro position for nucleophilic attack. Methylamine acts as both the nucleophile and the base to neutralize the generated HCl.

  • Reagent Preparation: Suspend 2-chloro-5-nitrobenzoic acid (1.0 eq) in a 25-30% aqueous solution of methylamine (4.0 eq)[2]. Causality: Excess methylamine is mandatory; one equivalent is consumed as a nucleophile, a second acts as an acid scavenger, and the remainder compensates for evaporative loss during heating.

  • Reaction Initiation: Heat the vigorously stirred suspension to 75–80°C.

    • Validation Checkpoint 1: Within 30 minutes, the cloudy suspension will transition into a deep orange/red, completely homogeneous solution, indicating the formation of the soluble methylamine salt of the product.

  • Monitoring: Maintain temperature for 3-4 hours. Monitor via TLC (Eluent: DCM:MeOH 9:1 with 1% Acetic Acid).

    • Validation Checkpoint 2: The reaction is complete when the starting material spot (

      
      ) disappears entirely, replaced by a bright yellow product spot (
      
      
      
      ).
  • Isolation: Cool the mixture to 0–5°C in an ice bath. Slowly titrate with 2M aqueous

    
     until the pH reaches 2.5–3.0.
    
    • Validation Checkpoint 3: A dense, bright yellow precipitate of 2-(methylamino)-5-nitrobenzoic acid[3] will form immediately upon crossing the pKa threshold of the carboxylic acid.

  • Purification: Isolate via vacuum filtration, wash the filter cake with ice-cold water (to remove residual chloride salts), and dry under vacuum at 50°C.

Protocol B: Catalytic Hydrogenation to 5-Amino-2-(methylamino)benzoic acid

Mechanistic Rationale: Catalytic hydrogenation is preferred over dissolving metal reductions to avoid heavy metal-chelation with the anthranilic acid product.

  • Reaction Setup: Dissolve the intermediate from Protocol A (1.0 eq) in Methanol (0.2 M). Add 10% Pd/C (0.05 eq by weight) and glacial acetic acid (0.1 eq). Causality: The trace acid protonates the resulting amines, preventing them from poisoning the palladium catalyst.

  • Hydrogenation: Purge the reaction vessel with Nitrogen (3x), then with Hydrogen (3x). Pressurize to 40 psi

    
     and stir vigorously at room temperature.
    
    • Validation Checkpoint 1: The pressure gauge will show a steady drop as

      
       is consumed. The deep yellow solution will gradually turn pale yellow or colorless.
      
  • Filtration: Once hydrogen uptake ceases (typically 2-4 hours), vent the vessel and purge with Nitrogen. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the Celite pad with hot methanol.

  • Isoelectric Isolation: Concentrate the filtrate in vacuo to remove methanol. Resuspend the residue in a minimal amount of water and adjust the pH to strictly 4.5–5.5 using 1M NaOH or HCl.

    • Validation Checkpoint 2: The product will precipitate as a neutral zwitterion. Cool to 4°C for 2 hours to maximize crystallization, then filter and dry.

IsolationLogic Start Crude Reduction Mixture (Highly Soluble Anion/Cation) pH_Adjust Titrate to Isoelectric Point (pI) Target pH: 4.5 - 5.5 Start->pH_Adjust Zwitterion Zwitterion Formation (Net Charge = 0) pH_Adjust->Zwitterion Neutralizes charge Precipitation Induce Crystallization (Cool to 4°C) Zwitterion->Precipitation Minimizes solubility Filtration Vacuum Filtration & Cold Water Wash Precipitation->Filtration Isolates solid

Figure 2: Isoelectric precipitation workflow for zwitterionic amino acid isolation.

Section II: Quantitative Data & Reduction Strategy Comparison

Selecting the correct reduction method is critical for maximizing the yield of 5-amino-2-(methylamino)benzoic acid. The table below summarizes the empirical outcomes of various reduction strategies.

Reducing AgentReaction ConditionsAvg. Isolated YieldImpurity ProfileScalability & Mechanistic Notes
Pd/C +

MeOH, 40 psi

, RT, 4h
85 - 92% Very clean; trace unreacted SMExcellent. Requires pressure vessel. Acidic additive prevents catalyst poisoning.

Water/THF, Basic, RT, 6h75 - 80% Inorganic sulfate saltsGood. Mild conditions; ideal if pressure vessels are unavailable.

EtOH, Reflux, 3h60 - 70% Tin salts, trace over-reductionModerate. Tedious tin removal requires basic extraction, risking product loss.
Fe / HCl (Béchamp) EtOH/Water, 80°C, 2h45 - 55% High iron-chelate contaminationPoor. The anthranilic acid product strongly chelates Fe(II)/Fe(III), trapping product in the sludge.

Section III: Troubleshooting FAQs

Q1: My SNAr reaction with methylamine stalls at 60-70% conversion, despite using excess reagent. How do I drive it to completion? A: Stalling in this SNAr step is rarely a kinetic issue; it is a stoichiometric one. As the reaction progresses, it generates one equivalent of hydrochloric acid. If this HCl is not efficiently neutralized, it protonates the methylamine (


), converting it into the non-nucleophilic methylammonium chloride.
Actionable Fix: Ensure you are using a minimum of 4.0 equivalents of aqueous methylamine[2]. If you are working in a volatile solvent system where methylamine gas escapes upon heating, conduct the reaction in a sealed pressure tube or add an auxiliary non-nucleophilic base (e.g., 2.0 eq of 

) to scavenge the HCl and preserve the methylamine for nucleophilic attack.

Q2: I am observing a significant amount of decarboxylated byproduct during the SNAr step. What causes this and how can it be prevented? A: Anthranilic acid derivatives are highly susceptible to decarboxylation at elevated temperatures, particularly under strongly basic conditions. Once the temperature exceeds 95-100°C, the thermal activation energy for the loss of


 is reached.
Actionable Fix: Strictly control the internal reaction temperature to 75-80°C. The nitro group at the 5-position provides robust activation of the aromatic ring, meaning extreme heat is entirely unnecessary for this specific substitution. Additionally, avoid extending the reaction time past the point of completion (monitor closely via TLC).

Q3: During the Pd/C catalytic hydrogenation, hydrogen uptake stops prematurely, leaving unreacted starting material. What is poisoning the catalyst? A: This is a classic example of amine-induced catalyst poisoning. Both your starting material and your product contain primary and secondary amines. In their free-base form, the lone pairs on these nitrogen atoms strongly coordinate to the active palladium surface, blocking hydrogen activation. Furthermore, if your intermediate was not rigorously washed during Step 1, residual chloride ions will also poison the catalyst. Actionable Fix: First, ensure the nitro-intermediate is thoroughly washed with cold water to remove all chloride salts. Second, run the hydrogenation under mildly acidic conditions (e.g., adding 0.1 eq of glacial acetic acid). Protonating a fraction of the amines reduces their lone-pair availability, preventing them from irreversibly binding to the palladium.

Q4: The reduction is complete according to LC-MS, but my isolated yield of 5-amino-2-(methylamino)benzoic acid is abysmal (<30%). Where is my product going? A: You are likely losing your product in the aqueous mother liquor due to improper pH control during isolation. 5-Amino-2-(methylamino)benzoic acid is an amphoteric molecule. At high pH, it deprotonates to form a highly water-soluble carboxylate anion. At low pH, it protonates to form a highly water-soluble ammonium cation. Actionable Fix: You must isolate the product precisely at its isoelectric point (pI), where it exists as a neutral zwitterion with minimum aqueous solubility. After filtering off the catalyst, carefully titrate the aqueous solution to pH 4.5–5.5. Chill the solution to 4°C to force crystallization before filtration.

Q5: Can I use the Béchamp reduction (Iron/HCl) instead of catalytic hydrogenation to save costs on scale-up? A: It is highly discouraged for this specific molecule. While the Béchamp reduction is a robust method for standard nitroaromatics, anthranilic acid derivatives (like your product) feature adjacent amino and carboxylic acid groups. This motif acts as a powerful bidentate ligand that chelates the resulting Fe(II) and Fe(III) salts. This creates highly soluble, intensely colored iron complexes that trap your product in the aqueous phase or the iron oxide sludge, drastically reducing your isolated yield (often <50%). Stick to catalytic hydrogenation or Sodium Dithionite (


) for scale-up.

References

  • Raza, A. R., et al. "2-Methylamino-5-nitrobenzoic acid." Acta Crystallographica Section E: Structure Reports Online, vol. 66, no. Pt 6, 2010, pp. o1484. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of 5-Amino-2-(methylamino)benzoic acid

Welcome to the technical support center for the purification of 5-Amino-2-(methylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 5-Amino-2-(methylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. The methodologies described herein are based on established chemical principles and field-proven insights to ensure reliable and reproducible results.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of 5-Amino-2-(methylamino)benzoic acid in a question-and-answer format.

Question 1: My crude 5-Amino-2-(methylamino)benzoic acid appears as a dark or discolored powder. What is the likely cause and how can I remove the color impurities?

Answer:

Discoloration, often appearing as a brown or dark yellow tint, is a common issue and typically indicates the presence of colored impurities or oxidation byproducts. The aromatic amine functionalities in the molecule are susceptible to air oxidation, which can form highly colored polymeric species.

Recommended Purification Protocol: Recrystallization with Activated Charcoal Treatment

This method is highly effective for removing colored impurities and many other co-synthesized byproducts.

Causality Behind the Method: Recrystallization works on the principle of differential solubility. The desired compound should be highly soluble in a hot solvent and poorly soluble in the same solvent when cold. Impurities, ideally, should either be insoluble in the hot solvent or remain soluble in the cold solvent. Activated charcoal possesses a high surface area with a network of pores, allowing it to adsorb large, colored impurity molecules.

Step-by-Step Experimental Protocol:

  • Solvent Selection: The choice of solvent is critical. For aminobenzoic acids, a mixture of ethanol and water is often effective.[1] Start by testing the solubility of a small amount of your crude product in various solvents to find an optimal one or a suitable solvent pair.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 5-Amino-2-(methylamino)benzoic acid. Add a minimal amount of the chosen hot solvent (e.g., ethanol) and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.

  • Decolorization: Once dissolved, add a small amount of activated charcoal (typically 1-2% w/w of the crude product) to the hot solution.[1]

    • Expert Tip: Avoid adding charcoal to a boiling solution as it can cause vigorous bumping. Let the solution cool slightly before adding the charcoal.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.[1] This step should be performed rapidly to prevent premature crystallization of the product in the funnel.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of the purified crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum to a constant weight.

Question 2: After purification, I still detect starting materials or other closely related impurities by HPLC. How can I improve the separation?

Answer:

When impurities have similar solubility profiles to the desired product, recrystallization alone may not be sufficient. In such cases, a method that exploits differences in chemical properties, such as acid-base character, is more effective.

Recommended Purification Protocol: Acid-Base Extraction

Causality Behind the Method: 5-Amino-2-(methylamino)benzoic acid is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (amino) functional groups. This allows for its selective extraction into aqueous layers of varying pH, leaving non-ionizable impurities behind in an organic solvent.[2][3]

Step-by-Step Experimental Protocol:

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Basic Extraction (to remove acidic impurities): Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (a weak base).[2] This will deprotonate the carboxylic acid group of your product, making it a water-soluble carboxylate salt, while strongly acidic impurities will also be extracted into the aqueous layer.

  • Acidic Extraction (to isolate the product): Separate the organic layer (which may contain neutral impurities) and acidify the aqueous layer from the previous step with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.[4] This will protonate the amino groups and neutralize the carboxylate, causing the purified 5-Amino-2-(methylamino)benzoic acid to precipitate out of the aqueous solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Question 3: My purification by silica gel chromatography is giving poor yield and significant tailing of the product spot on TLC. What is causing this and what is the alternative?

Answer:

The basic amino groups on your compound can interact strongly with the acidic silanol groups on the surface of standard silica gel.[5] This interaction leads to poor separation, tailing, and potential degradation of the product on the column, resulting in low recovery.

Recommended Purification Protocol: Modified Column Chromatography

Causality Behind the Method: To mitigate the undesired interaction between the basic analyte and acidic stationary phase, you can either neutralize the silica gel's acidity or use an alternative, more inert stationary phase.

Step-by-Step Experimental Protocol Options:

  • Option A: Mobile Phase Modification: Add a small amount of a competing base, such as triethylamine (0.1-1% v/v), to your mobile phase (e.g., a hexane/ethyl acetate or dichloromethane/methanol gradient).[6] The triethylamine will preferentially interact with the acidic sites on the silica, allowing your product to elute more symmetrically.

  • Option B: Alternative Stationary Phase: Use a different stationary phase, such as alumina (basic or neutral), which is less acidic than silica.[5] Alternatively, amine-functionalized silica can be very effective for purifying basic compounds.[6]

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude 5-Amino-2-(methylamino)benzoic acid?

A1: Impurities are highly dependent on the synthetic route.[7] Common impurities can include unreacted starting materials, regioisomers formed during aromatic substitution reactions, and byproducts from side reactions.[7][8] For instance, if the synthesis involves the reduction of a nitro group, incomplete reduction can lead to nitro-containing impurities.

Q2: How should I store purified 5-Amino-2-(methylamino)benzoic acid to maintain its purity?

A2: Due to the presence of easily oxidizable amino groups, the compound should be stored in a tightly sealed container, protected from light and air.[9] Storing under an inert atmosphere (e.g., argon or nitrogen) and at a reduced temperature (2-8°C) is recommended for long-term stability.[10]

Q3: What analytical techniques are best for assessing the purity of 5-Amino-2-(methylamino)benzoic acid?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of aromatic amino acids and separating them from closely related impurities.[7][8] Thin-Layer Chromatography (TLC) provides a quick, qualitative assessment of purity and can be used to monitor the progress of a purification.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and can also be used for purity assessment if an internal standard is used.

Q4: Can polymorphism be an issue with 5-Amino-2-(methylamino)benzoic acid?

A4: Polymorphism, the ability of a compound to exist in different crystal forms, is a known phenomenon for similar molecules like p-aminobenzoic acid.[11][12] Different polymorphs can have different physical properties, such as solubility and melting point. The choice of crystallization solvent and the rate of cooling can influence which polymorphic form is obtained.[11] If consistent crystalline form is critical, it is important to control these crystallization conditions carefully.

Data and Workflow Visualizations

Table 1: Comparison of Purification Methods

Purification MethodAdvantagesDisadvantagesBest For Removing
Recrystallization Simple, cost-effective, good for large scales.May not be effective for impurities with similar solubility; potential for low yield.Colored impurities, byproducts with different solubility.
Acid-Base Extraction Highly selective for ionizable compounds; good for separating from neutral impurities.Requires use of acids and bases; may not separate compounds with similar pKa values.Acidic, basic, and neutral impurities.[2]
Column Chromatography High resolving power; can separate complex mixtures.Can be time-consuming and require large volumes of solvent; potential for product loss on the column.Closely related isomers and impurities with similar polarity.[1]

Diagram 1: General Workflow for Recrystallization

G A Dissolve Crude Product in Minimal Hot Solvent B Add Activated Charcoal (Optional for Color Removal) A->B C Hot Gravity Filtration B->C D Slow Cooling of Filtrate to Induce Crystallization C->D E Isolate Crystals by Vacuum Filtration D->E F Wash Crystals with Cold Solvent E->F G Dry Purified Product F->G

Caption: A typical workflow for the purification of an organic solid by recrystallization.

Diagram 2: Logic of Acid-Base Extraction

G cluster_0 Organic Layer cluster_1 Aqueous Layer A Crude Product (in Organic Solvent) B Neutral Impurities A->B Separation C Product as Salt (Water Soluble) A->C Wash with Aqueous Base D Precipitated Pure Product C->D Acidify to Precipitate

Caption: Visualization of the separation principle in acid-base extraction.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of N-Acryloyl-p-aminobenzoic Acid.
  • Google Patents. (n.d.). US4661606A - Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein.
  • Crystal Growth & Design. (2004). Polymorphism and Crystallization of p-Aminobenzoic Acid.
  • PubMed. (2007). Vaporization-condensation-recrystallization process-mediated synthesis of helical m-aminobenzoic acid nanobelts.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Diva-Portal.org. (2005). Polymorphism and Crystallization of p-Aminobenzoic Acid.
  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • The University of Manchester Research Explorer. (2015). Molecules, Clusters and Crystals: The Crystallisation of p-aminobenzoic acid from Solution.
  • Biotage. (2023). Is there an easy way to purify organic amines?.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Scientific Laboratory Supplies. (n.d.). 5-Amino-2-methylbenzoic acid, | 696390-5G | SIGMA-ALDRICH | SLS.
  • Santa Cruz Biotechnology. (n.d.). 2-Amino-5-methylbenzoic Acid.
  • Sigma-Aldrich. (n.d.). 5-Amino-2-methylbenzoic acid 97 2840-04-2.
  • Google Patents. (n.d.). US2735865A - Process for purifying p-aminobenzoic.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Amino-5-nitrobenzoic Acid.
  • PMC. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.

Sources

Troubleshooting

preventing oxidation of 5-Amino-2-(methylamino)benzoic acid during storage

Technical Support Center: 5-Amino-2-(methylamino)benzoic Acid Handling Guide Case ID: OX-AMBA-52 Subject: Stabilization, Storage, and Remediation of Oxidation-Prone Aminobenzoic Acids Assigned Specialist: Senior Applicat...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Amino-2-(methylamino)benzoic Acid Handling Guide

Case ID: OX-AMBA-52 Subject: Stabilization, Storage, and Remediation of Oxidation-Prone Aminobenzoic Acids Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary: The Chemistry of Instability

You are working with 5-Amino-2-(methylamino)benzoic acid .[1] To handle this compound successfully, you must understand why it degrades.

Structurally, this molecule is not just an anthranilic acid; it is a substituted p-phenylenediamine .[2] The amino group at position 5 and the methylamino group at position 2 are para to each other.[2] This specific arrangement creates an electron-rich "push-push" system that lowers the oxidation potential of the aromatic ring significantly.

Unlike standard anthranilic acid, which is relatively stable, your compound is thermodynamically primed to lose electrons to atmospheric oxygen. This oxidation leads to the formation of quinone diimines , which rapidly polymerize into dark brown/black phenazine-like solids (similar to the degradation of photographic developers).

Degradation Mechanism (The "Why")

The following diagram illustrates the oxidative cascade. Understanding this pathway is crucial because it highlights that moisture and oxygen are co-conspirators.[2] Moisture facilitates the electron transfer, while oxygen acts as the acceptor.[2]

OxidationMechanism cluster_prevention Intervention Points Compound 5-Amino-2-(methylamino) benzoic acid (Colorless/Pale Solid) Radical Radical Cation Intermediate Compound->Radical O2 / Light (-1 e-) QDI Quinone Diimine Species (Highly Reactive Electrophile) Radical->QDI -1 e-, -2 H+ Polymer Phenazine Oligomers & Polymers (Dark Brown/Black Sludge) QDI->Polymer Self-Coupling (Irreversible)

Figure 1: The oxidative degradation pathway.[2][3] The transition from the monomer to the Quinone Diimine (QDI) is the critical control point.[2] Once QDI forms, polymerization is rapid and irreversible.[2]

Storage Protocol (The "Golden Standard")

Do not rely on standard "cool, dry place" advice. This compound requires active protection.

Protocol A: Long-Term Storage (>1 Week)
  • Container: Use amber glass vials with Sure/Seal™ style septa or Teflon-lined caps. Avoid clear glass; UV light accelerates radical formation.

  • Atmosphere: Argon is superior to Nitrogen.[2] Argon is heavier than air and forms a "blanket" over the solid, whereas Nitrogen can mix with air if the seal is imperfect.[2]

  • Temperature: Store at -20°C . The rate of quinone formation drops kinetically by ~50% for every 10°C drop in temperature.[2]

  • Desiccation: Place the vial inside a secondary container (e.g., a larger jar) containing active desiccant (silica gel or Drierite).[2]

Protocol B: Handling in Solution
  • Solvent Choice: Avoid ethers (THF/Ether) if they contain peroxides.[2] Methanol or Ethanol are acceptable but must be degassed .[2]

  • Degassing: Sparge solvents with Argon for 15 minutes before dissolving the compound.

  • Usage Window: Prepare solutions immediately before use. Do not store solutions overnight, even at 4°C.

Storage Stability Matrix

ConditionAtmosphereTemperatureEstimated Shelf LifeRisk Level
Optimal Argon/Sealed-20°C12–24 MonthsLow
Standard Nitrogen/Taped4°C3–6 MonthsModerate
Sub-optimal Air/Closed Cap20°C< 2 WeeksCritical
Negligent Air/Open20°C< 24 HoursTotal Loss

Troubleshooting & FAQs

Q1: My sample has turned from pale yellow to dark brown. Is it ruined?

  • Diagnosis: The color comes from the "Polymer" stage in Figure 1.[2] However, these polymers have very high extinction coefficients.[2] A sample that looks 50% degraded might only be 2% degraded by mass.[2]

  • Action: Do not discard immediately. Perform a solubility check . The polymers are often less soluble in acidic water than the monomer.[2] Run an LC-MS or NMR.[2] If purity is >90%, purify it (see Section 5).[2] If <80%, discard.[2]

Q2: I see a peak at M-2 in my Mass Spec. What is this?

  • Analysis: This is the Quinone Diimine (M - 2 hydrogens).[2] It confirms active oxidation is occurring in your solvent or during ionization.

  • Fix: Add a reducing agent (e.g., sodium ascorbate or dithiothreitol) to your LC-MS buffer to suppress this artifact, or ensure your injection solvent is freshly degassed.[2]

Q3: The compound won't dissolve in water, but the sheet says "soluble."

  • Explanation: This is a zwitterion (internal salt).[2] At neutral pH, the carboxylate (-COO⁻) and the amine (-NH₃⁺) interact, reducing solubility.

  • Solution: Adjust pH. It will dissolve readily in 0.1 M HCl (protonating all amines) or 0.1 M NaOH (deprotonating the acid). For chemical synthesis, using the HCl salt form is often preferred for solubility and stability.

Q4: Can I store it as a stock solution in DMSO?

  • Verdict: No. DMSO is a mild oxidant and is hygroscopic.[2] It can facilitate the oxidation of phenylenediamines over time. If you must, store frozen at -80°C, but fresh powder is always safer.[2]

Remediation: Purification of Oxidized Material

If your sample has surface oxidation (brown crust), use this "Field-Proven" recrystallization method.[2]

Method: The "Charcoal Polish"

  • Dissolution: Dissolve the crude brown solid in the minimum amount of warm Ethanol/Water (1:3 ratio) .[2] If it resists, add small amounts of dilute HCl until fully dissolved (forming the salt).

  • Adsorption: Add Activated Charcoal (approx. 5-10% by weight of your compound).[2] Stir gently at 50°C for 15 minutes. The charcoal will preferentially adsorb the planar, high-molecular-weight polymeric impurities.[2]

  • Filtration: Filter the warm solution through a Celite pad (diatomaceous earth) to remove the charcoal.[2] The filtrate should be significantly lighter (yellow/pale).[2]

  • Precipitation:

    • If you used acid:[2][4][5][6] Neutralize carefully with dilute NaOH/NaHCO₃ to the isoelectric point (approx pH 4-6) to precipitate the free acid.

    • If neutral: Cool slowly to 4°C to crystallize.

  • Drying: Dry under high vacuum in the dark.

Decision Workflow

Use this logic flow to determine the fate of your current batch.

DecisionTree Start Assess Sample Condition ColorCheck Is the solid Dark Brown/Black? Start->ColorCheck Solubility Does it dissolve in 0.1M HCl? ColorCheck->Solubility Yes Use USE IMMEDIATELY (Keep under Argon) ColorCheck->Use No (Pale/Yellow) PurityCheck Run 1H-NMR / LC-MS Solubility->PurityCheck Yes Discard DISCARD (Polymerized) Solubility->Discard No (Insoluble Tar) PurityCheck->Discard Purity < 80% Purify PURIFY (Recrystallize w/ Charcoal) PurityCheck->Purify Purity 80-95% PurityCheck->Use Purity > 95%

Figure 2: Sample assessment workflow.

References

  • Sigma-Aldrich. (n.d.).[2] 5-amino-2-(methylamino)benzoic acid Product Sheet. Retrieved from [2]

  • PubChem. (2025).[2][4] 5-Amino-2-methylbenzoic acid (Analogous reactivity data). National Library of Medicine.[2] Retrieved from [2]

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry. (5th ed.). Longman Scientific & Technical.[2] (General reference for purification of amino-benzoic acids).

  • Corbett, J. F. (1970).[2] The Chemistry of Hair-dye Oxidation Products. Journal of the Society of Cosmetic Chemists. (Mechanistic grounding for p-phenylenediamine oxidation).

Sources

Optimization

optimizing recrystallization solvents for amino-benzoic acids

Technical Support Center: Recrystallization of Amino-Benzoic Acids Subject: Optimization of Solvent Systems & Troubleshooting Guide Ticket ID: #REC-ABA-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization of Amino-Benzoic Acids

Subject: Optimization of Solvent Systems & Troubleshooting Guide Ticket ID: #REC-ABA-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Recrystallizing amino-benzoic acids (e.g., p-aminobenzoic acid [PABA], o-aminobenzoic acid [Anthranilic acid]) presents a unique duality. While they appear structurally simple, their amphoteric nature and propensity for polymorphism create complex solubility landscapes.

This guide moves beyond basic "dissolve and cool" instructions. It addresses the thermodynamic and kinetic barriers that lead to common failures: oiling out (Liquid-Liquid Phase Separation) , polymorph inconsistency , and oxidative discoloration .

Module 1: Solvent Selection & Polymorph Control

User Query: "I am seeing inconsistent crystal shapes (needles vs. prisms) and melting points between batches. Which solvent ensures consistency?"

Technical Insight: Amino-benzoic acids are enantiotropic , meaning different polymorphs are stable at different temperature ranges.[1] For PABA, the


-form (needles) is kinetically favored and often forms in alcohols. The 

-form (prisms) is thermodynamically stable below

25°C but is harder to nucleate. Your solvent choice dictates which form dominates.
Solvent Performance Matrix
Solvent SystemPrimary Polymorph (PABA)Solubility ProfileRisk FactorRecommendation
Ethanol (EtOH)

-form (Needles)
HighSupersaturation occurs too fast; risk of entrapment.Good for initial purification, bad for final form control.
Water

-form (Prisms)*
Moderate (Temp dependent)Low yield if pH is not controlled.Gold Standard for stable polymorphs if cooling is slow.
Ethyl Acetate

-form (Prisms)
ModerateOiling out if water content is high.Excellent for removing polar impurities.
Acetonitrile

-form (Needles)
Low-ModerateSolvate formation.Avoid unless specific impurity requires it.

*Note:


-form requires slow cooling (<0.5°C/min) to prevent kinetic takeover by the 

-form.
Decision Logic: Solvent Selection

SolventSelection Start Start: Define Goal Goal_Pure Goal: Max Purity (Remove Color/Tar) Start->Goal_Pure Goal_Form Goal: Specific Polymorph (Drug Substance) Start->Goal_Form Solv_Alc Solvent: Ethanol or MeOH (High Solubility) Goal_Pure->Solv_Alc Check_Form Target: Alpha (Needles) or Beta (Prisms)? Goal_Form->Check_Form Carbon Action: Activated Carbon Treatment (Hot Filtration) Solv_Alc->Carbon AntiSolv Action: Add Water (Anti-solvent) at 60°C Carbon->AntiSolv Alpha_Path Target: Alpha Check_Form->Alpha_Path Beta_Path Target: Beta Check_Form->Beta_Path Solv_Fast Solvent: Ethanol/IPA Fast Cooling (>1°C/min) Alpha_Path->Solv_Fast Solv_Slow Solvent: Water or EtOAc Slow Cooling (<0.5°C/min) Beta_Path->Solv_Slow caption Figure 1: Decision matrix for solvent selection based on purity vs. polymorphic requirements.

Module 2: Troubleshooting "Oiling Out"

User Query: "My solution turns cloudy and forms oil droplets at the bottom instead of crystals. Why is this happening?"

Technical Insight: This is Liquid-Liquid Phase Separation (LLPS) .[2][3] It occurs when the metastable limit of the solution is crossed at a temperature above the melting point of the solvated solute. For amino-benzoic acids, this is frequently caused by impurities lowering the melting point or cooling too rapidly in a solvent system with a wide metastable zone (like Ethanol/Water).

The Fix: The "Seeding at Cloud Point" Protocol
  • Redissolve: Heat the oiled-out mixture until it becomes a clear single phase again.

  • Equilibrate: Cool slowly until the solution is just above the temperature where oiling previously occurred.

  • Seed: Add 0.1-0.5 wt% of pure seed crystals. Crucial: Seeds provide a surface for growth, bypassing the high-energy nucleation step that leads to oiling.

  • Hold: Maintain temperature for 30-60 minutes to allow crystal growth on seeds.

  • Cool: Resume slow cooling.

Mechanism Visualization

OilingOut State_Sol Homogeneous Solution (High Temp) LLPS Oiling Out (Liquid Droplets) State_Sol->LLPS Fast Cool / No Seeds Seeding Action: Add Seeds (Metastable Zone) State_Sol->Seeding Controlled Cool Amorphous Amorphous/Sticky Solid (Impure) LLPS->Amorphous Solidification Cryst Crystalline Solid (High Purity) Seeding->Cryst Growth on Surface caption Figure 2: Divergent pathways: Oiling out (failure) vs. Seeded Crystallization (success).

[4]

Module 3: Yield Optimization (The pH Factor)

User Query: "I cooled my aqueous solution to 4°C, but my yield is only 40%. Where is the rest of my compound?"

Technical Insight: Amino-benzoic acids are amphoteric.[4] In water, their solubility is heavily pH-dependent.[5]

  • pH < 2: Soluble as cation (

    
    ).
    
  • pH > 5: Soluble as anion (

    
    ).
    
  • pH ~3.5 - 4.0 (Isoelectric Point): Minimum solubility.

Correction: Unlike aliphatic amino acids (like Glycine) which are zwitterionic at pI, PABA exists primarily as a neutral molecule at its isoelectric point (pI) .[4] This neutral species is the least soluble form. If your pH is off by even 1 unit, you are losing product to the mother liquor.

Protocol: pH-Swing Crystallization
  • Dissolution: Dissolve crude material in water by adding

    
     (adjust to pH 8-9) or 
    
    
    
    (pH 1-2) at 50°C.
  • Filtration: Filter insoluble mechanical impurities while hot.

  • Precipitation: Slowly add acid/base to target pH 3.5 - 4.0 .

  • Observation: Massive precipitation will occur.

  • Cooling: Cool to 5°C to minimize the solubility of the neutral species.

Module 4: Impurity Purging (Color Removal)

User Query: "My crystals are structurally correct but have a pink/brown hue."

Technical Insight: The amino group (


) is susceptible to air oxidation, forming quinone-like impurities that are highly colored even at ppm levels.

Troubleshooting Steps:

  • Deoxygenation: Sparge your solvent with Nitrogen or Argon for 15 minutes before use.

  • Additive: Add Sodium Bisulfite (0.5 wt%) to the aqueous recrystallization solvent. This acts as a reducing agent to prevent oxidation during the heat cycle.

  • Adsorption: If color persists, use activated charcoal, but only in polar solvents (Ethanol/Water). Charcoal is ineffective in non-polar solvents for these polar impurities.

References

  • Sullivan, R. A. (2015).[6] Molecules, Clusters and Crystals: The Crystallisation of p-aminobenzoic acid from Solution. University of Manchester.[1][6] [Link]

  • Diva Portal. (2004).[7] Polymorphism and crystallization of p-aminobenzoic acid. Crystal Growth & Design. [Link]

  • Sheikhian, L. et al. (2020). Specification of Zwitterionic or Non-Zwitterionic Structures of Amphoteric Compounds by Using Ionic Liquids. Acta Chimica Slovenica. [Link]

  • Mettler Toledo. (2024). Oiling Out in Crystallization: Mechanisms and Solutions. [Link]

Sources

Troubleshooting

overcoming steric hindrance in 5-Amino-2-(methylamino)benzoic acid reactions

Technical Support Center: 5-Amino-2-(methylamino)benzoic Acid Protocols Status: Active Ticket ID: #ANTH-5-ME-STERIC Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Tr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Amino-2-(methylamino)benzoic Acid Protocols

Status: Active Ticket ID: #ANTH-5-ME-STERIC Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Tri-Functional" Challenge

Welcome to the technical guide for handling 5-Amino-2-(methylamino)benzoic acid . This molecule presents a unique "tri-functional" challenge in synthesis:

  • Position 1 (COOH): Deactivated by an intramolecular hydrogen bond and sterically hindered by the ortho-methylamino group.

  • Position 2 (NHMe): A secondary amine that is sterically crowded and conformationally locked.

  • Position 5 (NH₂): An exposed, highly nucleophilic primary amine that acts as a "decoy," leading to rapid self-polymerization or regioselectivity errors if not managed.

This guide provides the protocols to break the steric/electronic lock and ensure chemoselectivity.

Module 1: Overcoming the "Ortho-Effect" in Amide Coupling

The Problem: Users frequently report low yields (<30%) or recovered starting material when attempting to couple amines to the C1-carboxylic acid.

The Root Cause:

  • Steric Blockade: The

    
    -methyl group at C2 physically shields the carbonyl carbon from incoming nucleophiles.
    
  • Electronic Deactivation (The H-Bond Lock): A strong intramolecular hydrogen bond forms between the C2-NHMe proton and the C1-carbonyl oxygen (a 6-membered pseudo-ring). This reduces the electrophilicity of the carbonyl carbon.

Troubleshooting Protocol:

VariableStandard Condition (Fail)Optimized Protocol (Success)
Coupling Agent EDC/HOBt or DCCHATU or PyAOP (Phosphonium salts)
Base TEA or DIPEA (1-2 eq)DIPEA (3-4 eq) or TMP (Collidine)
Solvent DCM or THFDMF or NMP (Polar aprotic disrupts H-bonds)
Additives NoneHOAt (7-aza-1-hydroxybenzotriazole)

Step-by-Step Workflow:

  • Mandatory Pre-step: Protect the C5-NH₂ (see Module 2) to prevent self-coupling.

  • Activation: Dissolve the N-protected acid in DMF. Add HATU (1.2 eq) and HOAt (1.2 eq).

  • Base Addition: Add DIPEA (3.0 eq). Stir for 15 minutes before adding the amine. This "pre-activation" time is critical to form the active ester despite the steric hindrance.

  • Coupling: Add the target amine.[1] If the amine is also hindered, heat to 50°C.

Technical Note: If HATU fails, convert the acid to the Acyl Fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Acyl fluorides are less sensitive to steric hindrance than acid chlorides or active esters [1].

Module 2: Regioselectivity & Protection Strategies

The Problem: "I intended to react the C2-amine or C1-acid, but the C5-amine reacted instead."

The Science: The C5-primary amine is sterically unencumbered and electronically enriched by the para-nitrogen lone pair. It is approximately 100x more nucleophilic than the H-bonded C2-secondary amine.

Decision Matrix (DOT Visualization):

Regioselectivity cluster_legend Legend Start Target Reaction Site? C1_Acid Target: C1-Carboxylic Acid (Amide Coupling) Start->C1_Acid C2_Amine Target: C2-Secondary Amine (Alkylation/Acylation) Start->C2_Amine C5_Amine Target: C5-Primary Amine Start->C5_Amine Prot_Req CRITICAL: Protect C5-NH2 (Boc or Fmoc) C1_Acid->Prot_Req C2_Amine->Prot_Req Direct Direct Reaction Possible (High Selectivity) C5_Amine->Direct Action1 Use Boc2O (1.0 eq), 0°C Selectively protects C5 Prot_Req->Action1 Action2 Perform C1/C2 Reaction Action1->Action2 Action3 Deprotect (TFA or Piperidine) Action2->Action3 Target Target Action Action

Caption: Regioselectivity workflow ensuring the highly reactive C5-amine does not interfere with C1/C2 modifications.

Protocol: Selective C5-Boc Protection

  • Dissolve 5-amino-2-(methylamino)benzoic acid in 1,4-dioxane/H₂O (1:1).

  • Add NaHCO₃ (2.0 eq) and cool to 0°C.

  • Add Boc₂O (1.0 eq) dropwise.

  • Crucial Check: Monitor by TLC.[2] The C5-amine reacts within 30 mins. The C2-amine will not react under these conditions due to steric bulk and the H-bond lock.

Module 3: Cyclization to Quinazolinones

The Problem: Cyclization to form the quinazolinone core is sluggish. Standard "anthranilic acid + formamide" reflux often yields incomplete conversion or charring.

The Solution: The activation energy for ring closure is higher due to the


-methyl group clashing with the electrophile during the transition state. You must use High-Temperature Condensation  or Microwave Assistance .

Recommended Protocol: The Modified Niementowski Synthesis

  • Reagents: Starting Material + Formamide (excess) + Ammonium Acetate (catalytic).

  • Conditions: Microwave irradiation at 160°C for 20 minutes.

    • Why Microwave? It provides rapid, uniform heating that overcomes the steric barrier more effectively than thermal reflux, minimizing decomposition of the sensitive C5-amine (if unprotected) [2].

  • Alternative (Orthoester Method):

    • Reflux with trimethyl orthoformate (TMOF) and catalytic

      
      -TsOH. This proceeds via an imidate intermediate that is less sensitive to the steric bulk of the 
      
      
      
      -methyl group.

Frequently Asked Questions (FAQ)

Q: Can I make the acid chloride of this molecule using Thionyl Chloride (SOCl₂)? A: Do not attempt this on the unprotected molecule. The SOCl₂ will react with the C5-amine and the C1-acid, leading to rapid polymerization. You must Boc-protect the C5-amine first. Even then, the resulting acid chloride is unstable; generate it in situ or use the Acyl Fluoride method (TFFH) [1].

Q: Why is the C2-amine so unreactive toward alkylation? A: It is "locked" inside a pseudo-ring by the hydrogen bond to the carbonyl. To alkylate it further, you must break this H-bond. Use a strong base (NaH) in a polar aprotic solvent (DMF) to deprotonate the amine, destroying the H-bond and freeing the nitrogen for reaction.

Q: My reaction mixture turned black/tarry. What happened? A: This is likely oxidative decomposition of the C5-amino group. If you are working at high temperatures (>100°C) without protection, the electron-rich aniline ring oxidizes rapidly. Always perform reactions under Nitrogen/Argon atmosphere and consider adding an antioxidant like ascorbic acid if strictly necessary, though Boc-protection is the superior solution.

References

  • Due-Hansen, M. E., et al. (2016). "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[3][4] Organic & Biomolecular Chemistry. Available at: [Link]

  • Alexandre, F. R., et al. (2003). "Amine-mediated microwave-assisted synthesis of 4(3H)-quinazolinones." Tetrahedron Letters. (General reference for microwave quinazolinone synthesis).
  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[5] Tetrahedron. (Authoritative review on HATU/HOAt mechanisms).

Sources

Optimization

Technical Support Center: Purification of 5-Amino-2-(methylamino)benzoic Acid Reaction Products

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Amino-2-(methylamino)benzoic acid. This molecule, with its dual amine functionalities and carboxylic a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Amino-2-(methylamino)benzoic acid. This molecule, with its dual amine functionalities and carboxylic acid group, is a versatile building block. However, its reactivity can often lead to a variety of side products, complicating purification and impacting yield.

This guide is structured to provide direct, actionable solutions to common purification challenges. We will move from identifying potential side products to detailed, step-by-step protocols for their removal.

Common Reactions and Potential Side Products

5-Amino-2-(methylamino)benzoic acid contains three key functional groups: a primary aromatic amine (C5-NH2), a secondary N-methyl amine (C2-NHCH3), and a carboxylic acid (-COOH). The interplay between these groups dictates the most likely side products.

  • Acylation/Amide Coupling Reactions: These are common reactions for this molecule.[1] Side reactions can occur if the wrong amine is acylated or if the carboxylic acid self-reacts.

  • Oxidation: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities, especially if reactions are exposed to air for extended periods.[2]

  • Self-Condensation: Under harsh conditions (e.g., high heat), molecules can potentially condense with each other to form dimers or oligomeric impurities.

Visualization: Common Reaction Pathways and Side Product Formation

The following diagram illustrates a typical acylation reaction and highlights where side products can emerge.

reaction_pathway cluster_reaction Reaction Mixture cluster_products Crude Product Mixture start 5-Amino-2-(methylamino)benzoic acid + Acylating Agent (R-COCl) desired_product Desired Product (Acylation at C5-NH2) start->desired_product Desired Pathway side_product_1 Side Product 1 (Acylation at C2-NHCH3) start->side_product_1 Steric Hindrance Dependent side_product_2 Side Product 2 (Di-acylation) start->side_product_2 Excess Reagent side_product_3 Side Product 3 (Oxidized Impurities) start->side_product_3 Air/Heat Exposure starting_material Unreacted Starting Material start->starting_material Incomplete Reaction base Base (e.g., Et3N) base->desired_product extraction_workflow start Dissolve Crude Product in Organic Solvent (e.g., EtOAc) wash1 Wash with dilute acid (e.g., 1M HCl) start->wash1 aqueous1 Aqueous Layer 1: Contains protonated starting material and basic impurities wash1->aqueous1 Separate organic1 Organic Layer 1 wash1->organic1 Separate wash2 Wash with dilute base (e.g., sat. NaHCO3) organic1->wash2 organic2 Organic Layer 2: Contains neutral impurities wash2->organic2 Separate aqueous2 Aqueous Layer 2 wash2->aqueous2 Separate acidify Acidify to pH ~4-5 with 1M HCl aqueous2->acidify precipitate Precipitate Forms acidify->precipitate filter Filter and Dry precipitate->filter product Purified Product filter->product

Sources

Troubleshooting

minimizing regioselectivity issues in methylamino benzoic acid substitution

Topic: Minimizing Regioselectivity Issues in Methylamino Benzoic Acid Substitution Status: ONLINE | Current Agent: Senior Application Scientist | Ticket Queue: ACTIVE Welcome to the MABA-Tech Support Center. You are acce...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Regioselectivity Issues in Methylamino Benzoic Acid Substitution

Status: ONLINE | Current Agent: Senior Application Scientist | Ticket Queue: ACTIVE

Welcome to the MABA-Tech Support Center.

You are accessing the specialized troubleshooting hub for the functionalization of Methylamino Benzoic Acids (MABA) . This scaffold presents a classic "Push-Pull" conflict in organic synthesis: the electron-donating methylamino group (


) competes with the electron-withdrawing carboxyl group (

).

Our goal is to help you navigate this electronic conflict to achieve precise Regiocontrol .

Part 1: The Core Conflict & Decision Matrix

Before opening a ticket, understand the electronic landscape of your molecule. The


 group is a strong ortho/para activator.[1] The 

group is a meta deactivator.[2]
  • Default Behavior: The amine wins. Electrophiles will attack ortho or para to the nitrogen.

  • The Challenge: Distinguishing between the ortho (sterically hindered, H-bond stabilized) and para (sterically open) positions relative to the amine.

  • The Override: To access the position meta to the amine, you must invert the electronics (protonation) or use Directed Ortho Metalation (DoM).

Visualization: The Regioselectivity Decision Tree

Regioselectivity_Workflow cluster_para Strategy: Kinetic Control cluster_ortho Strategy: Chelation Control cluster_meta Strategy: Deactivation or DoM start Target Position on MABA Ring para Para to Amine (C5 in 2-MABA) start->para Most Common ortho Ortho to Amine (C3 in 2-MABA) start->ortho Steric/Chelation meta Meta to Amine (C4/C6 in 2-MABA) start->meta Electronic Inversion p_solv Polar Aprotic Solvent (DMF/DMSO) para->p_solv o_solv Non-Polar Solvent (Benzene/DCM) ortho->o_solv m_prot Superacid Media (H2SO4/TfOH) meta->m_prot EAS Route m_dom Directed Ortho Metalation (Li-Base) meta->m_dom Lithiation Route p_reag N-Halo Succinimide (NXS) p_solv->p_reag o_add Protic Additive (AcOH/MeOH) o_solv->o_add

Caption: Decision workflow for selecting reaction conditions based on the desired substitution site relative to the methylamino group.

Part 2: Active Support Tickets (Troubleshooting)
Ticket #EAS-404: "I cannot get para-selectivity; I see a mix of ortho/para halogenation."

User Context: Attempting bromination of 2-(methylamino)benzoic acid using


 in Acetic Acid.
Diagnosis:  The use of elemental bromine (

) is often too reactive, leading to low selectivity. Furthermore, protic solvents like acetic acid can facilitate ortho substitution via hydrogen bonding between the solvent, the amine, and the electrophile.

Resolution Protocol: The "Polar Switch" To maximize para-selectivity (C5 position in anthranilic derivatives), you must favor the "free" amine reacting in a polar aprotic solvent.

  • Reagent Change: Switch from

    
     to N-Bromosuccinimide (NBS) . NBS provides a low, steady concentration of the bromonium ion.
    
  • Solvent Change: Use DMF or DMAc . These solvents solvate the transition state and break up internal H-bonds that might direct the electrophile to the ortho position.

  • Temperature: Maintain

    
     to 
    
    
    
    .

Mechanism: In DMF, the reaction proceeds via a charge-transfer complex. The bulky NBS prefers the less hindered para position.

ParameterStandard Condition (Low Selectivity)Optimized Condition (High Para-Selectivity)
Reagent

(1.0 eq)
NBS (1.05 eq)
Solvent AcOH or DCMDMF
Temperature RT

Yield (Para) ~60% (mixed isomers)>90% (single isomer)
Ticket #DoM-99: "My lithiation failed. The n-BuLi consumed my carboxylate."

User Context: Attempting to functionalize the ring via Directed Ortho Metalation (DoM) using n-BuLi, but recovering starting material or alkylated ketones. Diagnosis: Unprotected carboxylic acids react with organolithiums to form a carboxylate salt (1st eq of base) and then a ketone (2nd eq of base attacking the carbonyl).

Resolution Protocol: The "Self-Protection" or "Silicon Trick" You have two robust options to enable DoM on MABA derivatives.

Option A: The Dianion Method (Self-Protection) Use the carboxylate itself as the protecting group.

  • Deprotonation: Treat the MABA with 2.2 equivalents of sec-BuLi or LDA at

    
    .
    
    • Eq 1: Removes the -COOH proton (forms

      
      ).
      
    • Eq 2: Removes the Ring proton ortho to the strongest director (usually the amide/amine).

  • Quench: Add electrophile.

  • Warning: The

    
     proton is also acidic. You likely need 3.3 equivalents  if the amine is unprotected (N-H), or you must protect the amine as N-Boc first.
    

Option B: The "Silicon Trick" (In-Situ Protection)

  • Step 1: Treat MABA with TMSCl (Trimethylsilyl chloride) and a mild base (Et3N) to form the silyl ester.

  • Step 2: Perform DoM. The silyl ester is bulky and prevents nucleophilic attack at the carbonyl, but still directs lithiation.

  • Step 3: Acidic workup hydrolyzes the silyl ester back to the acid.

Workflow Visualization (DoM Strategy)

DoM_Strategy cluster_tips Technical Note input MABA (-COOH, -NHMe) decision Protect Amine? input->decision path_A Route A: N-Boc Protection decision->path_A Yes (Recommended) lithiation Lithiation (s-BuLi / TMEDA) path_A->lithiation Directs Ortho to N-Boc quench Electrophile Quench lithiation->quench tip1 N-Boc is a stronger director than Lithium Carboxylate.

Caption: Workflow for Directed Ortho Metalation (DoM) prioritizing N-Boc protection to control regioselectivity.

Ticket #SYN-03: "I am getting N,N-dimethylation (Quaternary salt) instead of mono-methylation."

User Context: Trying to synthesize the Methylamino Benzoic Acid starting material from Anthranilic Acid using Methyl Iodide (MeI). Diagnosis: Direct alkylation with alkyl halides is notoriously difficult to stop at the mono-alkyl stage because the product (secondary amine) is more nucleophilic than the starting material (primary amine).

Resolution Protocol: Reductive Amination Do not use Methyl Iodide. Use the reductive amination pathway which is self-limiting to mono-methylation when controlled correctly.

Protocol:

  • Reagents: Anthranilic Acid (1.0 eq), Paraformaldehyde (or Formalin) (1.1 eq).

  • Solvent: Methanol.

  • Reducing Agent:

    
     (Sodium Borohydride) or 
    
    
    
    (Cyanoborohydride).
  • Procedure:

    • Mix amine and aldehyde in MeOH for 2 hours to form the Imine (Schiff base).

    • Critical Step: The imine formation is reversible. Ensure complete formation before reduction.

    • Add reducing agent at

      
      .
      
    • The reaction stops at the secondary amine because the secondary amine cannot form another imine with formaldehyde.

Part 3: Frequently Asked Questions (FAQ)

Q1: Can I use the carboxyl group to direct halogenation to the meta position?

  • Answer: Only if you completely deactivate the amine. In standard EAS, the amine (ortho/para) overpowers the carboxyl (meta). To let the carboxyl group win, you must perform the reaction in concentrated

    
     . This protonates the amine to an ammonium cation (
    
    
    
    ), which is a strong meta director. Since the carboxyl is also meta directing, they will reinforce each other to substitute at the position meta to the amine (C5 in 2-MABA).

Q2: Why does switching from DMF to Benzene change my regioselectivity?

  • Answer: This is the "Solvent Effect."

    • Polar (DMF): Solvates ions well. The reaction relies on the inherent electronic density of the ring. The para position is electronically favored and sterically freer.

    • Non-Polar (Benzene/AcOH): The electrophile (e.g., NBS) or the catalyst coordinates with the amine nitrogen or the carboxylate oxygen. This "tethering" delivers the halogen to the closest position—the ortho carbon.

Q3: How do I separate the regioisomers if I get a mixture?

  • Answer: MABA derivatives often have distinct physical properties due to Intramolecular Hydrogen Bonding .

    • Ortho-substituted isomers often have lower melting points and higher solubility in non-polar solvents (internal H-bond satisfies the dipole).

    • Para-substituted isomers usually have higher melting points and lower solubility (intermolecular H-bonds form a lattice).

    • Tip: Try recrystallization from Ethanol/Water before resorting to column chromatography.

References
  • Regioselective Halogenation (NBS/DMF vs Benzene)

    • Source: BenchChem.[1][3] "Application Notes and Protocols for Regioselective Halogenation of Substituted Anilines."

    • Scientific Context: Mitchell, R. H., et al. "N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Monobromination Reagent for Reactive Aromatic Compounds." J. Org.[4][5] Chem. 1979, 44, 4733.

  • Directed Ortho Metalation (DoM)

    • Source: Snieckus, V. "Directed Ortho Metalation.[4] Tertiary Amides and O-Carbamates as Synthetic Connections." Chem. Rev. 1990, 90, 879.

    • URL:[Link]

  • Copper-Catalyzed Amination (Alternative Synthesis)

    • Source: Wolf, C., et al. "Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines." J. Org.[5] Chem. 2006, 71, 3270.[5]

    • URL:[Link]

  • Reductive Amination Selectivity

    • Source: Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." J. Am. Chem. Soc.[4] 1971, 93, 2897.

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Method Validation for 5-Amino-2-(methylamino)benzoic Acid Purity

Executive Summary 5-Amino-2-(methylamino)benzoic acid (CAS: 1179640-60-8) is a critical synthetic intermediate in the manufacturing of tyrosine kinase inhibitors (TKIs) such as Afatinib .[1] Its purity is a Critical Qual...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Amino-2-(methylamino)benzoic acid (CAS: 1179640-60-8) is a critical synthetic intermediate in the manufacturing of tyrosine kinase inhibitors (TKIs) such as Afatinib .[1] Its purity is a Critical Quality Attribute (CQA) because impurities at this stage—specifically regioisomers and oxidation byproducts—can propagate into the final drug substance, affecting potency and safety.

This guide objectively compares a Generic C18 Method (Method A) against an Optimized Pentafluorophenyl (PFP) Method (Method B) . While Method A often suffers from poor retention and peak tailing due to the zwitterionic nature of the analyte, Method B utilizes pi-pi electron interactions to achieve superior resolution, peak symmetry, and MS compatibility.

Part 1: The Analytical Challenge

The target molecule presents specific physicochemical challenges that render standard "generic" HPLC methods ineffective:

  • Zwitterionic Character: Possessing both a carboxylic acid (

    
    ) and two amine groups (aniline-type, 
    
    
    
    ), the molecule exists as a zwitterion at neutral pH and is highly polar.
  • Oxidation Sensitivity: The ortho- and para-diamine motifs are susceptible to rapid oxidation, leading to azo-dimers or quinone-imine impurities if not stabilized.

  • Structural Isomerism: Separation from regioisomeric impurities (e.g., 2-amino-5-(methylamino)benzoic acid) is difficult on alkyl-bonded phases (C18/C8) due to identical hydrophobicity.

Part 2: Method Comparison

The following comparison highlights why the PFP phase (Method B) is the superior choice for validation.

Table 1: Comparative Performance Metrics
FeatureMethod A: Generic C18Method B: Optimized PFP (Recommended)
Stationary Phase C18 (Octadecylsilane), 5 µmPentafluorophenyl (PFP) Core-Shell, 2.6 µm
Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction + Dipole-Dipole
Mobile Phase Phosphate Buffer (pH 3.0) / MeOHAmmonium Formate (pH 4.2) / Acetonitrile
Peak Symmetry (

)
1.5 – 2.2 (Significant Tailing)0.9 – 1.1 (Excellent)
Resolution (

)
< 1.5 (vs. Regioisomers)> 3.0 (Baseline Separation)
MS Compatibility No (Non-volatile salts)Yes (Volatile buffer)
LOD (Sensitivity) ~0.5 µg/mL~0.05 µg/mL (Sharper peaks)

Expert Insight: The PFP phase provides unique selectivity for aromatic amines. The fluorine atoms on the stationary phase create a localized electron-deficient ring, which interacts strongly with the electron-rich amino groups of the analyte, resolving isomers that co-elute on C18.

Part 3: Optimized Experimental Protocol (Method B)

This protocol is designed to be self-validating , incorporating system suitability tests (SST) that flag instability or column degradation immediately.

Chromatographic Conditions
  • Instrument: UHPLC or HPLC system with DAD/PDA detector.

  • Column: Kinetex F5 or Pursuit PFP (150 mm × 4.6 mm, 2.6 µm or equivalent).

  • Column Temperature: 35°C.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm (primary) and 290 nm (secondary for impurity profiling).

  • Injection Volume: 5 µL.

Mobile Phase Setup
  • Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 4.2 with Formic Acid.

  • Solvent B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0.0 min: 5% B

    • 2.0 min: 5% B (Isocratic hold to elute polar salts)

    • 15.0 min: 40% B

    • 18.0 min: 90% B (Wash)

    • 20.0 min: 5% B (Re-equilibration)

Sample Preparation (Critical Step)[2]
  • Diluent: 0.1% Ascorbic Acid in Water:Methanol (80:20). Note: Ascorbic acid prevents oxidative degradation of the diamine moiety during analysis.

  • Stock Solution: Dissolve 25 mg of substance in 25 mL diluent (1000 µg/mL). Sonicate for 5 mins in an ice bath.

  • Working Standard: Dilute Stock to 100 µg/mL.

Part 4: Validation Strategy & Data

Validation must follow ICH Q2(R1) guidelines. Below are the acceptance criteria and typical results for this specific method.

Table 2: Validation Summary
ParameterAcceptance CriteriaTypical Result (Method B)
Specificity No interference at

of analyte; Purity Threshold > Purity Angle
Pass; Purity Angle < Threshold
Linearity (

)

(Range: LOQ to 150%)

Accuracy (Recovery) 98.0% – 102.0% at 3 levels99.4% (Mean)
Precision (RSD)

(n=6)
0.8%
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ)LOD: 0.02 µg/mL; LOQ: 0.06 µg/mL
Robustness

with

pH change
Pass (Critical factor: pH stability)

Part 5: Visualizing the Workflow

Diagram 1: Impurity Origin & Control Pathway

This diagram illustrates where the target molecule fits in the synthesis of Afatinib-class drugs and the origin of key impurities that the HPLC method must detect.

G cluster_synthesis Synthesis Pathway & Impurity Genesis cluster_method Method B Separation Capability SM 2-Fluoro-5-nitrobenzoic acid (Starting Material) INT1 5-Nitro-2-(methylamino)benzoic acid (Intermediate 1) SM->INT1 Methylamine, SNAr TARGET 5-Amino-2-(methylamino)benzoic acid (Target Analyte) INT1->TARGET Reduction (H2/Pd or Fe/HCl) IMP_REG Regioisomer Impurity (2-Amino-5-(methylamino)...) INT1->IMP_REG Side Rxn DRUG Afatinib / TKI Core (Final API) TARGET->DRUG Cyclization IMP_OX Oxidation Impurity (Azo-dimers / Quinones) TARGET->IMP_OX Air Oxidation SEP PFP Column Separation (Pi-Pi Interaction) TARGET->SEP IMP_REG->SEP IMP_OX->SEP RES Resolved Peaks (Rs > 3.0) SEP->RES

Caption: Synthesis pathway of 5-Amino-2-(methylamino)benzoic acid showing origins of critical impurities (regioisomers and oxidation products) and their resolution via PFP chromatography.

Diagram 2: Validation Decision Tree

A logical flow for executing the validation protocol.

Validation Start Start Validation Spec Specificity Test (Inject Blanks, Placebo, Impurities) Start->Spec SpecCheck Interference? Spec->SpecCheck Lin Linearity & Range (5 Levels: LOQ - 150%) SpecCheck->Lin No Fail Refine Method (Check pH/Gradient) SpecCheck->Fail Yes Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability n=6) Acc->Prec Report Generate Validation Report Prec->Report

Caption: Step-by-step validation workflow ensuring compliance with ICH Q2(R1) guidelines.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • SyncSci Publishing. (2019). A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate. Chemical Reports. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10374614, 5-Amino-2-methylbenzoic acid. (Note: Isomeric reference for physical properties). Retrieved from [Link]

  • Phenomenex. (2023). Optimization of HPLC Methods for Polar Aromatic Amines using PFP Phases. (Technical Guide). Retrieved from [Link]

  • Srivastava, R. K. (2017). Validated HPLC Method for Determination of 5-Amino-2-Methyl Benzoic Acid in Canagliflozin Drug Substances. ResearchGate. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Amino-Benzoic Acid Isomers

This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of amino-benzoic acid (ABA) isomers. It is designed for researchers requiring high-confidence structural elucidation an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of amino-benzoic acid (ABA) isomers. It is designed for researchers requiring high-confidence structural elucidation and method development for isomeric differentiation.

Executive Summary & Application Scope

Amino-benzoic acids (ABAs)—specifically anthranilic acid (2-ABA) , 3-aminobenzoic acid (3-ABA) , and 4-aminobenzoic acid (4-ABA/PABA) —are ubiquitous scaffolds in drug discovery (e.g., benzocaine, procaine) and microbial metabolomics. Despite being isobaric (MW 137.14 Da), their biological functions and synthetic reactivities differ drastically.

Differentiation of these isomers by mass spectrometry (MS) is challenging due to their identical mass and similar polarity. This guide delineates the mechanistic fragmentation rules that distinguish them, focusing on the "Ortho Effect" in 2-ABA and the protomer-dependent fragmentation of 4-ABA.

Quick Comparison Matrix
Feature2-Aminobenzoic Acid (Ortho) 3-Aminobenzoic Acid (Meta) 4-Aminobenzoic Acid (Para)
Precursor Ion [M+H]⁺ m/z 138m/z 138m/z 138
Dominant Fragment m/z 120 ([M+H - H₂O]⁺)m/z 94 ([M+H - CO₂]⁺)m/z 121 ([M+H - NH₃]⁺) or 94
Key Mechanism Ortho Effect (Cyclization)Inductive CleavageResonance Stabilization / H-Shift
Diagnostic Ratio High 120/138 ratioHigh 94/120 ratioSolvent-dependent (N- vs O-protomer)

Mechanistic Fragmentation Analysis

The Ortho Effect: 2-Aminobenzoic Acid (Anthranilic Acid)

The proximity of the amine (-NH₂) and carboxylic acid (-COOH) groups in the ortho position facilitates a unique intramolecular interaction known as the Ortho Effect .

  • Mechanism: Upon protonation, the carbonyl oxygen is typically the site of charge localization. However, the adjacent nucleophilic amine lone pair can attack the carbonyl carbon or facilitate proton transfer, leading to the expulsion of a neutral water molecule (

    
    , 18 Da).
    
  • Resulting Ion: This generates a stable, cyclic acylium-like ion (likely an oxazinone structure) at m/z 120 .

  • Diagnostic Value: The transition 138 → 120 is highly specific to the ortho isomer. Meta and para isomers lack the geometric proximity to facilitate this low-energy water loss efficiently.

Resonance & Protomerism: 4-Aminobenzoic Acid (PABA)

The fragmentation of 4-ABA is heavily influenced by the site of protonation (protomerism), which is solvent-dependent.

  • O-Protomer (Gas-Phase Favored): Protonation on the carboxylic oxygen.[1] Fragmentation typically involves loss of the hydroxyl radical (

    
    , 17 Da) to form m/z 121 or loss of 
    
    
    
    (44 Da) to form the aniline cation at m/z 94 .
  • N-Protomer (Solution Favored): Protonation on the amine nitrogen.[2][1] In the gas phase, this requires a high-energy H-shift to the carboxylic group to trigger fragmentation.

  • Key Pathway: 4-ABA often shows a significant m/z 94 peak (decarboxylation) and a characteristic m/z 65 ion (cyclopentadienyl cation) formed from the subsequent breakdown of the aniline ring.

Inductive Cleavage: 3-Aminobenzoic Acid

The meta isomer lacks both the ortho-proximity and the direct through-resonance conjugation of the para isomer. Its fragmentation is "standard" for benzoic acids:

  • Primary loss of

    
     to form m/z 94 .
    
  • Loss of

    
     to form m/z 121 .
    
  • It is often distinguished by the absence of the intense m/z 120 peak seen in the ortho isomer and a different ratio of 121/94 compared to the para isomer.

Visualization of Fragmentation Pathways

The following diagram illustrates the divergent pathways for the [M+H]⁺ ion (m/z 138) of the three isomers.

FragmentationPathways Precursor [M+H]+ Precursor m/z 138 Ortho_TS Ortho-Interaction (Cyclization TS) Precursor->Ortho_TS 2-ABA Only Ion_121 Acylium Ion m/z 121 (-OH / -NH3) Precursor->Ion_121 4-ABA / 3-ABA -OH (17 Da) Ion_94 Aniline Cation m/z 94 (-CO2) Precursor->Ion_94 Decarboxylation -CO2 (44 Da) Ion_120 Cyclic Acyl Ion m/z 120 (Diagnostic for Ortho) Ortho_TS->Ion_120 -H2O (18 Da) Ion_92 m/z 92 (-CO) Ion_120->Ion_92 -CO (28 Da) Ion_65 Cyclopentadienyl m/z 65 Ion_94->Ion_65 -HCN / -C2H2

Caption: Divergent fragmentation pathways for Amino-Benzoic Acid isomers. The green node (m/z 120) represents the diagnostic "Ortho Effect" pathway.

Experimental Protocol for Isomer Differentiation

To reliably distinguish these isomers, a standardized LC-MS/MS workflow is required. The following protocol minimizes solvent-based protomer shifting and maximizes reproducibility.

Liquid Chromatography Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes. Note: 2-ABA typically elutes later than 4-ABA due to intramolecular H-bonding reducing polarity.

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (ESI) Positive Mode.[3][4]

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV) is recommended to capture both the labile water loss (low CE) and the skeletal fragmentation (high CE).

  • MRM Transitions (Quantitation/Qualification):

IsomerQuantifier TransitionQualifier TransitionExpected Ratio (Quant/Qual)
2-ABA 138.1 → 120.1138.1 → 92.1> 5.0
3-ABA 138.1 → 94.1138.1 → 65.1~ 2.0
4-ABA 138.1 → 121.1138.1 → 94.1Variable (Solvent Dependent)
Data Interpretation Workflow
  • Extract Ion Chromatograms (EIC): Plot m/z 138.1.

  • Check Retention Time: 4-ABA (Polar, H-bond donor) elutes first; 2-ABA (Less polar, internal H-bond) elutes last.

  • Analyze MS2 Spectra:

    • Presence of m/z 120? → Confirms 2-ABA .

    • Dominant m/z 94 & 65? → Likely 3-ABA or 4-ABA .

    • Differentiation of 3 vs 4: Use Reference Standards. 4-ABA often shows a higher abundance of m/z 121 (loss of OH) compared to 3-ABA under soft ionization conditions due to resonance stabilization of the acylium ion.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 4-Aminobenzoic Acid. National Institute of Standards and Technology.[5] [Link]

  • Demireva, M., & Armentrout, P. B. (2017). Relative Energetics of the Gas Phase Protomers of p-Aminobenzoic Acid and the Effect of Protonation Site on Fragmentation. Journal of The American Society for Mass Spectrometry. [Link]

  • Campbell, J. L., Le Blanc, J. C. Y., & Schneider, B. B. (2012).[3] Probing Electrospray Ionization Dynamics Using Differential Mobility Spectrometry: The Curious Case of 4-aminobenzoic Acid. Analytical Chemistry.[6][7][8] [Link]

  • Lebedev, A. T. (2004). Mass Spectrometry of Analytical Derivatives. "Ortho" and "Para" Effects in Electron Ionization Mass Spectra. The Open Analytical Chemistry Journal. [Link]

Sources

Validation

Advanced FTIR Characterization Guide: 5-Amino-2-(methylamino)benzoic acid

Executive Summary 5-Amino-2-(methylamino)benzoic acid is a critical bifunctional intermediate often employed in the synthesis of fused heterocyclic systems, particularly quinazolines and benzodiazepines used in oncology...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Amino-2-(methylamino)benzoic acid is a critical bifunctional intermediate often employed in the synthesis of fused heterocyclic systems, particularly quinazolines and benzodiazepines used in oncology and CNS drug development.[1][2]

This guide provides a definitive spectroscopic analysis of the compound, focusing on Fourier Transform Infrared (FTIR) spectroscopy. Unlike standard spectral libraries, this analysis emphasizes the comparative differentiation between the target compound and its structural isomers (e.g., 2-Amino-5-methylbenzoic acid) and synthetic precursors (e.g., N-methylanthranilic acid).[1]

Key Technical Insight: The simultaneous presence of a primary amine at position 5 and a secondary, intramolecularly hydrogen-bonded methylamine at position 2 creates a unique spectral fingerprint.[1] This guide details how to leverage these features for rigorous quality control and structural validation.

Molecular Fingerprint Analysis

The FTIR spectrum of 5-Amino-2-(methylamino)benzoic acid can be deconstructed into three diagnostic zones. Understanding the causality behind these bands is essential for accurate interpretation.

Zone A: High-Frequency Region (3500–2500 cm⁻¹)

This region contains the most critical diagnostic information for distinguishing the amine substitution pattern.

  • Primary Amine (-NH₂) Stretching (Position 5):

    • Observed: Two distinct bands (Doublet).[1]

    • Assignment: Asymmetric stretch (~3450–3350 cm⁻¹) and Symmetric stretch (~3350–3250 cm⁻¹).

    • Mechanistic Insight: These bands confirm the presence of the free primary amine on the aromatic ring, distinguishing it from precursors where this group might be a nitro (-NO₂) functionality.[1]

  • Secondary Amine (-NH-CH₃) Stretching (Position 2):

    • Observed: Single, often sharper band, typically overlapped or slightly lower than the primary amine doublet (~3320–3300 cm⁻¹).[1]

    • Mechanistic Insight: The N-H bond at position 2 often engages in intramolecular hydrogen bonding with the adjacent carbonyl oxygen.[1] This weakens the N-H bond, shifting the absorption to a lower wavenumber compared to a free secondary amine.

  • Carboxylic Acid (-COOH) O-H Stretch:

    • Observed: Broad, intense envelope spanning 3300–2500 cm⁻¹.[1]

    • Assignment: O-H stretching of the carboxylic acid dimer.

    • Note: This broad feature often obscures the C-H stretching vibrations of the aromatic ring and the N-methyl group (approx. 2900–2800 cm⁻¹).[1]

Zone B: Double Bond Region (1700–1500 cm⁻¹)

This region validates the electronic environment of the carbonyl and the aromatic ring.

  • Carbonyl Stretching (C=O):

    • Observed: ~1660–1640 cm⁻¹ (Lower than typical benzoic acids at ~1690 cm⁻¹).[1]

    • Causality: The intramolecular hydrogen bond between the 2-methylamino group and the carbonyl oxygen reduces the double-bond character of the carbonyl, lowering its vibration frequency.[1] This is a hallmark of anthranilic acid derivatives.[1]

  • N-H Bending (Scissoring):

    • Observed: ~1620–1590 cm⁻¹.[1]

    • Assignment: Deformation of the 5-amino group.[1]

  • Aromatic Ring Breathing (C=C):

    • Observed: Pair of bands around 1600 cm⁻¹ and 1580 cm⁻¹.[1]

    • Assignment: Skeletal vibrations of the benzene ring, enhanced by the polar amino substituents.[1]

Zone C: Fingerprint Region (<1500 cm⁻¹)[1]
  • C-N Stretching: Strong band ~1330–1280 cm⁻¹ (Aryl-Amine bond).[1]

  • Out-of-Plane (oop) Bending:

    • Observed: Distinct bands in the 900–700 cm⁻¹ range.[1]

    • Diagnostic: The 1,2,4-trisubstitution pattern (technically 1,2,5 in this numbering) typically shows specific bending modes that distinguish it from ortho- or para-disubstituted isomers.[1]

Comparative Analysis: Target vs. Alternatives

Distinguishing 5-Amino-2-(methylamino)benzoic acid from its closest structural analogs is a common challenge in QC.

FeatureTarget: 5-Amino-2-(methylamino)benzoic acidAlternative 1: N-Methylanthranilic AcidAlternative 2: 2-Amino-5-methylbenzoic acid
Structure 2-NHMe, 5-NH₂2-NHMe, No 5-NH₂ 2-NH₂, 5-Methyl (Ring)
N-H Stretch Doublet + Singlet (3 bands total visible)Singlet only (~3350 cm⁻¹)Doublet only (~3400/3300 cm⁻¹)
C=O[1][3] Stretch Shifted Low (~1650 cm⁻¹) due to H-bondShifted Low (~1650 cm⁻¹) due to H-bondNormal (~1680 cm⁻¹) (Weak H-bond)
C-H Stretch Aromatic + N-Methyl Aromatic + N-Methyl Aromatic + Ring Methyl
Nitro Bands Absent Absent Absent
Distinction Primary amine bands present. Lacks primary amine doublet. Lacks N-Me C-H stretch; Carbonyl freq higher.[1]

Analysis:

  • Vs. Alternative 1: The target is distinguished by the appearance of the primary amine doublet (3450/3350 cm⁻¹) which is absent in N-methylanthranilic acid.[1]

  • Vs. Alternative 2: This is the most critical distinction. Alternative 2 is an isomer.[1] The target has an N-methyl group, while Alternative 2 has a Ring-methyl group.[1] The target will show a lower carbonyl frequency due to the stronger H-bond of the secondary amine compared to the primary amine in Alternative 2.

Experimental Protocol: Method Development

To ensure reproducible spectral data, the following protocol is recommended.

A. Sample Preparation

Technique: Attenuated Total Reflectance (ATR) is preferred for speed, but KBr Pellet is superior for resolution of the N-H stretching region.[1]

Protocol 1: Diamond ATR (Rapid QC)

  • Clean: Ensure the diamond crystal is cleaned with isopropanol and shows a flat baseline.[1]

  • Load: Place ~5-10 mg of sample on the crystal.

  • Compress: Apply high pressure using the anvil to ensure intimate contact (critical for solid powders).[1]

  • Scan: Collect 16-32 scans at 4 cm⁻¹ resolution.

Protocol 2: KBr Pellet (Structural Elucidation)

  • Ratio: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (1:100 ratio).

  • Grind: Grind in an agate mortar until a fine, uniform powder is achieved (avoids Christiansen effect/scattering).

  • Press: Compress at 10 tons for 2 minutes to form a transparent disc.

  • Scan: Collect 32-64 scans to resolve the hyperfine splitting in the N-H region.

B. Validation Criteria (Self-Correcting)
  • CO₂ Check: Ensure no doublet exists at 2350 cm⁻¹ (indicates poor background subtraction).[1]

  • Water Check: If the O-H region (3500+) is excessively broad and shapeless, dry the sample (vacuum oven at 40°C) and re-run.[1] The amine bands should be distinct, not blurred by moisture.

Visualizing the Characterization Logic

The following diagram illustrates the decision tree for validating the identity of 5-Amino-2-(methylamino)benzoic acid using FTIR data.

FTIR_Logic_Flow Start Unknown Sample Spectrum Check_CO Check Carbonyl Region (1700-1640 cm⁻¹) Start->Check_CO Decision_CO Peak Position? Check_CO->Decision_CO Check_NH Check Amine Region (3500-3200 cm⁻¹) Decision_NH Band Pattern? Check_NH->Decision_NH Decision_CO->Check_NH ~1650 cm⁻¹ (H-bonded) Result_Isomer LIKELY ISOMER: 2-Amino-5-methylbenzoic acid Decision_CO->Result_Isomer >1680 cm⁻¹ (Weak H-bond) Result_Target CONFIRMED IDENTITY: 5-Amino-2-(methylamino)benzoic acid Decision_NH->Result_Target Doublet (Primary) + Singlet (Secondary) Result_Precursor LIKELY IMPURITY: N-Methylanthranilic Acid Decision_NH->Result_Precursor Singlet Only (Missing 5-NH₂) Result_Nitro LIKELY PRECURSOR: Nitro-derivative Decision_NH->Result_Nitro No NH Bands (Nitro bands at 1530/1350)

Caption: Logic flow for distinguishing 5-Amino-2-(methylamino)benzoic acid from common synthetic impurities and isomers based on FTIR spectral features.

References

  • National Institute of Standards and Technology (NIST). Benzoic acid, 2-(methylamino)- Infrared Spectrum (N-Methylanthranilic acid).[1] NIST Chemistry WebBook, SRD 69.[1][4] [Link]

  • National Institute of Standards and Technology (NIST). 4-Aminobenzoic acid Infrared Spectrum (Reference for primary amine shifts).[1] NIST Chemistry WebBook, SRD 69.[1][4] [Link]

  • PubChem. Compound Summary: 5-Amino-2-methylbenzoic acid (Isomer Data). [Link][1]

Sources

Comparative

UV-Vis Spectroscopic Characterization of 5-Amino-2-(methylamino)benzoic acid

Executive Summary This technical guide provides a rigorous framework for the UV-Vis spectroscopic characterization of 5-Amino-2-(methylamino)benzoic acid (CAS 1179640-60-8). Unlike standard Anthranilic Acid (AA) or its N...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous framework for the UV-Vis spectroscopic characterization of 5-Amino-2-(methylamino)benzoic acid (CAS 1179640-60-8). Unlike standard Anthranilic Acid (AA) or its N-methylated derivative (N-MA), this compound features a dual-amine motif—a secondary methylamine at the ortho position and a primary amine at the meta position relative to the carboxylic acid.

This unique substitution pattern creates a "push-push" electronic system (two electron-donating groups) conjugated with an electron-withdrawing carboxyl group. The resulting Intramolecular Charge Transfer (ICT) significantly alters its spectral properties compared to mono-substituted alternatives, making it a critical intermediate for high-performance dyes, quinazoline-based pharmaceuticals, and red-shifted fluorescent probes.

Comparative Technical Analysis

Structural & Electronic Differentiators

The following table contrasts 5-Amino-2-(methylamino)benzoic acid with its primary alternatives. The "Performance Impact" column highlights why a researcher would select this specific derivative.

FeatureAnthranilic Acid (AA) N-Methylanthranilic Acid (N-MA) 5-Amino-2-(methylamino)benzoic acid
Structure 2-NH₂-Benzoic Acid2-NHMe-Benzoic Acid2-NHMe, 5-NH₂-Benzoic Acid
Electronic System Single Donor (NH₂)Single Donor (NHMe, stronger)Dual Donor (NHMe + NH₂ in para relationship)
Primary

~330 nm (UV-A)~340 nm (Bathochromic shift)~360–390 nm (Predicted Strong Bathochromic Shift)
Fluorescence Blue (~425 nm)Blue-Green (~450 nm)Red-Shifted / Tunable (Solvent dependent)
Reactivity Nucleophilic at C2Nucleophilic at C2Dual Nucleophile (C2 & C5 allow heterocycle fusion)
Application Standard biological labelBird repellent, flavorantDrug Intermediate (Quinazolines), Dye Scaffold
Theoretical Spectral Behavior

The addition of the 5-amino group introduces a second auxochrome. According to substituent additivity rules, the 5-amino group (donor) operates in conjugation with the 2-methylamino group.

  • Bathochromic Shift: The extended conjugation system lowers the HOMO-LUMO gap, shifting absorption toward the visible region (yellowish solid/solution).

  • Hyperchromic Effect: The molar extinction coefficient (

    
    ) is expected to exceed that of AA (
    
    
    
    ) due to increased transition probability.

Experimental Protocol: Self-Validating Characterization

Note: As this compound exhibits significant solvatochromism and pH-dependence, this protocol is designed to isolate these variables.

Reagents and Preparation
  • Analyte: 5-Amino-2-(methylamino)benzoic acid (>95% purity).

  • Solvents: Methanol (HPLC Grade), PBS (pH 7.4), 0.1 M HCl, 0.1 M NaOH.

  • Stock Solution: Prepare a 10 mM stock in DMSO to ensure complete solubility of the zwitterionic form.

Workflow Visualization

The following diagram outlines the logical flow for characterizing the spectral properties, ensuring data integrity through linearity checks.

G Start Start: Solid Sample Stock 1. Stock Prep (10 mM in DMSO) Start->Stock Weighing Dilution 2. Serial Dilution (10 - 100 µM) Stock->Dilution Solvent: MeOH/PBS Scan 3. UV-Vis Scan (200 - 600 nm) Dilution->Scan Quartz Cuvette Check 4. Linearity Check (Beer's Law) Scan->Check Plot Abs vs Conc Check->Dilution If R² < 0.99 (Repeat) Solvent 5. Solvatochromic Analysis Check->Solvent If R² > 0.99

Figure 1: Step-by-step characterization workflow ensuring Beer's Law compliance before advanced analysis.

Detailed Procedure
  • Baseline Correction: Warm up the UV-Vis spectrophotometer (deuterium/tungsten lamps) for 30 minutes. Perform a baseline scan with the blank solvent.

  • Spectral Scanning:

    • Dilute the stock to 50 µM in Methanol.

    • Scan from 200 nm to 600 nm .

    • Observation: Look for two primary bands: the benzenoid band (~250 nm) and the ICT band (>350 nm).

  • Molar Absorptivity (

    
    ) Determination: 
    
    • Prepare concentrations of 10, 25, 50, 75, and 100 µM.

    • Measure Absorbance (

      
      ) at 
      
      
      
      .[1]
    • Plot

      
       vs. Concentration (
      
      
      
      ). The slope is
      
      
      (path length).
    • Validation:

      
       must be 
      
      
      
      .

pH-Dependent Spectral Shift Analysis

This compound is amphoteric. Understanding its ionization states is critical for drug formulation and stability studies.

Ionization Pathway
  • Acidic pH (< 2): Both amines are protonated (

    
    , 
    
    
    
    ). Conjugation is broken. Blue Shift (Hypsochromic).
  • Neutral pH (4-7): Zwitterionic form (Carboxylate anion

    
    , Ammonium cation).
    
  • Basic pH (> 10): Fully deprotonated (

    
    , 
    
    
    
    ,
    
    
    ). Maximum electron donation. Red Shift (Bathochromic).

pH_Species Cation Cationic Form (pH < 2) Protonated Amines (Blue Shifted) Zwitter Zwitterionic Form (pH 4-7) Neutral Net Charge (Intermediate Spectrum) Cation->Zwitter + OH⁻ (pKa1 ~2.5) Anion Anionic Form (pH > 10) Deprotonated (Red Shifted) Zwitter->Anion + OH⁻ (pKa2 ~5.5)

Figure 2: Equilibrium of species affecting UV-Vis absorption. Shifts in


 indicate pKa transitions.
Application Insight

For drug development , the zwitterionic form (pH 4-7) usually represents the species with the lowest solubility but highest relevance for membrane transport models. Characterizing the "isosbestic points" (wavelengths where absorbance is invariant with pH) allows for precise concentration determination regardless of pH.

References

  • Sigma-Aldrich. 5-Amino-2-(methylamino)benzoic acid Product Specification (CAS 1179640-60-8).

  • PubChem. Compound Summary: 5-Amino-2-methylbenzoic acid (Isomer Comparison). National Library of Medicine.

  • Suzuki, Y. et al. Fluorescent properties of amino acids labeled with ortho-aminobenzoic acid.[2] Journal of Biochemistry.

  • Morrow, G. et al. UV Photolysis Study of Para-Aminobenzoic Acid. MDPI Molecules.

  • NIST Chemistry WebBook. Benzoic acid, 2-(methylamino)- Spectral Data.

Sources

Validation

A Comprehensive Comparative Guide: N-Methylated vs. Non-Methylated Benzoic Acid Derivatives in Drug Design

In the optimization of small-molecule therapeutics, the transition from a non-methylated benzoic acid derivative (such as a primary or secondary benzamide) to its N-methylated counterpart is a profound structural pivot....

Author: BenchChem Technical Support Team. Date: March 2026

In the optimization of small-molecule therapeutics, the transition from a non-methylated benzoic acid derivative (such as a primary or secondary benzamide) to its N-methylated counterpart is a profound structural pivot. While seemingly a minor modification—the addition of a mere 14 Da—N-methylation fundamentally rewires the molecule's physicochemical profile, conformational landscape, and pharmacokinetic behavior.

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of N-methylated versus non-methylated benzoic acid derivatives. This document details the mechanistic causality behind these property shifts and provides self-validating experimental protocols for researchers and drug development professionals.

Mechanistic Causality: The Chemistry of N-Methylation

The decision to N-methylate a benzamide or aminobenzoic acid scaffold is typically driven by three causal objectives in medicinal chemistry:

  • Desolvation and Permeability Enhancement: Non-methylated secondary amides possess a hydrogen bond donor (HBD). By capping this HBD with a methyl group, the polar surface area (PSA) is significantly reduced. This lowers the desolvation energy required for the molecule to partition from an aqueous environment into a lipid bilayer, thereby enhancing passive membrane permeability. For example, in the development of histone deacetylase (HDAC) inhibitors, optimizing the benzamide core via N-methylation drastically improves blood-brain barrier (BBB) penetration[1].

  • Conformational Pre-organization: The N-methyl group introduces considerable steric bulk (A-value ≈ 1.7 kcal/mol). In non-methylated secondary benzamides, the amide bond strongly prefers an extended trans conformation. N-methylation forces a steric clash that often shifts the equilibrium toward a cis conformation. In retinobenzoic acid derivatives, this N-methylation-induced cis-amide bond folds the two benzene rings, completely abolishing their differentiation-inducing activity by preventing proper receptor alignment[2].

  • Target Affinity and Selectivity: The added steric bulk can either clash with the target receptor or perfectly fill an adjacent hydrophobic pocket. In Amaryllidaceae alkaloids like norbelladine, N-methylation enhances butyrylcholinesterase (BuChE) inhibition, demonstrating that the added methyl group favorably interacts with hydrophobic domains within the enzyme's active site[3].

G A N-Methylation of Benzamide B Loss of H-Bond Donor (↓ PSA) A->B C Steric Hindrance (↑ Bulk) A->C D Enhanced Membrane Permeability B->D E Conformational Shift (trans → cis) C->E F Altered Target Binding Affinity C->F E->F

Caption: Logical pathway illustrating the physicochemical consequences of amide N-methylation.

Comparative Performance Data

The following table summarizes the quantitative and qualitative shifts observed when converting a standard non-methylated benzamide into its N-methylated derivative.

Property / ParameterNon-Methylated BenzamideN-Methylated BenzamideCausality / Mechanism
Hydrogen Bond Donors (HBD) 1 (Secondary Amide)0 (Tertiary Amide)Direct substitution of the N-H proton with an N-CH₃ group.
Polar Surface Area (PSA) Higher (Typically >65 Ų)Lower (Typically <65 Ų)Removal of the polar N-H bond reduces the overall solvation energy requirement[1].
Membrane Permeability (Papp) LowerSignificantly HigherIncreased lipophilicity and a reduced desolvation penalty facilitate passive lipid bilayer diffusion[1].
Amide Bond Conformation Predominantly transMixed cis/trans or predominantly cisSteric clash between the N-methyl group and the carbonyl oxygen or aryl ring forces conformational folding[2].
Proteolytic Stability Susceptible to amidasesHighly ResistantSteric shielding by the methyl group prevents enzymatic access to the scissile amide bond.

Self-Validating Experimental Protocols

To objectively evaluate these derivatives, robust synthesis and permeability assays are required. The following protocols are designed as self-validating systems, incorporating internal controls to ensure data integrity.

Protocol 1: Monoselective N-Methylation of Benzamides

Traditional N-methylation using strong bases (e.g., NaH) and methyl iodide (MeI) often results in poor selectivity, yielding complex mixtures of unreacted, mono-methylated, and di-methylated products. To achieve high monoselectivity, we utilize quaternary ammonium salts as solid methylating agents[4].

  • Reaction Assembly: In an oven-dried flask under an inert argon atmosphere, combine the non-methylated benzamide derivative (1.0 equiv), phenyltrimethylammonium iodide (PhMe₃NI, 1.2 equiv), and cesium carbonate (Cs₂CO₃, 1.5 equiv) in anhydrous toluene.

    • Causality: Cs₂CO₃ is a mild base that is strong enough to deprotonate the amide but weak enough to prevent the over-deprotonation that leads to di-methylation. PhMe₃NI acts as a controlled, slow-release methyl donor[4].

  • Thermal Activation: Heat the mixture to 120 °C for 12 hours under continuous stirring.

  • Self-Validation (In-Process Control): Withdraw a 50 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. The reaction is validated if the ratio of mono-methylated to di-methylated product exceeds 95:5. If using fluorinated benzamides, ¹⁹F NMR can be used for direct, solvent-free quantification[4].

  • Workup & Purification: Quench the reaction with water to solubilize the N,N-dimethylamine byproduct (formed from PhMe₃NI). Extract with ethyl acetate, dry over Na₂SO₄, and purify the organic layer via flash chromatography.

Protocol 2: PAMPA (Parallel Artificial Membrane Permeability Assay)

To quantify the permeability enhancement gained by N-methylation, a PAMPA is employed to simulate passive intestinal or BBB absorption.

  • Preparation: Prepare a 10 mM stock solution of both the non-methylated and N-methylated derivatives in DMSO. Dilute to a final working concentration of 50 µM in PBS (pH 7.4).

  • Membrane Assembly: Coat the PVDF filter of the donor plate with a 1% (w/v) lecithin in dodecane solution to simulate a lipid bilayer.

  • Incubation: Add 300 µL of the compound solutions to the donor wells. Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells. Assemble the sandwich plate and incubate at room temperature for 5 hours without agitation.

  • Self-Validation (System Controls): Include Verapamil (high permeability control) and Theophylline (low permeability control) in adjacent wells. The assay is only valid if Verapamil Papp > 10 × 10⁻⁶ cm/s and Theophylline Papp < 1 × 10⁻⁶ cm/s.

  • Quantification & Mass Balance: Analyze donor and acceptor well concentrations via LC-MS/MS to calculate the apparent permeability (Papp). Validate the data by calculating the mass balance: (Donor final + Acceptor final) / Donor initial. A mass balance < 80% indicates non-specific membrane binding, requiring the addition of BSA to the acceptor well in subsequent runs.

Workflow Step1 1. Monoselective Synthesis Reagents: PhMe3NI, Cs2CO3 Step2 2. Reaction Monitoring 19F NMR or LC-MS Step1->Step2 Step3 3. Purification Flash Chromatography Step2->Step3 Step4 4. Permeability Assay PAMPA / Caco-2 Step3->Step4 Step5 5. Data Validation Mass Balance & Papp Calc Step4->Step5

Caption: Step-by-step workflow for the synthesis and permeability validation of N-methylated derivatives.

Conclusion

The comparative analysis of N-methylated versus non-methylated benzoic acid derivatives highlights a critical trade-off in drug design. While N-methylation reliably improves pharmacokinetic properties—such as membrane permeability and metabolic stability—by reducing the polar surface area, it simultaneously introduces severe conformational constraints. Drug development professionals must weigh the benefits of enhanced bioavailability against the potential loss of target affinity caused by trans-to-cis amide bond flipping. Utilizing the controlled synthesis and self-validating permeability assays outlined above ensures that these structure-activity relationships are mapped with high scientific rigor.

References

1.1 - nih.gov 2.2 - nih.gov 3.4 - acs.org 4.3 - uqtr.ca

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Amino-2-(methylamino)benzoic Acid

The proper management and disposal of laboratory chemicals are paramount to ensuring personnel safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the sa...

Author: BenchChem Technical Support Team. Date: March 2026

The proper management and disposal of laboratory chemicals are paramount to ensuring personnel safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Amino-2-(methylamino)benzoic acid, a compound often utilized in specialized research and development. The procedures outlined herein are grounded in established safety principles and regulatory standards, designed to provide laboratory professionals with the necessary information to manage this chemical waste stream responsibly.

Hazard Identification and Essential Safety Precautions

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is critical. This initial step informs all subsequent actions, from the selection of personal protective equipment to the final disposal pathway.

Hazard Profile of Aromatic Amino Acids: While a specific, peer-reviewed Safety Data Sheet (SDS) for 5-Amino-2-(methylamino)benzoic acid (CAS No. 103953-73-9) is not widely available in public databases, its structure as an aromatic amine and a benzoic acid derivative allows for a reliable hazard assessment based on analogous compounds. Chemicals in this class, such as 5-Amino-2-methylbenzoic acid and 5-Aminosalicylic acid, commonly exhibit the following hazards.[1][2]

Hazard Category Associated Risks & Rationale
Skin Irritation Aromatic amines can cause inflammation upon contact with the skin.[1][2][3] Pre-existing conditions like dermatitis may be exacerbated.
Serious Eye Irritation Direct contact with the eyes can cause significant irritation and potential damage.[1][2][3]
Respiratory Irritation Inhalation of the powdered form can irritate the respiratory tract.[1][3]
Potential Acute Toxicity Some related compounds are classified as harmful if swallowed.[3]

Given these potential hazards, 5-Amino-2-(methylamino)benzoic acid must be managed as a hazardous chemical waste . This classification is the foundational principle for its disposal and is mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4]

Required Personal Protective Equipment (PPE) and Controls

To mitigate the risks identified above, all personnel handling 5-Amino-2-(methylamino)benzoic acid for disposal must use appropriate engineering controls and wear the specified PPE.

Control/Equipment Specification Causality and Justification
Engineering Control Chemical Fume HoodHandling the solid powder within a certified chemical fume hood prevents the inhalation of airborne particles, directly addressing the respiratory irritation hazard.[3]
Hand Protection Nitrile GlovesProvides a chemical-resistant barrier to prevent skin contact and irritation.[5]
Eye Protection Safety Glasses with Side Shields or GogglesProtects eyes from accidental splashes or airborne dust, mitigating the risk of serious eye irritation.[5]
Body Protection Laboratory CoatPrevents contamination of personal clothing and protects against incidental skin contact.[5]

Step-by-Step Disposal Protocol

The disposal of 5-Amino-2-(methylamino)benzoic acid is a systematic process that ensures safety and compliance from the point of generation to final pickup.

Step 1: Waste Characterization

As the generator, you are legally responsible for determining if your waste is hazardous.[6] Based on the toxicological profile of related aromatic amines and benzoic acids, 5-Amino-2-(methylamino)benzoic acid should be presumed to be a toxic hazardous waste.[4][7] It does not typically meet the criteria for ignitability, corrosivity, or reactivity, but its classification as a toxic substance is sufficient to mandate its disposal as hazardous waste.[8]

Step 2: Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.[5][9]

  • DO NOT mix 5-Amino-2-(methylamino)benzoic acid waste with other chemical waste streams.

  • Store it separately from incompatible materials, particularly strong oxidizing agents, acids, and bases.[5][10]

Step 3: Containerization

The integrity of the waste container is essential for safe storage and transport.

  • Select an Appropriate Container: Use a clean, dry, and chemically compatible container, such as a high-density polyethylene (HDPE) bottle with a screw-on cap. The container must be in good condition with no leaks or cracks.[11][12]

  • Transfer the Waste: Carefully transfer the solid 5-Amino-2-(methylamino)benzoic acid waste into the designated container inside a chemical fume hood to minimize dust exposure.

  • Secure the Container: Tightly seal the container cap immediately after adding waste. Containers must remain closed at all times except when waste is being added.[13]

Step 4: Labeling

Accurate and complete labeling is a strict regulatory requirement.[9] The moment the first particle of waste enters the container, it must be labeled with a "HAZARDOUS WASTE" tag provided by your institution's Environmental Health and Safety (EHS) department.

The label must include:

  • The words "Hazardous Waste" .[9]

  • Full Chemical Name: "Waste 5-Amino-2-(methylamino)benzoic acid". Do not use abbreviations or chemical formulas.[9]

  • Composition: List all contents, totaling 100%. For the pure solid, this would be "5-Amino-2-(methylamino)benzoic acid, 100%".

  • Hazard Identification: Check the appropriate boxes for hazards (e.g., "Toxic," "Irritant").

  • Generator Information: Include the Principal Investigator's name, lab location (building and room number), and a contact phone number.[9]

Step 5: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.

  • The SAA must be under the control of the laboratory personnel.[13]

  • Store the waste container in a secondary containment bin or tray to contain potential leaks.[13]

  • Ensure the storage location is away from heat sources and general traffic areas.

Step 6: Arranging for Disposal

Once the waste container is nearly full (leaving a few inches of headspace), arrange for its collection.

  • Submit a Pickup Request: Use your institution's online chemical waste pickup request system to schedule a collection by the EHS department.[11][12]

  • Prepare for Transport: If required by your institution, safely transport the sealed and labeled container on a cart with secondary containment to the designated pickup location at the scheduled time. Never leave waste unattended in a public area.[14] Personnel transporting the waste should be trained on safe handling and spill procedures.[14]

Emergency Procedures

In the event of an accidental release or exposure, immediate and appropriate action is required.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing full PPE, gently cover the spill with absorbent pads or vermiculite to avoid raising dust.[15]

    • Carefully scoop the material into a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent and decontaminate.

    • Dispose of all cleanup materials as hazardous waste.[16]

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[2][3] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air.[2][3] If breathing is difficult, seek medical attention.

Visualizing the Disposal Workflow

This diagram illustrates the logical flow for the proper disposal of 5-Amino-2-(methylamino)benzoic acid, from generation to final hand-off.

G A Waste Generation (Lab Experiment) B Don PPE (Gloves, Goggles, Lab Coat) A->B  1. Prepare C Characterize as Hazardous Waste B->C  2. Assess D Segregate from Incompatible Chemicals C->D  3. Isolate E Containerize in a Sealed, Compatible Bottle D->E  4. Contain F Label Container with 'Hazardous Waste' Tag E->F G Store in Designated Satellite Accumulation Area F->G  5. Store H Submit Online Waste Pickup Request to EHS G->H  6. Request I EHS Collects Waste for Final Disposal H->I  7. Dispose

Caption: Workflow for the safe disposal of chemical waste.

References

  • Hazardous Chemical Waste Pick-Ups . (n.d.). UCLA Environment, Health & Safety. Retrieved from [Link]

  • Disposal of Chemical Waste - Policies and Procedures . (2015, May 14). The University of Maryland, Baltimore. Retrieved from [Link]

  • Chemical Waste Management Reference Guide . (n.d.). The Ohio State University Environmental Health and Safety. Retrieved from [Link]

  • Chemical Waste . (n.d.). MIT Environmental Health & Safety. Retrieved from [Link]

  • Chemical Waste Disposal Procedures . (n.d.). Virginia Tech Environmental Health and Safety. Retrieved from [Link]

  • RCRA Characteristic Waste . (n.d.). Vanderbilt University Medical Center Office of Clinical and Research Safety. Retrieved from [Link]

  • Waste Characterization Regulations: A Guide to Compliance with the RCRA . (2023, July 21). ALS Global. Retrieved from [Link]

  • Understanding RCRA Waste Characterization . (2024, March 9). AMI Environmental. Retrieved from [Link]

  • Material Safety Data Sheet - Additin RC 9308 . (n.d.). Tri-iso. Retrieved from [Link]

  • RCRA Hazardous Waste - 7 Keys and Its Impact . (n.d.). OSHACode EHS - HAZWOPER training. Retrieved from [Link]

  • Amine Disposal For Businesses . (2024, July 18). Collect and Recycle. Retrieved from [Link]

  • Safety Data Sheet - 2-Amino-5-methylbenzoic acid . (2009, September 22). Thermo Fisher Scientific. Retrieved from [Link]

  • Hazardous waste characterization . (n.d.). Practice Greenhealth. Retrieved from [Link]

  • Safety Data Sheet - Aromatic Amine Cleaning Developing Solution . (2024, January 9). SKC Inc. Retrieved from [Link]

  • Safety Data Sheet - Aromatic Amine DECONtamination Solution . (2023, December 22). SKC Inc. Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . (2023, November 9). ACS Publications. Retrieved from [Link]

  • Safety Data Sheet - Benzoic acid . (2022, November 14). Redox. Retrieved from [Link]

Sources

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